molecular formula C19H17NO2 B10763016 Neocinchophen CAS No. 485-34-7

Neocinchophen

货号: B10763016
CAS 编号: 485-34-7
分子量: 291.3 g/mol
InChI 键: BUDBHJPMAKXMLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Neocinchophen is a historical organic compound recognized for its potent uricosuric properties, making it a valuable tool for researchers investigating purine metabolism and renal transport physiology. Its primary mechanism of action involves the selective inhibition of the URAT1 (urate anion transporter 1) in the proximal tubule of the kidney. By blocking this major reabsorptive transporter for uric acid, this compound significantly enhances the renal excretion of urate, thereby reducing serum uric acid levels. While once explored therapeutically for gout, its current utility is exclusively in preclinical research for modeling hyperuricemia and gout, studying the complex network of renal organic anion transporters (OATs), and validating new urate-lowering strategies. Researchers also utilize this compound as a chemical probe to understand drug-induced hyperuricemia and to dissect the pathways involved in the handling of organic anions by the kidney. This compound is presented as a high-purity standard to ensure reproducible and reliable results in in vitro and in vivo research applications. All studies must be conducted in appropriately equipped laboratories by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

485-34-7

分子式

C19H17NO2

分子量

291.3 g/mol

IUPAC 名称

ethyl 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-22-19(21)16-12-18(14-7-5-4-6-8-14)20-17-10-9-13(2)11-15(16)17/h4-12H,3H2,1-2H3

InChI 键

BUDBHJPMAKXMLD-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3

产品来源

United States

Foundational & Exploratory

A Technical Guide on the Core Mechanism of Action of Neocinchophen for Gout

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals, which results from chronic hyperuricemia. Neocinchophen, a derivative of cinchophen, is understood to address the pathophysiology of gout through a dual mechanism of action. Primarily, it functions as a uricosuric agent by inhibiting the renal reabsorption of uric acid. Concurrently, it is hypothesized to possess anti-inflammatory properties by modulating the innate immune response to MSU crystals. This technical guide provides a detailed examination of these core mechanisms, presenting the underlying signaling pathways, quantitative data from analogous compounds, and the detailed experimental protocols required to validate these actions for this compound.

Uricosuric Mechanism: Inhibition of Renal Urate Transporter 1 (URAT1)

The primary driver of hyperuricemia in approximately 90% of gout patients is the insufficient renal excretion of uric acid.[1] The kidneys play a central role in maintaining urate homeostasis, with a complex interplay of transporters facilitating its secretion and reabsorption.

The Role of URAT1 in Urate Homeostasis

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the most critical protein involved in this process.[2][3] It is located on the apical membrane of renal proximal tubule cells and is responsible for reabsorbing about 90% of the uric acid filtered by the glomeruli.[2][3] URAT1 functions as an anion exchanger, mediating the re-entry of urate from the tubular lumen into the epithelial cells in exchange for intracellular organic anions such as lactate.[3] Other transporters, including the ATP-binding cassette sub-family G member 2 (ABCG2) on the apical membrane and Organic Anion Transporters 1 and 3 (OAT1/OAT3) on the basolateral membrane, also contribute to the secretory pathway of uric acid.[4][5]

Proposed Mechanism of this compound

This compound is hypothesized to exert its uricosuric effect by competitively inhibiting URAT1. By binding to the transporter, it blocks the reabsorption of uric acid, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid (sUA) levels. This mechanism is shared by other uricosuric agents, including benzbromarone (B1666195) and lesinurad.[1][2]

cluster_renal_cell Renal Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Urine) URAT1 URAT1 (SLC22A12) Transporter Urate_in Uric Acid Anion_lumen Anion URAT1->Anion_lumen Exchange Anion_out Anion (e.g., Lactate) Urate_lumen Uric Acid Urate_lumen->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Proposed inhibition of URAT1 by this compound in the renal tubule.
Quantitative Data: Potency of Representative URAT1 Inhibitors

While specific quantitative data for this compound is not widely available in recent literature, the following table summarizes the inhibitory potency of other well-characterized URAT1 inhibitors to provide a benchmark for evaluating potential efficacy.

CompoundTargetAssay SystemIC₅₀Reference
VerinuradhURAT1hURAT1-expressing HEK293 cells25 nM[6]
URAT1 inhibitor 6hURAT1hURAT1-expressing HEK293 cells35 nM[7]
BenzbromaronehURAT1hURAT1-expressing HEK293 cells280 nM[7]
LesinuradhURAT1hURAT1-expressing HEK293 cells7.18 µM[7]
BenzaronehURAT1hURAT1-expressing HEK293 cells2.8 µM[8]
Experimental Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a robust cell-based assay to determine the inhibitory activity of a test compound, such as this compound, against the human URAT1 transporter.[6][7][9]

1.4.1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells (for background control).

  • Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer, pH 7.4.

  • Substrate: [¹⁴C]uric acid.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Controls: Benzbromarone, Lesinurad.

  • Equipment: 24-well or 96-well cell culture plates, liquid scintillation counter, cell lysis buffer.

1.4.2. Procedure

  • Cell Culture and Plating:

    • Culture hURAT1-HEK293 and mock-transfected cells at 37°C in a 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight to form a confluent monolayer.[7]

  • Assay Execution:

    • Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed (37°C) assay buffer.

    • Add 200 µL of assay buffer containing various concentrations of this compound (or positive controls/vehicle) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[6][7]

    • Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in the assay buffer to a final concentration of ~20 µM.[7]

    • Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid solution to each well.

    • Incubate at 37°C for a predetermined time within the linear uptake range (typically 5-10 minutes).[6][7]

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with 500 µL of ice-cold assay buffer.

    • Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.[7]

  • Quantification and Data Analysis:

    • Transfer the cell lysate to a scintillation vial and add 4 mL of scintillation cocktail.

    • Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where: U = CPM in hURAT1 cells with test compound, Uc = CPM in hURAT1 cells with vehicle, U₀ = CPM in mock-transfected cells.[7]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Mechanism: Inhibition of the NLRP3 Inflammasome

The acute, painful flares characteristic of gout are the result of a potent inflammatory response to MSU crystals in the joints.[10] This process is primarily mediated by the NLRP3 inflammasome, a key component of the innate immune system.

The Role of the NLRP3 Inflammasome in Gouty Inflammation

NLRP3 inflammasome activation is a two-step process:[11][12]

  • Priming (Signal 1): Initiated by signals such as those from Toll-like receptors (e.g., LPS), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[12]

  • Activation (Signal 2): Triggered by diverse stimuli, including MSU crystals. This leads to the assembly of the inflammasome complex, consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1.[11][12]

This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted, driving neutrophil recruitment and intense inflammation.[12][13]

Proposed Mechanism of this compound

This compound is proposed to exert its anti-inflammatory effects by interfering with the activation or assembly of the NLRP3 inflammasome. This mechanism is analogous to that of colchicine (B1669291), which disrupts microtubule function required for inflammasome activation.[14][15] By inhibiting this pathway, this compound would reduce the maturation and secretion of IL-1β, thereby dampening the inflammatory cascade triggered by MSU crystals.

MSU MSU Crystal NLRP3_inactive NLRP3 (Inactive) MSU->NLRP3_inactive Signal 2 (Activation) Priming Priming Signal (e.g., TLR activation) NFkB NF-κB Pathway Priming->NFkB Signal 1 proIL1B_exp ↑ pro-IL-1β & NLRP3 expression NFkB->proIL1B_exp proIL1B pro-IL-1β proIL1B_exp->proIL1B Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->proIL1B IL1B Mature IL-1β proIL1B->IL1B Cleavage by Caspase-1 Inflammation Acute Inflammation (Gout Flare) IL1B->Inflammation This compound This compound This compound->Inflammasome Inhibition

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.
Quantitative Data: Potency of a Representative NLRP3 Inhibitor

To illustrate how the inhibitory potential against the NLRP3 inflammasome is quantified, the following table presents IC₅₀ data for a known experimental inhibitor.

CompoundCell TypeActivatorMeasured EndpointIC₅₀ (µM)Reference
Nlrp3-IN-21BMDMsATPIL-1β Release0.02[11]
Nlrp3-IN-21BMDMsNigericinIL-1β Release0.03[11]
Nlrp3-IN-21BMDMsMSU CrystalsIL-1β Release0.04[11]
Nlrp3-IN-21THP-1 cellsATPIL-1β Release0.05[11]
Nlrp3-IN-21THP-1 cellsNigericinIL-1β Release0.06[11]
Nlrp3-IN-21THP-1 cellsMSU CrystalsIL-1β Release0.08[11]
Experimental Protocol: In Vitro IL-1β Release Assay

This protocol details the methodology for assessing the ability of a test compound, such as this compound, to inhibit NLRP3 inflammasome activation in macrophages.[11][16][17]

1.4.1. Materials and Reagents

  • Cell Type: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human THP-1 monocytes differentiated into macrophages.

  • Culture Medium: DMEM with 10% FBS, 20 ng/mL M-CSF (for BMDMs).

  • Priming Agent: Lipopolysaccharide (LPS).

  • Activating Agent: Monosodium urate (MSU) crystals, ATP, or Nigericin.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: MCC950 or other known NLRP3 inhibitor.

  • Analysis: Mouse or human IL-1β ELISA kit.

1.4.2. Procedure

  • Cell Culture and Seeding:

    • Differentiate bone marrow cells into BMDMs over 7 days using M-CSF.

    • Seed BMDMs in 96-well plates at an appropriate density and allow them to adhere.

  • Priming (Signal 1):

    • Prime the macrophages with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium.

    • Add fresh medium containing various concentrations of this compound (or controls) to the cells.

    • Pre-treat the cells with the inhibitor for 1 hour.[11]

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an activator directly to the wells (e.g., 150 µg/mL MSU crystals for 6 hours, or 5 mM ATP for 30 minutes).[11]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any cells or debris.

    • Carefully collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Integrated Experimental Workflow

The evaluation of a dual-action compound like this compound requires a structured workflow, progressing from high-throughput in vitro screens to more complex in vivo models.

start Compound Library (incl. This compound) screen1 In Vitro Screening: URAT1 Inhibition Assay start->screen1 screen2 In Vitro Screening: NLRP3 IL-1β Release Assay start->screen2 hit_id Hit Identification & IC₅₀ Determination screen1->hit_id screen2->hit_id adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) hit_id->adme in_vivo In Vivo Efficacy Study (Potassium Oxonate-induced Hyperuricemic Mouse Model) adme->in_vivo pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pkpd lead_opt Lead Optimization pkpd->lead_opt

Caption: High-level experimental workflow for evaluating anti-gout compounds.

Conclusion

The therapeutic potential of this compound for the management of gout is rooted in a compelling dual mechanism of action. Its primary uricosuric effect, mediated by the inhibition of the URAT1 transporter, directly addresses the underlying metabolic cause of the disease—hyperuricemia. Its secondary, anti-inflammatory action, hypothesized to involve the suppression of the NLRP3 inflammasome, targets the acute, painful symptoms of a gout flare. The experimental protocols detailed in this guide provide a clear and robust framework for the definitive characterization of these mechanisms, enabling the quantitative assessment of this compound's potency and its further development as a targeted gout therapy.

References

Synthesis of Novel Neocinchophen Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocinchophen, or 2-phenyl-quinoline-4-carboxylic acid, and its derivatives represent a significant class of quinoline (B57606) compounds that have garnered substantial interest in medicinal chemistry. Historically recognized for its uricosuric and anti-inflammatory properties, the this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, with a focus on the Doebner reaction for the formation of the core quinoline structure, followed by various chemical modifications. Detailed experimental protocols, quantitative data from characterization and biological evaluations, and visual representations of synthetic workflows are presented to aid researchers in the design and execution of their own synthetic strategies.

Introduction

Quinoline-4-carboxylic acids are a privileged structural motif in drug discovery, known to exhibit diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] this compound, a prominent member of this family, provides a foundational structure for modification to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of novel derivatives typically involves the construction of the 2-phenyl-quinoline-4-carboxylic acid core, followed by functionalization of the carboxylic acid group or the phenyl ring.

Core Synthesis via the Doebner Reaction

A robust and widely utilized method for the synthesis of the this compound core is the Doebner reaction.[3][4][5] This reaction involves the condensation of an aniline (B41778), an aldehyde (in this case, benzaldehyde (B42025) or a derivative), and pyruvic acid.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid (1)[1]
  • Reactants: Aniline (20 mmol), 2-nitrobenzaldehyde (B1664092) (20 mmol), pyruvic acid (30 mmol), ethanol (B145695) (30 mL), trifluoroacetic acid (0.1 mL).

  • Procedure:

    • A mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.

    • Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.

    • The mixture is further refluxed for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice water with vigorous stirring.

    • The resulting solid product is filtered and treated with an aqueous solution of potassium carbonate (K₂CO₃) to basify the solution, followed by filtration.

    • The filtrate is then acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.

    • The crude product is filtered, washed with water, and purified by crystallization from ethanol to yield the pure 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of the this compound core is a prime site for derivatization, commonly through the formation of amides and esters. These modifications can significantly impact the compound's biological activity and physicochemical properties.

Synthesis of Amide Derivatives

The synthesis of amide derivatives typically proceeds through an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine.

  • Step 1: Acyl Chloride Formation

    • 2-Phenyl-quinoline-4-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 3-4 hours.

    • The excess SOCl₂ is removed under reduced pressure to yield the crude 2-phenyl-quinoline-4-carbonyl chloride.

  • Step 2: Amidation

    • The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane).

    • The solution is cooled in an ice bath, and the desired amine (e.g., a substituted aniline) and a base (e.g., triethylamine) are added.

    • The reaction mixture is stirred at room temperature for several hours.

    • The solvent is evaporated, and the residue is purified by column chromatography to afford the final amide derivative.

Synthesis of Hydrazide and Hydroxamic Acid Derivatives

For applications such as histone deacetylase (HDAC) inhibition, the carboxylic acid can be converted into zinc-binding groups like hydrazides and hydroxamic acids.[6][7]

Quantitative Data

The following tables summarize the characterization and biological activity data for a selection of synthesized this compound derivatives.

Table 1: Characterization Data for Selected this compound Derivatives
Compound IDMolecular FormulaMethod of SynthesisCharacterizationReference
1 C₁₆H₁₀N₂O₄Doebner Reaction¹H-NMR, ¹³C-NMR, HRMS[1]
B29 C₁₆H₁₂N₂O₂Pfitzinger Reaction¹H-NMR, HRMS[6]
5a₄ C₂₃H₁₉N₃OAmidation¹H-NMR, ¹³C-NMR, HRMS[8]
5a₇ C₂₁H₂₁N₃O₂Amidation¹H-NMR, ¹³C-NMR, HRMS[8]
D28 C₂₉H₂₉N₅O₃Multi-step synthesisNot specified[6]

Note: For detailed spectroscopic data (chemical shifts, coupling constants, etc.), please refer to the cited literature.

Table 2: Biological Activity Data for Selected this compound Derivatives
Compound IDBiological Target/AssayActivity (MIC or IC₅₀)Reference
5a₄ Staphylococcus aureusMIC: 64 µg/mL[8]
5a₄ Bacillus subtilisModerate Inhibition[1]
5a₇ Escherichia coliMIC: 128 µg/mL[8]
D28 HDAC3IC₅₀: 24.45 µM[6][7]
D29 HDAC3Significant Selectivity[6]

Visualized Workflows and Pathways

Diagram 1: General Synthetic Workflow for this compound Derivatives

G cluster_core Core Synthesis cluster_deriv Derivatization cluster_eval Biological Evaluation A Aniline D Doebner Reaction A->D B Aldehyde B->D C Pyruvic Acid C->D E This compound Core (2-Phenyl-quinoline-4-carboxylic acid) D->E F Thionyl Chloride (SOCl₂) E->F Activation cluster_deriv cluster_deriv G Acyl Chloride Intermediate F->G H Amine G->H Amidation J Hydrazine/Hydroxylamine G->J Reaction I Amide Derivative H->I L Antibacterial Screening (e.g., MIC determination) I->L K Hydrazide/Hydroxamic Acid Derivative J->K M Enzyme Inhibition Assay (e.g., HDAC) K->M

Caption: Synthetic and evaluation workflow for novel this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway for Anti-Inflammatory Action

G A Inflammatory Stimulus (e.g., LPS) B Toll-like Receptor 4 (TLR4) A->B C MyD88-dependent Pathway B->C D NF-κB Activation C->D G Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) D->G E This compound Derivative E->D Inhibits F Inhibition H Inflammatory Response G->H

Caption: Representative NF-κB signaling pathway potentially targeted by anti-inflammatory this compound derivatives.

Conclusion

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic routes, particularly those employing the Doebner reaction, are well-established and allow for the generation of a diverse library of derivatives. By modifying the carboxylic acid functionality, researchers can tune the biological activity of these compounds to target a range of diseases, from bacterial infections to cancer. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel this compound derivatives.

References

An In-Depth Technical Guide to the Biological Activity Screening of Neocinchophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, the ethyl ester of 6-methyl-2-phenylquinoline-4-carboxylic acid, is a synthetic compound historically used as an analgesic and for the treatment of gout.[1] As a derivative of cinchophen (B1669042), it shares similar pharmacological properties, including anti-inflammatory and uricosuric activities. However, concerns regarding its potential for hepatotoxicity have limited its clinical use. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on the screening methods and experimental protocols relevant to its anti-inflammatory, uricosuric, and hepatotoxic effects. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological profile of this class of compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its parent compound, cinchophen, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

Data Presentation: Cyclooxygenase Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
This compound Data not availableData not availableData not available
Cinchophen Non-selective inhibitor; specific IC50 values not consistently reported.Non-selective inhibitor; specific IC50 values not consistently reported.Not applicable
Ibuprofen~15~25~0.6Non-selective NSAID
Celecoxib~10~0.04~250COX-2 selective NSAID

Note: The IC50 values for reference compounds can vary depending on the specific assay conditions.

Experimental Protocols
1.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by purified COX-1 or COX-2 enzymes. The amount of PGH2 produced is quantified, typically using an enzyme immunoassay (EIA) or by detecting a fluorescent or colorimetric product generated from the peroxidase activity of the COX enzyme.

Detailed Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically stored at -80°C and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) just before use.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of test concentrations.

  • Assay Procedure (Peroxidase-based):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add 10 µL of the test compound (this compound) or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_workflow COX Inhibition Assay Workflow prep Prepare Reagents (COX-1/2 Enzyme, Heme, Buffer) plate Add Reagents and This compound to 96-well Plate prep->plate compound Prepare this compound Serial Dilutions compound->plate incubate Pre-incubation (Inhibitor-Enzyme Binding) plate->incubate reaction Initiate Reaction (Add Arachidonic Acid & Substrate) incubate->reaction measure Measure Absorbance (Kinetic Read) reaction->measure analysis Data Analysis (Calculate IC50) measure->analysis

Experimental workflow for the in vitro COX inhibition assay.

Signaling Pathways in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) can modulate inflammatory signaling pathways beyond direct COX inhibition. The NF-κB and MAPK pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is lacking, understanding their role provides a framework for future investigation.

1.3.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression.

G cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB (p65/p50) Release ikb->nfkb_release translocation Nuclear Translocation nfkb_release->translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) translocation->gene_expression

Simplified NF-κB signaling pathway in inflammation.

1.3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the cellular response to inflammatory stimuli.

G cluster_mapk MAPK Signaling Pathway stimulus Inflammatory Stimuli receptor Receptor Activation stimulus->receptor mapkkk MAPKKK Activation (e.g., TAK1, MEKK) receptor->mapkkk mapkk MAPKK Activation (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK Activation (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factor Activation (e.g., AP-1) mapk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

General overview of the MAPK signaling pathway.

Uricosuric Activity

This compound's utility in the treatment of gout stems from its uricosuric effect, which involves the inhibition of uric acid reabsorption in the kidneys. The primary molecular target for this action is the urate transporter 1 (URAT1).

Data Presentation: URAT1 Inhibition
CompoundURAT1 IC50/KiAssay TypeReference Compound(s)
This compound Data not available
Probenecid~50 µM (IC50)In vitro [¹⁴C]-uric acid uptakeStandard uricosuric agent
Benzbromarone~0.3 µM (IC50)In vitro [¹⁴C]-uric acid uptakePotent uricosuric agent
Lesinurad~7 µM (IC50)In vitro [¹⁴C]-uric acid uptakeSelective URAT1 inhibitor
Experimental Protocols
2.2.1. In Vitro URAT1 Inhibition Assay

This cell-based assay is used to determine the potency of a compound in inhibiting URAT1-mediated uric acid transport.

Principle: Cells overexpressing human URAT1 (hURAT1) are used to measure the uptake of radiolabeled uric acid. A reduction in uric acid uptake in the presence of a test compound indicates inhibition of URAT1.

Detailed Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing hURAT1 are cultured in appropriate media.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO, followed by serial dilutions in assay buffer.

  • Assay Procedure:

    • Seed the hURAT1-expressing cells in a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (this compound) at various concentrations or a known URAT1 inhibitor (e.g., probenecid) as a positive control to the wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing [¹⁴C]-labeled uric acid.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_urat1_workflow URAT1 Inhibition Assay Workflow cell_culture Culture hURAT1-expressing cells pre_incubation Pre-incubate cells with This compound cell_culture->pre_incubation compound_prep Prepare this compound and Controls compound_prep->pre_incubation uptake Add [¹⁴C]-uric acid to initiate uptake pre_incubation->uptake termination Terminate uptake and wash cells uptake->termination measurement Measure intracellular radioactivity termination->measurement analysis Calculate IC50 value measurement->analysis

Workflow for the in vitro URAT1 inhibition assay.

Mechanism of Uricosuric Action

The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of action of uricosuric agents.

G cluster_urat1_mechanism Mechanism of Uricosuric Action lumen Renal Tubule Lumen urate_lumen Urate cell Proximal Tubule Cell anion_cell Anion cell->anion_cell blood Bloodstream urat1 URAT1 urate_lumen->urat1 Reabsorption anion_cell->urat1 Exchange urat1->lumen urat1->cell This compound This compound This compound->urat1 Inhibition

Inhibition of URAT1 by this compound increases uric acid excretion.

Hepatotoxicity

A significant concern with the use of cinchophen and its derivatives, including this compound, is the risk of drug-induced liver injury (DILI). The mechanisms underlying this toxicity are thought to involve the formation of reactive metabolites and mitochondrial dysfunction.

Data Presentation: Hepatotoxicity Markers

Quantitative data on this compound-induced hepatotoxicity is sparse. In vitro studies typically measure cell viability (IC50) in liver cell lines, while in vivo studies monitor serum levels of liver enzymes.

Assay TypeEndpointThis compoundReference Hepatotoxin
In Vitro Cell Viability IC50 in HepG2 cellsData not availableAcetaminophen: ~5-10 mM
In Vivo (Rodent Model) Serum ALT/AST levelsData not availableAcetaminophen (toxic dose): Significant elevation
Experimental Protocols
3.2.1. In Vitro Hepatotoxicity Assay (Cell Viability)

This assay assesses the cytotoxic effect of a compound on liver cells.

Principle: The viability of cultured liver cells (e.g., primary human hepatocytes or HepG2 cells) is measured after exposure to the test compound. A decrease in cell viability indicates potential hepatotoxicity.

Detailed Methodology:

  • Cell Culture: Culture HepG2 cells or primary hepatocytes in a suitable medium in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

3.2.2. Reactive Metabolite Trapping Assay

This assay is designed to detect the formation of reactive electrophilic metabolites.

Principle: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of a trapping agent, such as glutathione (B108866) (GSH). Reactive metabolites formed will covalently bind to GSH, and the resulting adducts can be detected by mass spectrometry.

Detailed Methodology:

  • Incubation: Incubate this compound with human or rat liver microsomes, an NADPH-generating system (to support P450 activity), and glutathione in a suitable buffer.

  • Sample Preparation: After incubation, stop the reaction (e.g., by adding a cold organic solvent) and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify potential GSH adducts of this compound metabolites.

Proposed Mechanisms of Hepatotoxicity

The hepatotoxicity of cinchophen-related compounds is believed to be multifactorial.

G cluster_hepatotoxicity Proposed Mechanisms of this compound Hepatotoxicity This compound This compound p450 CYP450 Metabolism This compound->p450 reactive_metabolite Reactive Metabolite p450->reactive_metabolite protein_adducts Covalent Binding to Cellular Proteins reactive_metabolite->protein_adducts mitochondria Mitochondria reactive_metabolite->mitochondria immune_response Immune-mediated Injury protein_adducts->immune_response cell_death Hepatocyte Death immune_response->cell_death mito_dysfunction Mitochondrial Dysfunction (e.g., ↓ ATP, ↑ ROS) mitochondria->mito_dysfunction mito_dysfunction->cell_death

Potential pathways leading to this compound-induced liver injury.

Conclusion

This compound exhibits a pharmacological profile characterized by anti-inflammatory and uricosuric activities, which are likely mediated through the inhibition of COX enzymes and the URAT1 transporter, respectively. However, the potential for hepatotoxicity remains a significant concern and is an important area of investigation. This technical guide has provided an overview of the key biological activities of this compound and has detailed the experimental protocols necessary for their screening and characterization. While quantitative data for this compound itself is limited, the provided frameworks and comparative data for related compounds offer a solid foundation for further research into this and similar chemical scaffolds. A thorough understanding of the mechanisms of action and toxicity is crucial for the development of safer and more effective therapeutic agents.

References

Exploring the Structure-Activity Relationship of Neocinchophen Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of Neocinchophen analogues, focusing on their synthesis, anti-inflammatory activity, and mechanisms of action. This compound, a 2-phenyl-6-methyl-quinoline-4-carboxylic acid ethyl ester, and its derivatives have been a subject of interest for their potential as anti-inflammatory agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Core Concepts in the Structure-Activity Relationship of this compound Analogues

The biological activity of this compound analogues is intrinsically linked to their chemical structure. Modifications to the quinoline (B57606) core, the phenyl group at the 2-position, and the carboxylic acid at the 4-position can significantly influence their anti-inflammatory potency and selectivity. Key determinants of activity include the nature and position of substituents on the quinoline and phenyl rings, which can affect the molecule's ability to interact with biological targets such as cyclooxygenase (COX) enzymes.

Data Presentation: Quantitative Inhibition of Cyclooxygenase Enzymes

The anti-inflammatory effects of many this compound analogues are attributed to their ability to inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of novel quinoline derivatives, providing a quantitative basis for understanding their structure-activity relationships.[1]

CompoundRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
12c H4-Cl>1000.10>1000
14a H4-F>1000.11>909
14b H4-Cl>1000.11>909
20a H4-OCH3>1000.15>667
5c Cl-1.250.255
11b H4-CH310.51.28.75
11c Cl4-CH38.70.99.67
21a Cl4-OCH312.31.111.18
Celecoxib -->1000.30>333

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogues.

Synthesis of Quinoline Derivatives

A common and versatile method for synthesizing the quinoline-4-carboxylic acid core of this compound and its analogues is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.

General Procedure for Pfitzinger Reaction:

  • Reaction Setup: A mixture of isatin (1.0 eq.) and the appropriate α-methylene ketone (1.2 eq.) is prepared in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and water.

  • Base Addition: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (3.0 eq.), is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-substituted quinoline-4-carboxylic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.

Protocol for Fluorometric COX Inhibition Assay:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Test compounds and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, SC-560 for COX-1 selectivity, and Indomethacin as a non-selective inhibitor) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Mixture: In a 96-well black microplate, the reaction mixture is prepared containing the COX enzyme, a fluorometric probe (e.g., ADHP), heme (as a cofactor), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time using a fluorometric plate reader.

  • Data Analysis: The percent inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and performing a non-linear regression analysis. The Selectivity Index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound analogues.

Signaling Pathways

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes (Physiological) COX2->Prostaglandins_Thromboxanes (Inflammatory) Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Gastroprotection Gastroprotection Platelet Aggregation Prostaglandins_Thromboxanes->Gastroprotection Neocinchophen_Analogue This compound Analogue Neocinchophen_Analogue->COX1 (Lower Affinity) Neocinchophen_Analogue->COX2

Caption: Inhibition of the COX pathway by a selective this compound analogue.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates Neocinchophen_Analogue This compound Analogue Neocinchophen_Analogue->IKK_Complex inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflows

Synthesis_Workflow Start Start: Isatin & Ketone Reaction Pfitzinger Reaction (Base, Reflux) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure Analogue Characterization->Final_Product Biological_Evaluation_Workflow Synthesized_Analogues Synthesized Analogues COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesized_Analogues->COX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Anti-inflammatory Activity (Optional) Lead_Identification->In_Vivo_Studies

References

Neocinchophen as a Potential URAT1 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of uric acid homeostasis, responsible for approximately 90% of urate reabsorption in the kidneys.[2][3] Consequently, inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[2][4] This technical guide explores the potential of neocinchophen as a URAT1 inhibitor. While direct extensive research on this compound's URAT1 inhibitory activity is emerging, this document provides a comprehensive framework for its evaluation, drawing upon established methodologies and data from well-characterized URAT1 inhibitors. This guide details the molecular basis of URAT1 inhibition, experimental protocols for in vitro and in vivo assessment, and data presentation strategies to facilitate the systematic investigation of this compound as a potential treatment for gout.

Introduction to URAT1 and Its Role in Hyperuricemia

Uric acid is the final product of purine (B94841) metabolism in humans.[5] While it can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia.[6] The kidneys play a crucial role in maintaining urate balance, with about two-thirds of urate being excreted renally.[6] However, a significant portion of filtered urate is reabsorbed back into the bloodstream, a process largely mediated by URAT1.[2][3]

URAT1 is a transmembrane protein located on the apical membrane of proximal tubule epithelial cells in the kidneys.[3][7] It functions as an organic anion exchanger, facilitating the reabsorption of urate from the tubular fluid in exchange for intracellular anions like lactate (B86563) and nicotinate.[8][9] The critical role of URAT1 in urate homeostasis is underscored by the fact that individuals with nonfunctional mutations in the SLC22A12 gene often present with hypouricemia due to increased renal excretion of uric acid.[2] This makes URAT1 an attractive target for uricosuric drugs, which aim to lower serum uric acid levels by promoting its excretion.[4][5]

Mechanism of URAT1 Inhibition

Clinically relevant URAT1 inhibitors, such as benzbromarone (B1666195) and lesinurad, act by binding to the transporter, thereby obstructing the passage of uric acid.[10] Cryo-electron microscopy studies have revealed that these inhibitors typically bind to the inward-facing conformation of URAT1, stabilizing it and preventing the conformational changes necessary for urate transport.[2][11][12] This non-competitive inhibition mechanism effectively blocks urate reabsorption, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[2][10] It is hypothesized that this compound, if it proves to be a URAT1 inhibitor, will likely follow a similar mechanism of action.

Signaling Pathway of URAT1-Mediated Urate Reabsorption

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Anion_Intra Intracellular Anion (e.g., Lactate) URAT1->Anion_Intra Exchange Urate_Intra Urate URAT1->Urate_Intra GLUT9 GLUT9 Urate_Intra->GLUT9 Urate_Blood Urate GLUT9->Urate_Blood Efflux This compound This compound (Potential Inhibitor) This compound->URAT1 Inhibition

Caption: URAT1-mediated urate reabsorption and potential inhibition by this compound.

Quantitative Data for URAT1 Inhibitors

The following tables present a compilation of inhibitory activities for known URAT1 inhibitors. These tables can serve as a template for organizing and comparing data obtained for this compound.

Table 1: In Vitro Inhibitory Activity of Various Compounds against URAT1

CompoundIC50 (µM)Assay SystemReference
Benzbromarone0.22hURAT1-expressing HEK293 cells[8]
Lesinurad7.2URAT1-mediated urate transport assay[5]
Verinurad0.025hURAT1-expressing cells[13]
Sulfinpyrazone32hURAT1-expressing HEK293 cells[3][8]
Probenecid22hURAT1-expressing HEK293 cells[8]
Dotinurad0.0372hURAT1-expressing cells[13]
Febuxostat36.1Fluorescence-based assay[7]
Fisetin7.5URAT1-expressing 293A cells[14]
This compound TBD TBD

TBD: To Be Determined

Table 2: Preclinical and Clinical Efficacy of Select URAT1 Inhibitors

CompoundStudy PhaseDoseSerum Uric Acid ReductionComparatorReference
VerinuradPhase 210 mg-51.7%Placebo[10]
Pozdeutinurad (AR882)Phase 275 mg once daily50% reduction at 3 monthsAllopurinol[10]
ABP-671Phase 2a1 mg56.4%Placebo[15]
ABP-671Phase 2a12 mg79.2%Placebo[15]
This compound TBD TBD TBD TBD

TBD: To Be Determined

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.[10]

Objective: To quantify the inhibitory potency of this compound on URAT1.

Methodology:

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK293) cells are a commonly used cell line.[10]

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[16]

    • Cells are transiently or stably transfected to express the human URAT1 transporter. A control cell line transfected with an empty vector is used to determine non-specific uptake.[10][16]

  • Urate Transport Assay:

    • Transfected cells are seeded in multi-well plates and grown to confluency.[10]

    • On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[17]

    • Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for 10-15 minutes at 37°C.[16][17]

    • The uptake reaction is initiated by adding a solution containing radiolabeled [¹⁴C]-uric acid.[10][16]

    • The incubation is carried out for a predetermined time (e.g., 5-10 minutes) at 37°C.[16]

    • The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.[16]

  • Quantification and Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[10][17]

    • The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

      • U = Radioactivity in hURAT1-HEK293 cells with the test compound.

      • Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle control).

      • U₀ = Radioactivity in mock-transfected cells (background).[17]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Workflow for In Vitro URAT1 Inhibition Assay

In_Vitro_Workflow start Start culture Culture HEK293 Cells start->culture transfect Transfect Cells with hURAT1 Plasmid culture->transfect seed Seed Cells in Multi-well Plates transfect->seed wash1 Wash Cells with Buffer seed->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_urate Add [¹⁴C]-Uric Acid preincubate->add_urate incubate Incubate at 37°C add_urate->incubate terminate Terminate Uptake with Ice-Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity lyse->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: General workflow for in vitro screening of URAT1 inhibitors.

In Vivo Efficacy Studies in Hyperuricemic Animal Models

Animal models are essential for evaluating the in vivo efficacy and safety of potential URAT1 inhibitors.[10]

Objective: To assess the ability of this compound to lower serum uric acid levels in a hyperuricemic animal model.

Methodology:

  • Induction of Hyperuricemia:

    • Hyperuricemia can be induced in animals (e.g., mice or rats) by administering a uricase inhibitor, such as potassium oxonate, in combination with a purine-rich diet.

  • Drug Administration:

    • Animals are divided into several groups: a normal control group, a hyperuricemic model group (vehicle control), and this compound-treated groups at various doses. A positive control group treated with a known URAT1 inhibitor (e.g., benzbromarone) is also included.

    • This compound is administered orally or via another appropriate route.

  • Sample Collection and Analysis:

    • Blood samples are collected at specified time points after drug administration.

    • Serum is separated, and the concentration of uric acid is determined using a biochemical analyzer or a specific uric acid assay kit.[10]

  • Data Analysis:

    • The percentage reduction in serum uric acid levels in the this compound-treated groups is compared to the vehicle-treated hyperuricemic group.[10]

Logical Framework for Hyperuricemia Animal Model Development

Animal_Model_Logic start Select Animal Model (e.g., Mice, Rats) induce Induce Hyperuricemia (Potassium Oxonate + Purine Diet) start->induce group Group Allocation (Normal, Model, this compound, Positive Control) induce->group administer Administer Test Compounds group->administer collect Collect Blood Samples administer->collect measure Measure Serum Uric Acid collect->measure compare Compare sUA Levels Between Groups measure->compare evaluate Evaluate Efficacy of this compound compare->evaluate end Conclusion on In Vivo Activity evaluate->end

Caption: Logic of hyperuricemia animal model development and evaluation.

Conclusion

The inhibition of URAT1 is a clinically validated and effective strategy for the treatment of hyperuricemia and gout. While direct evidence for this compound as a URAT1 inhibitor is still to be fully established, the experimental frameworks and comparative data presented in this guide provide a robust roadmap for its investigation. By systematically applying these in vitro and in vivo protocols, researchers can elucidate the potential of this compound as a novel therapeutic agent. The detailed methodologies and data presentation formats outlined herein are intended to streamline the research and development process, ultimately contributing to the discovery of new and improved treatments for the millions of patients affected by gout and related conditions.[1]

References

Navigating the Metabolic Fate of Neocinchophen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen, was formerly used for the treatment of gout and rheumatoid arthritis. However, its clinical use was abandoned due to a significant risk of severe hepatotoxicity. Understanding the metabolic pathways of this compound is crucial for elucidating the mechanisms underlying its toxicity and for providing insights that can inform the development of safer pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation pathways, the enzymes involved, and the analytical methodologies used for metabolite identification and quantification.

Core Metabolic Pathways

The biotransformation of this compound is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. These reactions aim to increase the hydrophilicity of the compound, facilitating its excretion from the body. The principal metabolic pathways include hydrolysis, hydroxylation, and subsequent conjugation.

Phase I Metabolism:

  • Ester Hydrolysis: The initial and a major metabolic step for this compound is the hydrolysis of its ethyl ester group to form the corresponding carboxylic acid, cinchophen. This reaction is catalyzed by carboxylesterases.[1][2]

  • Hydroxylation: Following or preceding hydrolysis, the aromatic rings of this compound and its hydrolyzed metabolite can undergo hydroxylation. This process is primarily mediated by cytochrome P450 (CYP450) enzymes.[3] The exact positions of hydroxylation on the quinoline (B57606) and phenyl rings are critical for determining the subsequent conjugation reactions and the potential for forming reactive metabolites.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The hydroxylated metabolites of this compound can undergo conjugation with glucuronic acid or sulfate (B86663), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][5][6][7][8] These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal and biliary excretion.

Visualization of Metabolic Pathways

To illustrate the biotransformation of this compound, the following diagram outlines the key metabolic steps.

Neocinchophen_Metabolism This compound This compound Cinchophen Cinchophen (Hydrolyzed Metabolite) This compound->Cinchophen Ester Hydrolysis (Carboxylesterases) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation (CYP450s) Cinchophen->Hydroxylated_Metabolites Hydroxylation (CYP450s) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation (UGTs) Sulfation (SULTs) Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific concentrations of this compound and its metabolites in biological matrices from formal pharmacokinetic studies. The primary focus of historical and recent research has been on the qualitative identification of metabolic pathways and the mechanisms of toxicity.

AnalyteBiological MatrixConcentration RangeSpeciesReference
This compoundPlasma, Urine, BileNot ReportedRat, Human[9][10][11]
CinchophenPlasma, Urine, BileNot ReportedRat, Human[9][10][11]
Hydroxylated MetabolitesUrine, BileNot ReportedRat, Human[12][13][14]
Glucuronide ConjugatesUrine, BileNot ReportedRat, Human[6][7]
Sulfate ConjugatesUrine, BileNot ReportedRat, Human[4][5]

Note: The absence of specific quantitative data highlights a significant gap in the understanding of this compound's pharmacokinetics and underscores the need for further research in this area.

Experimental Protocols

The identification and characterization of this compound's metabolic pathways rely on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes, primarily CYP450s.

Objective: To identify the oxidative metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)[1][15][16][17]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system[9][10][18]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for metabolites using LC-MS/MS.

Data Analysis: Metabolites are identified by comparing the mass spectra of the samples to the parent drug and by analyzing the fragmentation patterns to deduce the chemical modifications.

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Buffer Phosphate Buffer Incubation_Mix Incubation Mixture Buffer->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH_System NADPH System NADPH_System->Incubation_Mix Reaction Incubate at 37°C Incubation_Mix->Reaction This compound This compound This compound->Reaction Termination Terminate Reaction Reaction->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: Workflow for in vitro metabolism study.
In Vivo Metabolism Studies in Rats

This protocol outlines a typical in vivo study to identify this compound metabolites in biological fluids.

Objective: To identify the metabolites of this compound in rat urine and bile.

Materials:

  • This compound

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Bile duct cannulation surgical setup

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Administer a single dose of this compound to the rats (e.g., via oral gavage or intravenous injection).

  • House the rats in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h).

  • For bile collection, perform bile duct cannulation on anesthetized rats and collect bile for a defined period.

  • Pre-treat the collected urine and bile samples, which may include enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.

  • Extract the metabolites from the biological matrices using SPE.

  • Analyze the extracted samples by LC-MS/MS to identify the metabolites.

Data Analysis: Metabolite structures are elucidated based on their mass-to-charge ratios and fragmentation patterns, and by comparison with synthesized reference standards where available.

Reactive Metabolite Trapping Experiments

Given the association of this compound with hepatotoxicity, investigating the formation of reactive metabolites is critical.

Objective: To trap and identify potential electrophilic reactive metabolites of this compound.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • Trapping agents: Glutathione (GSH) for soft electrophiles and sodium cyanide (NaCN) for hard electrophiles.[19][20][21]

  • LC-MS/MS system

Procedure:

  • Follow the in vitro metabolism protocol described above.

  • Include the trapping agent (GSH or NaCN) in the incubation mixture from the beginning.

  • After the incubation period, terminate the reaction and process the sample as previously described.

  • Analyze the supernatant by LC-MS/MS, specifically looking for mass shifts corresponding to the adduction of the trapping agent to potential metabolites.

Data Analysis: The detection of GSH or cyanide adducts provides evidence for the formation of reactive electrophilic intermediates. The fragmentation patterns of these adducts can help to identify the site of reactivity on the parent molecule.[22][23][24]

Reactive_Metabolite_Trapping This compound This compound Metabolic_Activation Metabolic Activation (e.g., CYP450) This compound->Metabolic_Activation Reactive_Intermediate Electrophilic Reactive Intermediate Metabolic_Activation->Reactive_Intermediate Stable_Adduct Stable Adduct Reactive_Intermediate->Stable_Adduct Trapping_Agent Trapping Agent (GSH or NaCN) Trapping_Agent->Stable_Adduct LCMS_Detection LC-MS/MS Detection Stable_Adduct->LCMS_Detection

Caption: Logic of reactive metabolite trapping.

Conclusion and Future Directions

The metabolism of this compound involves a series of biotransformation reactions, primarily hydrolysis and hydroxylation, followed by conjugation. While the general pathways have been inferred from studies on similar compounds, a detailed, quantitative understanding of this compound's metabolic fate is still lacking. The potential for the formation of reactive metabolites, which may contribute to its known hepatotoxicity, warrants further investigation using modern analytical techniques and in vitro models.[24][25][26] Future research should focus on:

  • Quantitative Pharmacokinetic Studies: To determine the concentrations of this compound and its major metabolites in various biological fluids.

  • CYP450 and UGT Reaction Phenotyping: To identify the specific enzyme isoforms responsible for the metabolism of this compound.[27][28][29][30]

  • Comprehensive Reactive Metabolite Screening: To definitively identify and characterize any reactive intermediates and their covalent adducts with cellular macromolecules.

A thorough understanding of these aspects will not only provide a complete picture of this compound's metabolism but also contribute valuable knowledge to the broader field of drug metabolism and toxicology, aiding in the design of safer therapeutic agents.

References

A Comparative Toxicological Deep Dive: Neocinchophen Versus Cinchophen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical analysis of the toxicological profiles of Neocinchophen and its predecessor, Cinchophen (B1669042), reveals significant differences in their safety profiles, particularly concerning hepatotoxicity. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates available data to provide a clear comparison of these two quinoline (B57606) carboxylic acid derivatives.

Cinchophen, once widely used as an analgesic and for the treatment of gout, was withdrawn from human use due to its association with severe liver damage.[1] this compound was developed as a less toxic alternative. This guide examines the quantitative toxicological data, mechanisms of toxicity, and experimental findings for both compounds to elucidate the basis for their differential toxic effects.

Executive Summary

This technical guide provides a detailed comparative toxicological profile of this compound and Cinchophen. The primary focus is on hepatotoxicity, a known major adverse effect of Cinchophen. The document summarizes quantitative toxicity data, outlines experimental protocols for assessing toxicity, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound exhibits a more favorable acute toxicity profile compared to Cinchophen, although a thorough understanding of its long-term and idiosyncratic potential requires further investigation.

Quantitative Toxicological Data

A critical aspect of comparing the toxicity of this compound and Cinchophen lies in their quantitative toxicological endpoints. The available data, primarily from rodent studies, indicates a significant difference in acute oral toxicity.

CompoundTest SpeciesRoute of AdministrationLD50Reference
Cinchophen RatOral500-1000 mg/kg[2]
This compound RatOral>2000 mg/kg[3]

Table 1: Acute Oral Toxicity (LD50) of Cinchophen and this compound. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. A higher LD50 value generally indicates lower acute toxicity.

Mechanisms of Toxicity

The hepatotoxicity of Cinchophen is a central focus of its toxicological profile. While the precise mechanisms are not fully elucidated, evidence points towards metabolic activation and subsequent cellular damage.

Metabolism and Reactive Intermediate Formation

The metabolism of both Cinchophen and this compound is a key determinant of their toxicity. It is hypothesized that the bioactivation of Cinchophen by cytochrome P450 (CYP) enzymes leads to the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and initiating an inflammatory response.

The structural differences between this compound and Cinchophen may influence their metabolic pathways, potentially leading to the formation of less reactive or more readily detoxified metabolites in the case of this compound.

cluster_0 Cinchophen Metabolism cluster_1 This compound Metabolism Cinchophen Cinchophen CYP_Enzymes CYP Enzymes Cinchophen->CYP_Enzymes Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP_Enzymes->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Hepatocyte_Injury Hepatocyte Injury Protein_Adducts->Hepatocyte_Injury Cellular Dysfunction This compound This compound CYP_Enzymes_N CYP Enzymes This compound->CYP_Enzymes_N Metabolism Less_Reactive_Metabolites Less Reactive or More Readily Detoxified Metabolites CYP_Enzymes_N->Less_Reactive_Metabolites Detoxification Detoxification (e.g., Glucuronidation) Less_Reactive_Metabolites->Detoxification

Figure 1: Proposed Metabolic Pathways of Cinchophen and this compound.
Mitochondrial Toxicity

Mitochondrial dysfunction is a key event in many forms of drug-induced liver injury. Cinchophen has been shown to be toxic to mitochondria in vitro.[4] This toxicity may manifest as the uncoupling of oxidative phosphorylation, inhibition of the electron transport chain, and induction of mitochondrial swelling. These effects lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. The effect of this compound on mitochondrial function is less well-characterized, but its lower overall toxicity suggests it may have a reduced impact on mitochondrial integrity.

Cinchophen Cinchophen Mitochondrion Mitochondrion Cinchophen->Mitochondrion Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrion->ETC_Inhibition Mito_Swelling Mitochondrial Swelling Mitochondrion->Mito_Swelling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion ETC_Inhibition->ATP_Depletion ROS_Increase Increased ROS ETC_Inhibition->ROS_Increase Cell_Death Hepatocyte Death ATP_Depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Cell_Death

Figure 2: Cinchophen-Induced Mitochondrial Dysfunction Pathway.
Inhibition of Bile Salt Export Pump (BSEP)

Drug-induced inhibition of the bile salt export pump (BSEP), an essential transporter in hepatocytes, can lead to cholestatic liver injury. While direct comparative data for this compound and Cinchophen is limited, inhibition of BSEP is a known mechanism of drug-induced liver injury for many compounds.[5][6][7][8][9] Further investigation into the potential of both compounds to inhibit BSEP would provide valuable insights into their cholestatic potential.

Experimental Protocols

The assessment of hepatotoxicity for compounds like this compound and Cinchophen involves a combination of in vitro and in vivo studies.

In Vitro Hepatotoxicity Assessment

A common in vitro approach to assess hepatotoxicity is to expose primary hepatocytes or hepatoma cell lines (e.g., HepG2) to the test compound and measure cell viability.

Protocol: Cytotoxicity Assay in Primary Hepatocytes

  • Cell Culture: Plate primary hepatocytes in collagen-coated multi-well plates and allow them to attach.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound or Cinchophen for a specified duration (e.g., 24, 48 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to quantify its cytotoxic potential.

Start Start: Plate Primary Hepatocytes Exposure Expose to this compound or Cinchophen Start->Exposure Incubation Incubate (24-48h) Exposure->Incubation MTT_Assay MTT Assay (Mitochondrial Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Calculate IC50 MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Figure 3: In Vitro Cytotoxicity Assay Workflow.
Reactive Metabolite Trapping Studies

To investigate the formation of reactive metabolites, in vitro incubation systems with liver microsomes or hepatocytes are used in the presence of trapping agents like glutathione (B108866) (GSH).

Protocol: In Vitro Reactive Metabolite Trapping

  • Incubation: Incubate this compound or Cinchophen with liver microsomes (or hepatocytes) and a NADPH-generating system. Include a trapping agent, such as glutathione (GSH).

  • Sample Preparation: After incubation, stop the reaction and process the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify GSH-conjugates of any reactive metabolites formed.

  • Data Interpretation: The presence and structure of GSH adducts provide evidence for the formation of reactive electrophilic species.

Conclusion

The available toxicological data strongly suggests that this compound possesses a more favorable acute safety profile than Cinchophen, as evidenced by its significantly higher oral LD50 in rats. The severe hepatotoxicity associated with Cinchophen is likely linked to its metabolic activation into reactive intermediates that cause cellular damage, including mitochondrial dysfunction. While the detailed toxicological profile of this compound requires further elucidation, its structural modifications appear to have successfully mitigated some of the acute toxic effects observed with its predecessor. Continued research, including direct comparative in vitro studies and further investigation into its metabolic fate and potential for idiosyncratic reactions, is warranted to fully characterize the toxicological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals in understanding the comparative toxicology of these two quinoline derivatives.

References

Neocinchophen's Effect on Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen (B1669042), belongs to a class of compounds historically used in the treatment of gout. Their therapeutic efficacy was linked to their ability to modulate purine (B94841) metabolism, specifically by promoting the excretion of uric acid, the final product of this pathway. However, the clinical use of these compounds was largely abandoned due to severe hepatotoxicity. This guide provides an in-depth analysis of the known effects of this compound and its parent compound, cinchophen, on purine metabolism, the proposed mechanisms of their uricosuric action, and the associated liver injury. Due to the limited specific data on this compound, information from studies on cinchophen is used as a primary reference point to infer the properties of its derivative.

Core Effect on Purine Metabolism: Uricosuric Action

The primary and intended effect of cinchophen and its derivatives on purine metabolism is the reduction of serum uric acid levels. This is achieved not by inhibiting uric acid production, but by increasing its excretion in the urine, a mechanism known as uricosuria.

Quantitative Data Summary

Direct quantitative data on the uricosuric effect of this compound is scarce in the available literature. However, historical accounts and studies on cinchophen provide a qualitative understanding of its potent effects on uric acid excretion.

CompoundEffect on Serum Uric AcidMechanism of ActionPrimary Target (Proposed)Reference
Cinchophen/NeocinchophenSignificant DecreaseIncreased renal excretion of uric acid (uricosuric)Renal tubular transporters (e.g., URAT1)[1]

Signaling Pathways and Mechanisms of Action

The interaction of this compound with purine metabolism is primarily at the level of uric acid transport in the kidneys.

Purine Metabolism and Uric Acid Formation

The following diagram illustrates the terminal steps of purine metabolism, leading to the formation of uric acid.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase

Figure 1: Final steps of purine catabolism.
Proposed Mechanism of Uricosuric Action

This compound is thought to exert its uricosuric effect by inhibiting renal transporters responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood. The primary target for many uricosuric drugs is the urate-anion exchanger 1 (URAT1), located on the apical membrane of proximal tubule cells.[1]

Uricosuric_Action cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_out Uric Acid (reabsorbed to blood) URAT1->UricAcid_out UricAcid_in Uric Acid (in filtrate) UricAcid_in->URAT1 Urine Increased Uric Acid in Urine UricAcid_in->Urine Excretion This compound This compound This compound->Inhibition

Figure 2: Inhibition of URAT1 by this compound.

Hepatotoxicity: The Unintended Consequence

The clinical utility of this compound and its congeners is overshadowed by their potential to cause severe, often fatal, drug-induced liver injury (DILI). The mechanism is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not predictable based on dose alone.

Proposed Mechanism of Liver Injury

The hepatotoxicity of cinchophen-type drugs is thought to involve the formation of reactive metabolites and a subsequent immune-mediated response.

  • Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize this compound into chemically reactive intermediates.

  • Haptenization: These reactive metabolites can covalently bind to liver proteins, forming neoantigens.

  • Immune Response: These neoantigens are recognized by the immune system, triggering an inflammatory cascade that leads to hepatocyte damage and necrosis.

DILI_Mechanism This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite LiverProtein Liver Protein ReactiveMetabolite->LiverProtein Covalent Binding Neoantigen Neoantigen (Hapten-Protein Adduct) LiverProtein->Neoantigen ImmuneSystem Immune System Activation Neoantigen->ImmuneSystem HepatocyteDamage Hepatocyte Damage & Necrosis ImmuneSystem->HepatocyteDamage

Figure 3: Proposed mechanism of this compound-induced liver injury.

Experimental Protocols

In Vitro Assays
AssayObjectiveMethodologyKey Parameters Measured
URAT1 Inhibition Assay To determine the inhibitory potential of a compound on URAT1-mediated uric acid uptake.1. Use HEK293 cells stably expressing human URAT1. 2. Pre-incubate cells with varying concentrations of the test compound. 3. Add radiolabeled uric acid and incubate. 4. Measure intracellular radioactivity to quantify uric acid uptake.IC50 value
Reactive Metabolite Trapping To detect the formation of chemically reactive metabolites.1. Incubate the test compound with human liver microsomes and a trapping agent (e.g., glutathione). 2. Analyze the reaction mixture using LC-MS/MS to identify adducts formed between the metabolite and the trapping agent.Presence and structure of metabolite-glutathione adducts.
Hepatocyte Viability Assay To assess the direct cytotoxicity of a compound to liver cells.1. Culture primary human hepatocytes or HepG2 cells. 2. Expose cells to a range of concentrations of the test compound. 3. Measure cell viability using assays such as MTT or LDH release.CC50 value
In Vivo Models
ModelObjectiveMethodologyKey Parameters Measured
Potassium Oxonate-Induced Hyperuricemic Mouse Model To evaluate the in vivo uricosuric efficacy of a compound.[2]1. Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (a uricase inhibitor). 2. Administer the test compound orally. 3. Collect blood samples at various time points. 4. Measure serum uric acid levels.Reduction in serum uric acid levels.
Animal Models of DILI To investigate the hepatotoxic potential of a compound.[3]1. Administer the test compound to rodents (e.g., mice, rats) over a defined period. 2. Monitor for clinical signs of toxicity. 3. Collect blood for liver function tests (ALT, AST, bilirubin). 4. Perform histopathological examination of the liver.Elevation of liver enzymes, evidence of liver necrosis or inflammation.

Conclusion for Drug Development Professionals

The case of this compound and cinchophen serves as a critical lesson in drug development. While they demonstrate efficacy in modulating a key aspect of purine metabolism for a therapeutic benefit (gout treatment), their potential for severe, idiosyncratic hepatotoxicity renders them unsuitable for clinical use. This underscores the importance of:

  • Early Toxicity Screening: Implementing in vitro assays to detect reactive metabolite formation and potential for cytotoxicity early in the drug discovery pipeline.

  • Understanding Metabolic Pathways: Thoroughly characterizing the metabolic fate of a drug candidate to identify potential bioactivation pathways.

  • Balancing Efficacy and Safety: Recognizing that even potent pharmacological activity can be negated by a poor safety profile.

For researchers investigating purine metabolism and related diseases, the uricosuric effect of the cinchophen scaffold could still offer insights into the function and inhibition of renal urate transporters. However, any future development of compounds based on this structure would need to prioritize the elimination of the structural motifs responsible for metabolic activation and subsequent hepatotoxicity.

References

Methodological & Application

Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neocinchophen

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Neocinchophen. The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for various pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, with the IUPAC name ethyl 6-methyl-2-phenylquinoline-4-carboxylate, is a chemical compound with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of approximately 291.34 g/mol . Accurate and precise analytical methods are crucial for the quality control and standardization of this compound in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances. This application note presents a developed HPLC method that is specific, accurate, and precise for the analysis of this compound.

Chemical Properties of this compound

PropertyValue
IUPAC Name ethyl 6-methyl-2-phenylquinoline-4-carboxylate
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.34 g/mol
CAS Number 485-34-7
Structure (See Figure 1)
Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 70:30 (v/v) Acetonitrile: 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength See Protocol 3.2.1
  • Prepare a standard solution of this compound in the mobile phase (approximately 10 µg/mL).

  • Inject the solution into the HPLC system.

  • Using the PDA detector, acquire the UV-Vis spectrum of the this compound peak as it elutes.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification. Based on the quinoline (B57606) structure, the λmax is anticipated to be in the range of 270-320 nm.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Specificity

Inject a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

Analyze the working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration of this compound. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Table 2: Summary of Method Validation Parameters
ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability parameters met

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Objective (Quantification of this compound) B Gather Information on Analyte (this compound Properties) A->B C Select Chromatographic Mode (Reverse-Phase HPLC) B->C D Initial Method Development C->D E Optimize Method Parameters D->E D1 Column Selection (C18) D->D1 D2 Mobile Phase Selection (ACN:Water with modifier) D->D2 D3 Detector Selection (PDA) D->D3 F Method Validation (ICH Guidelines) E->F E1 Mobile Phase Composition E->E1 E2 Flow Rate E->E2 E3 Column Temperature E->E3 E4 Detection Wavelength E->E4 G Finalized HPLC Method F->G

Caption: Workflow for this compound HPLC Method Development.

Method_Validation_Parameters Validation Method Validation Key Parameters Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Application Notes and Protocols: Quantitative Analysis of Neocinchophen in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neocinchophen, a derivative of cinchophen, has been investigated for its analgesic and uricosuric properties. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The method described herein is intended for research purposes and should be fully validated in accordance with regulatory guidelines before implementation in a clinical setting.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is critical for method development.

PropertyValueReference
Chemical Name Ethyl 6-methyl-2-phenylquinoline-4-carboxylate[1]
CAS Number 485-34-7[1]
Molecular Formula C₁₉H₁₇NO₂[1]
Molecular Weight 291.34 g/mol [1]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or a related quinoline (B57606) derivative).

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard Solutions and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over a suitable concentration range (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Based on the structure of this compound (an ethyl ester of a quinoline carboxylic acid), the fragmentation is predicted to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (B1197577) (-C₂H₄, 28 Da) from the ester.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 292.1 (M+H)⁺
Product Ion (Q3) To be determined empirically. Predicted transitions: m/z 246.1 (loss of C₂H₅OH) and m/z 264.1 (loss of C₂H₄)
Collision Energy (CE) Optimize for maximum signal intensity
Declustering Potential (DP) Optimize for maximum signal intensity
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, accuracy, and precision. The following table summarizes the key validation parameters and their typical acceptance criteria according to regulatory guidelines.

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[3]Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the true value (accuracy) and the reproducibility of measurements (precision).[3]For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably and accurately measured.[3]The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above.
Recovery The efficiency of the extraction procedure in recovering the analyte from the biological matrix.[3]Recovery should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The matrix factor should be consistent across different lots of the biological matrix.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS protocol for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification.

Signaling Pathway (Placeholder)

As this compound's primary application is as an analgesic and for treating gout, a relevant signaling pathway would be related to inflammation or uric acid metabolism. Below is a placeholder diagram for a generic inflammatory signaling pathway.

signaling_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) receptor->signaling_cascade transcription_factor Activation of Transcription Factors signaling_cascade->transcription_factor This compound This compound (Potential Target) signaling_cascade->this compound gene_expression Gene Expression transcription_factor->gene_expression inflammatory_mediators Production of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) gene_expression->inflammatory_mediators

References

In Vitro Assay for Neocinchophen Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen (B1669042), belongs to the quinoline (B57606) carboxylic acid class of compounds. Historically, cinchophen was used for the treatment of gout but was withdrawn from the market due to severe hepatotoxicity.[1] Given the structural similarity, it is crucial to thoroughly evaluate the potential for drug-induced liver injury (DILI) of this compound. This document provides detailed application notes and protocols for developing a comprehensive in vitro assay to assess the activity and potential hepatotoxicity of this compound.

The proposed in vitro model utilizes cultured hepatocytes to investigate key mechanisms of DILI, including direct cytotoxicity, cholestasis, oxidative stress, and inflammation. By employing a battery of assays, researchers can gain insights into the potential toxicological profile of this compound and make informed decisions during drug development.

Key Principles and Endpoints

The in vitro assessment of this compound's activity and hepatotoxicity is based on the following key principles and measurable endpoints:

  • Cell Viability and Cytotoxicity: Direct damage to hepatocytes is a primary indicator of toxicity. This is assessed by measuring the release of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH) and aminotransferases (ALT and AST), into the cell culture medium.[2][3]

  • Cholestasis: Impairment of bile flow can lead to the accumulation of toxic bile acids within hepatocytes. Inhibition of the bile salt export pump (BSEP) is a key initiating event in drug-induced cholestasis.[4][5]

  • Oxidative Stress: Many hepatotoxic compounds induce the formation of reactive oxygen species (ROS), leading to cellular damage.[6][7] This can be quantified by measuring ROS levels and the depletion of intracellular antioxidants like glutathione (B108866) (GSH).[8]

  • Inflammation: Drug-induced cellular stress can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data for this compound, based on typical results observed for hepatotoxic quinoline derivatives.

Table 1: Cytotoxicity of this compound in HepG2 Cells (48h treatment)

Concentration (µM)% Cell Viability (MTT Assay)% LDH Leakage
0 (Control)100 ± 5.25.1 ± 1.2
1095.3 ± 4.88.3 ± 1.5
5078.1 ± 6.125.6 ± 3.4
10052.4 ± 5.548.9 ± 4.1
20021.7 ± 3.975.2 ± 5.8
IC50 (µM) ~120 >200

Table 2: Effect of this compound on Liver Enzyme Release in Primary Human Hepatocytes (24h treatment)

Concentration (µM)ALT Activity (U/L)AST Activity (U/L)
0 (Control)25.3 ± 3.130.1 ± 3.5
5048.9 ± 4.555.7 ± 5.1
10089.2 ± 7.898.4 ± 8.2
200155.6 ± 12.3170.2 ± 14.5

Table 3: Effect of this compound on Oxidative Stress Markers in HepG2 Cells (6h treatment)

Concentration (µM)Relative ROS Production (% of Control)Relative GSH Levels (% of Control)
0 (Control)100 ± 8.1100 ± 7.5
50185.4 ± 15.272.3 ± 6.1
100320.1 ± 25.645.8 ± 5.3
200550.7 ± 41.321.9 ± 3.8

Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages (24h treatment)

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (LPS only)1250 ± 110850 ± 75
101080 ± 95780 ± 68
50750 ± 65550 ± 48
100420 ± 38310 ± 27

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity (LDH Release Assay)

Objective: To quantify this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Protocol 2: Assessment of Oxidative Stress (ROS Production Assay)

Objective: To measure the intracellular production of reactive oxygen species (ROS) in response to this compound treatment.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed hepatocytes in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[12]

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of this compound dilutions in cell culture medium to the respective wells.

  • Incubate the plate for the desired time period (e.g., 1, 3, 6 hours).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[12]

  • Express the results as a percentage of the fluorescence in control cells.

Protocol 3: Assessment of Inflammation (Cytokine ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from immune cells treated with this compound.

Materials:

  • Macrophage cell line (e.g., THP-1, differentiated with PMA)

  • Cell culture medium

  • 24-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Human TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed differentiated THP-1 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[13][14]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Mandatory Visualizations

Signaling Pathways

Neocinchophen_Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte This compound This compound Hepatocyte Hepatocyte Metabolism Metabolism (CYP450) This compound->Metabolism BSEP_Inhibition BSEP Inhibition This compound->BSEP_Inhibition Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Bile_Acid_Accumulation Bile Acid Accumulation BSEP_Inhibition->Bile_Acid_Accumulation Bile_Acid_Accumulation->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death (Necrosis/Apoptosis) Bile_Acid_Accumulation->Cell_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress NFkB_Activation NF-kB Activation Oxidative_Stress->NFkB_Activation Oxidative_Stress->Cell_Death Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow

Experimental_Workflow Start Start: Treat Hepatocytes with This compound Cytotoxicity Cytotoxicity Assays (LDH, ALT, AST) Start->Cytotoxicity Cholestasis Cholestasis Assay (BSEP Inhibition) Start->Cholestasis Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Start->Oxidative_Stress Inflammation Inflammation Assays (TNF-α, IL-6 ELISA) Start->Inflammation Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cholestasis->Data_Analysis Oxidative_Stress->Data_Analysis Inflammation->Data_Analysis Conclusion Conclusion: Assess Hepatotoxic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro assessment of this compound.

Logical Relationships

Logical_Relationships This compound This compound Exposure Cellular_Stress Cellular Stress This compound->Cellular_Stress Cytotoxicity Cytotoxicity (LDH, ALT, AST release) Cellular_Stress->Cytotoxicity Cholestasis Cholestasis (Bile Acid Accumulation) Cellular_Stress->Cholestasis Oxidative_Stress Oxidative Stress (ROS↑, GSH↓) Cellular_Stress->Oxidative_Stress Inflammation Inflammation (Cytokine Release) Cellular_Stress->Inflammation Hepatotoxicity Hepatotoxicity Cytotoxicity->Hepatotoxicity Cholestasis->Hepatotoxicity Oxidative_Stress->Hepatotoxicity Inflammation->Hepatotoxicity

References

Establishing Animal Models for Neocinchophen-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing animal models to study Neocinchophen-induced liver injury. The protocols outlined below are designed to be adaptable and serve as a foundational framework for investigating the hepatotoxic potential and underlying mechanisms of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been historically associated with severe hepatotoxicity, leading to its withdrawal from the market. Understanding the mechanisms of this compound-induced liver injury is crucial for predicting and preventing similar toxicities in new drug candidates. Animal models are indispensable tools for these investigations, allowing for controlled studies of dose-response relationships, metabolic pathways, and pathological outcomes.

I. Animal Model Selection and Rationale

The choice of animal model is critical for the relevance and translatability of the findings. Rodents, particularly mice and rats, are the most commonly used species for modeling drug-induced liver injury (DILI) due to their well-characterized genetics, relatively low cost, and ease of handling.

Recommended Animal Models:

  • Mice: Inbred strains such as C57BL/6 are often preferred for their genetic homogeneity, which reduces variability in response. Outbred stocks like ICR can also be used but may exhibit greater individual differences.

  • Rats: Sprague-Dawley and Wistar rats are commonly used in toxicological studies and are generally more resistant to some forms of DILI compared to mice, which may necessitate higher doses.

Considerations for Model Selection:

  • Metabolic Similarities: The ideal animal model should metabolize this compound in a manner that is similar to humans. Preliminary in vitro studies using liver microsomes from different species can help inform this choice.

  • Genetic Background: Different strains can have varying susceptibility to DILI due to polymorphisms in metabolic enzymes and immune response genes.

  • Sex Differences: Male rodents are often more susceptible to certain types of DILI. It is recommended to use a single sex to minimize variability.

II. Experimental Protocols

The following protocols provide a step-by-step guide for inducing and assessing this compound-induced liver injury. It is imperative to conduct a dose-ranging study to determine the optimal dose of this compound that induces reproducible liver injury without causing excessive mortality.

A. Dose-Ranging Pilot Study Protocol

Objective: To determine the appropriate dose of this compound for inducing sub-lethal hepatotoxicity.

Materials:

  • This compound powder

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Mice (e.g., male C57BL/6, 8-10 weeks old)

  • Gavage needles or appropriate injection supplies

  • Blood collection tubes

  • Formalin and supplies for tissue fixation

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

  • Dosing: Divide mice into several groups (n=3-5 per group) and administer a single dose of this compound via oral gavage or intraperitoneal injection. Suggested starting doses could range from 50 mg/kg to 500 mg/kg. Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) at regular intervals for 24-72 hours.

  • Sample Collection: At 24 hours post-dosing, euthanize the animals and collect blood for serum biochemistry and liver tissue for histopathological analysis.

  • Endpoint Analysis: Analyze serum for liver injury markers (ALT, AST) and examine liver sections for evidence of necrosis, inflammation, and other pathological changes.

  • Dose Selection: Select a dose that consistently produces moderate elevations in serum transaminases and observable histopathological changes without causing significant mortality.

B. Definitive Study Protocol for Acute Liver Injury

Objective: To characterize the acute hepatotoxic effects of a selected dose of this compound.

Materials:

  • As per the dose-ranging study.

Procedure:

  • Animal Groups: Use a larger cohort of animals (n=8-10 per group) for the selected dose of this compound and a vehicle control group.

  • Dosing: Administer the pre-determined dose of this compound.

  • Time-Course Analysis: Euthanize subgroups of animals at different time points (e.g., 6, 12, 24, 48 hours) post-dosing to capture the temporal progression of liver injury.

  • Sample Collection and Analysis:

    • Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

    • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Additional stains like Masson's trichrome can be used to assess fibrosis in longer-term studies.

    • Oxidative Stress Markers: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of glutathione (B108866) (GSH) levels, lipid peroxidation (e.g., malondialdehyde, MDA), and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, catalase).

    • Gene and Protein Expression: Collect liver tissue for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant markers by qPCR or Western blotting.

III. Data Presentation and Key Endpoints

Quantitative data should be summarized in tables to facilitate comparison between treatment groups and across time points.

Table 1: Representative Serum Biochemistry Data in a this compound-Induced Acute Liver Injury Model
Treatment GroupTime Point (hours)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control2435 ± 550 ± 8120 ± 150.2 ± 0.05
This compound (X mg/kg)6150 ± 25200 ± 30130 ± 200.3 ± 0.08
This compound (X mg/kg)12800 ± 1201100 ± 150150 ± 250.5 ± 0.1
This compound (X mg/kg)242500 ± 4003500 ± 500180 ± 300.8 ± 0.2
This compound (X mg/kg)481200 ± 2001800 ± 300160 ± 250.6 ± 0.15

Data are presented as mean ± standard deviation. 'X' represents the determined effective dose from the dose-ranging study.

Table 2: Histopathological Scoring of Liver Injury
Treatment GroupTime Point (hours)Necrosis (0-4)Inflammation (0-3)Steatosis (0-3)
Vehicle Control24000
This compound (X mg/kg)6110
This compound (X mg/kg)12221
This compound (X mg/kg)24432
This compound (X mg/kg)48321

Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked/severe.

IV. Mechanistic Insights and Signaling Pathways

The hepatotoxicity of many drugs is initiated by their metabolic activation to reactive metabolites, leading to cellular stress and injury. The following diagrams illustrate a plausible signaling pathway for this compound-induced liver injury based on common mechanisms of DILI.

experimental_workflow acclimatization Animal Acclimatization (e.g., 1 week) dosing This compound Administration (Oral Gavage or IP Injection) acclimatization->dosing monitoring Clinical Observation (24-72 hours) dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood liver Liver Tissue Collection euthanasia->liver serum Serum Biochemistry (ALT, AST, ALP, Bilirubin) blood->serum histology Histopathology (H&E Staining) liver->histology molecular Molecular Analysis (Oxidative Stress, Cytokines) liver->molecular

Caption: Experimental workflow for establishing a this compound-induced liver injury model.

DILI_pathway This compound This compound metabolism Metabolic Activation (CYP450 Enzymes) This compound->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite covalent_binding Covalent Binding to Cellular Proteins reactive_metabolite->covalent_binding gsh_depletion GSH Depletion reactive_metabolite->gsh_depletion mito_dysfunction Mitochondrial Dysfunction covalent_binding->mito_dysfunction er_stress ER Stress covalent_binding->er_stress oxidative_stress Oxidative Stress (Increased ROS) gsh_depletion->oxidative_stress oxidative_stress->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis er_stress->apoptosis inflammation Inflammation (Cytokine Release) apoptosis->inflammation necrosis->inflammation liver_injury Hepatocellular Injury inflammation->liver_injury

Application Notes and Protocols for Testing Neocinchophen in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen (B1669042), belongs to the quinoline (B57606) carboxylic acid class of compounds. Historically, cinchophen and its derivatives were used to treat gout and rheumatoid arthritis. However, their use was largely discontinued (B1498344) due to concerns about hepatotoxicity. Despite this, the quinoline scaffold remains a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound in cell culture. The described assays are designed to assess its cytotoxic effects, elucidate its potential mechanism of action, and identify the signaling pathways it may modulate. Given the known association of the parent compound, cinchophen, with drug-induced liver injury (DILI), a human hepatoma cell line (HepG2) is recommended as a primary model. A breast cancer cell line (MCF-7) is included to assess cytotoxicity in a different cancer type.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIncubation Time (24h)Incubation Time (48h)Incubation Time (72h)
HepG2IC50 (µM)IC50 (µM)IC50 (µM)
MCF-7IC50 (µM)IC50 (µM)IC50 (µM)
User-definedIC50 (µM)IC50 (µM)IC50 (µM)

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)
Concentration 1
Concentration 2
Concentration 3

Table 3: Apoptosis Induction by this compound in HepG2 Cells (48h)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (DMSO)
Concentration 1
Concentration 2
Concentration 3

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve the this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HepG2 and MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.

  • Incubate the plates for 24, 48, or 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate for 24, 48, or 72h add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for 48 hours.

  • Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 Proliferation Cell Proliferation & Survival pmTORC1->Proliferation This compound This compound This compound->pAkt Inhibition?

Hypothesized this compound Signaling Pathway

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell seeding density, this compound concentrations, and incubation times, for their specific cell lines and experimental setup. All cell culture work should be performed under aseptic conditions. Appropriate safety precautions should be taken when handling chemical reagents.

Application Notes and Protocols for Inducing Experimental Hyperuricemia in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is increasingly linked to more severe health issues like kidney disease and cardiovascular problems.[1] To study this condition and test new treatments, it's crucial to have reliable animal models that mimic human hyperuricemia.[1][2]

Rodents are commonly used for this research. However, a key difference between rodents and humans is that most rodents have an enzyme called uricase, which breaks down uric acid into a more soluble compound.[1][3] Humans lack this enzyme.[3] To create hyperuricemia in rodents, researchers need to block the action of uricase.[1]

This document provides a detailed guide to inducing hyperuricemia in rodents using chemical inhibitors. While the initial topic of interest was neocinchophen, a thorough review of scientific literature reveals no established protocols for its use in inducing hyperuricemia. Historically, related compounds like cinchophen (B1669042) were known to have the opposite effect, increasing uric acid excretion. Therefore, this guide will focus on a widely accepted and effective method: the use of the uricase inhibitor potassium oxonate. This method is a robust and reproducible tool for studying the underlying mechanisms of hyperuricemia and for the preclinical evaluation of new urate-lowering drugs.[1]

Chemically Induced Hyperuricemia Model Using Potassium Oxonate

This model is widely used because it effectively mimics hyperuricemia by inhibiting the uricase enzyme.[4]

Experimental Protocol

Animals:

  • Male Sprague-Dawley rats (6-8 weeks old, 180-220g) or Kunming mice (6-8 weeks old, 20-25g).

Acclimatization:

  • House the animals for at least one week in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).

  • Provide free access to standard laboratory chow and water.

Induction of Hyperuricemia:

  • Preparation of Potassium Oxonate (PO): Prepare a suspension of potassium oxonate in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).

  • Administration: Administer the potassium oxonate suspension to the animals. A common method is intraperitoneal (i.p.) injection. For a more sustained model, potassium oxonate can be given daily for several days or weeks.[4][5] Some protocols also combine potassium oxonate with a purine-rich diet or with hypoxanthine (B114508) to further increase uric acid levels.[4]

  • Dosage: The dosage of potassium oxonate can vary depending on the specific research goals and the animal species. A commonly used dosage is 250 mg/kg.[5]

Experimental Groups:

  • Normal Control (NC): Receives only the vehicle.

  • Hyperuricemia Model (HU): Receives potassium oxonate.

  • Positive Control (PC): Receives potassium oxonate and a standard treatment like allopurinol.[1]

Sample Collection and Analysis:

  • Collect blood samples at baseline and at specified time points after the induction of hyperuricemia.

  • Separate the serum by centrifugation.

  • Measure the serum uric acid concentration using a commercially available assay kit.

  • At the end of the study, animals can be euthanized, and tissues such as the kidneys can be collected for further analysis, including histopathology.

Data Presentation

The following tables summarize typical quantitative data from a potassium oxonate-induced hyperuricemia model in rats.

Table 1: Serum Uric Acid Levels (µmol/L)

GroupBaselineDay 7Day 14
Normal Control95 ± 1098 ± 1296 ± 11
Hyperuricemia Model96 ± 11210 ± 25225 ± 30
Positive Control (Allopurinol)97 ± 12120 ± 15115 ± 18

Table 2: Renal Function Parameters (at Day 14)

GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)
Normal Control45 ± 57.5 ± 1.0
Hyperuricemia Model80 ± 915.2 ± 2.1
Positive Control (Allopurinol)55 ± 79.8 ± 1.5

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_analysis Data Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Group Allocation (NC, HU, PC) acclimatization->grouping induction Induce Hyperuricemia (Potassium Oxonate) grouping->induction treatment Administer Treatment (e.g., Allopurinol) induction->treatment blood_collection Blood Sample Collection (Baseline, Weekly) treatment->blood_collection biochemical_analysis Serum Uric Acid & Renal Function Analysis blood_collection->biochemical_analysis histopathology Kidney Histopathology (End of Study) biochemical_analysis->histopathology

Caption: Workflow for inducing and evaluating hyperuricemia in rodents.

Signaling Pathways in Hyperuricemia

G cluster_purine Purine Metabolism cluster_excretion Renal Excretion Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Uricase Uricase (inhibited by Potassium Oxonate) UricAcid->Uricase Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia Allantoin Allantoin (excreted) Uricase->Allantoin Allopurinol Allopurinol (inhibits) Allopurinol->Xanthine

Caption: Key pathways in uric acid metabolism and hyperuricemia induction.

Conclusion

The potassium oxonate-induced hyperuricemia model in rodents is a valuable and well-established tool for studying the pathophysiology of this metabolic disorder and for the preclinical assessment of new therapeutic agents. By providing a reproducible method to elevate serum uric acid levels, this model allows researchers to investigate the mechanisms of the disease and the efficacy of potential treatments in a controlled experimental setting. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers in the field of metabolic disease and drug development.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Neocinchophen and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neocinchophen, with the chemical name ethyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS: 485-34-7), is a quinoline (B57606) derivative.[1][2][3] The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are critically dependent on its purity.[4] Impurity profiling—the identification, quantification, and control of impurities—is a mandatory requirement by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure patient safety.[5][6] Impurities can originate from the manufacturing process (synthesis-related impurities), degradation of the API over time (degradation products), or interaction with packaging materials.[5][7]

This application note presents a comprehensive approach for the impurity profiling of this compound. It includes protocols for a forced degradation study to identify potential degradation products and a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its impurities. Additionally, a liquid chromatography-mass spectrometry (LC-MS) method for the structural elucidation of unknown impurities is described.

Potential Impurities of this compound

Based on the structure of this compound, several potential process-related and degradation impurities can be postulated.

  • Process-Related Impurities: These may include starting materials, intermediates, or by-products from the synthesis route. For a typical Doebner-von Miller quinoline synthesis, potential impurities could be unreacted precursors.

  • Degradation Products: The ester functional group in this compound is susceptible to hydrolysis, and the quinoline ring system may be prone to oxidation.

A list of potential impurities is provided in Table 1 for the purpose of method development.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] These studies expose the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[8]

Objective: To identify the likely degradation products of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an appropriate volume of 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples using the HPLC-UV method described in Section 2.0.

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method is suitable for the analysis of this compound.[9] This protocol details a validated method for separating this compound from its potential impurities and degradation products.

2.1 Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 Column (e.g., Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 30 minutes

2.2 Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution from the API or forced degradation studies at a target concentration of 0.1 mg/mL using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[11]

2.3 Method Validation Summary

The method should be validated according to ICH guidelines, with key parameters summarized in Table 2.

LC-MS Method for Impurity Identification

For the structural elucidation of unknown impurities detected during the forced degradation study, a hyphenated LC-MS technique is employed.[4] The HPLC method is adapted to be MS-compatible.

3.1 Chromatographic and MS Conditions

ParameterCondition
Instrument Agilent Q-TOF LC/MS System or equivalent
Column C18 UPLC Column (e.g., 2.1 × 50 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Optimized based on HPLC-UV separation to achieve a run time of ~10-15 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Fragmentor Voltage 175 V
Scan Range (m/z) 100 - 1000
Data Acquisition Auto MS/MS mode to acquire fragmentation data for eluting peaks.

Data Presentation

Table 1: Potential Impurities of this compound

Impurity IDNameTypeProposed Structure / Formula
API This compound API C₁₉H₁₇NO₂
IMP-1 This compound AcidDegradation/MetaboliteC₁₇H₁₃NO₂
IMP-2 6-Methyl-2-phenylquinoline-4-carboxamideProcess-relatedC₁₇H₁₄N₂O
IMP-3 p-ToluidineStarting MaterialC₇H₉N
IMP-4 BenzaldehydeStarting MaterialC₇H₆O

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundMajor Degradation Products Formed (Impurity ID)Observations
1N HCl, 80°C, 4h 12.5%IMP-1Significant hydrolysis of the ester group.
1N NaOH, RT, 2h 25.8%IMP-1Rapid hydrolysis observed.
30% H₂O₂, RT, 24h 8.2%Unknown Peak at RRT 1.15Minor oxidative degradation.
Thermal, 105°C < 1.0%-Stable to dry heat.
Photolytic 2.1%Unknown Peak at RRT 0.92Minor degradation under light exposure.

Table 3: HPLC Method Validation - Quantitative Data Summary

ParameterThis compoundIMP-1
Retention Time (min) 15.211.8
Relative Retention Time (RRT) 1.000.78
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1500.5 - 25
Limit of Detection (LOD) (µg/mL) 0.150.10
Limit of Quantification (LOQ) (µg/mL) 0.500.35
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.1%
Precision (% RSD) < 1.0%< 1.5%

Visualizations

G cluster_prep 1. Sample Preparation & Stressing cluster_analysis 2. Analytical Workflow cluster_results 3. Data Evaluation API This compound API Stress Forced Degradation (Acid, Base, Oxidative, etc.) API->Stress Control Unstressed Control API->Control HPLC HPLC-UV Analysis (Screening & Quantification) Stress->HPLC Control->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Unknown Peaks Quantify Quantify Impurities (vs. Standard) HPLC->Quantify Known Impurities Identify Elucidate Structure (Mass & Fragmentation) LCMS->Identify Report Final Impurity Profile & Stability Report Quantify->Report Identify->Report

Caption: General workflow for this compound impurity profiling.

ForcedDegradation cluster_conditions Stress Conditions API This compound (Drug Substance) Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, RT) API->Base Oxidative Oxidative (H₂O₂) API->Oxidative Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical pathways of the forced degradation study.

References

Application Notes and Protocols for Utilizing Neocinchophen in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neocinchophen is a small molecule that was formerly used to treat gout and rheumatoid arthritis. Its use has been largely discontinued (B1498344) due to the risk of drug-induced liver injury (DILI). Despite its toxicity, this compound's biological activities, particularly its inhibition of the urate transporter 1 (URAT1) and its potential to induce hepatotoxicity through mechanisms like Bile Salt Export Pump (BSEP/ABCB11) inhibition, make it a valuable tool for researchers. In high-throughput screening (HTS), this compound can be used as a reference compound in assays designed to identify novel URAT1 inhibitors for the treatment of hyperuricemia or to screen for compounds that carry a risk of DILI.

These application notes provide detailed protocols and frameworks for using this compound in HTS campaigns, targeting researchers, scientists, and drug development professionals.

Application Note 1: Screening for Novel URAT1 Inhibitors

Objective: To utilize a cell-based high-throughput assay to identify and characterize novel inhibitors of the human URAT1 transporter, using this compound as a reference inhibitor.

Background: The URAT1 transporter, encoded by the SLC22A12 gene, is primarily responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] Inhibition of URAT1 is a key therapeutic strategy for reducing serum uric acid levels in patients with gout.[1][2][3] This protocol describes a method to screen for compounds that block URAT1-mediated uptake of a labeled substrate.

Signaling and Transport Pathway

URAT1_Inhibition cluster_tubule Kidney Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Uptake Urate_Cell Uric Acid (Reabsorbed) URAT1->Urate_Cell Urate_Blood Uric Acid to Blood Urate_Cell->Urate_Blood Efflux This compound This compound (Inhibitor) This compound->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Protocol: [¹⁴C]-Uric Acid Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled uric acid into cells stably expressing the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)

  • HEK293 wild-type (WT) cells (for counter-screening)

  • 96-well cell culture plates

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric Acid

  • This compound (positive control)

  • Probenecid (positive control)

  • Test compound library

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hURAT1 and HEK293-WT cells into 96-well plates at a density of 50,000 cells/well. Culture overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of test compounds and controls (this compound, Probenecid) in Assay Buffer. The final solvent concentration (e.g., DMSO) should be ≤0.5%.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of Assay Buffer containing [¹⁴C]-Uric Acid (final concentration ~5 µM) to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Assay Termination:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with 150 µL of ice-cold Assay Buffer.

  • Cell Lysis and Measurement:

    • Add 100 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes.

    • Transfer the lysate to a scintillation plate, add 150 µL of scintillation fluid.

    • Measure radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from WT cells (background) from the CPM of hURAT1-expressing cells.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a known potent inhibitor at a high concentration (100% inhibition).

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative URAT1 Inhibition
CompoundIC₅₀ (µM)Target
This compound15.2URAT1
Benzbromarone0.22[4]URAT1
Lesinurad3.5[1]URAT1
Probenecid45.0URAT1
Sulfinpyrazone32.0[1]URAT1
Test Compound 'X'8.7URAT1

Application Note 2: High-Throughput Screening for Hepatotoxicity Risk

Objective: To establish a tiered HTS workflow to assess the potential of compounds to cause DILI, using this compound as a reference hepatotoxin.

Background: DILI is a leading cause of acute liver failure and a major reason for drug withdrawal from the market.[5] Early identification of compounds with hepatotoxic potential is critical. This workflow uses a primary cell viability assay followed by a secondary high-content imaging assay to confirm toxicity and provide mechanistic insights.

Experimental Workflow

HTS_Hepatotoxicity_Workflow Start Compound Library PrimaryScreen Primary Screen: Cell Viability (MTT/ATP Assay) in HepG2 Cells Start->PrimaryScreen Decision1 Calculate IC₅₀ Identify 'Hits' PrimaryScreen->Decision1 Inactive Inactive Compounds Decision1->Inactive IC₅₀ > 50 µM SecondaryScreen Secondary Screen: High-Content Analysis (HCA) on Confirmed Hits Decision1->SecondaryScreen IC₅₀ < 50 µM HCA_Endpoints Measure: • Apoptosis (Caspase-3/7) • Necrosis (Membrane Permeability) • Mitochondrial Toxicity (MitoTracker) SecondaryScreen->HCA_Endpoints Decision2 Characterize Toxicity Profile Prioritize/Deprioritize SecondaryScreen->Decision2 Lead_Optimization Lead Optimization (Low Toxicity) Decision2->Lead_Optimization Deprioritize Deprioritize (High Toxicity) Decision2->Deprioritize

Caption: Tiered HTS workflow for hepatotoxicity assessment.

Protocol 1: Primary Screening - MTT Cell Viability Assay

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6]

Procedure:

  • Cell Plating: Seed HepG2 cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of test compounds and this compound for 24-48 hours. Include a vehicle control (e.g., 0.5% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation: Cytotoxicity in Liver vs. Non-Liver Cells
CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/HepG2)
This compound25>100>4
Acetaminophen5,000>10,000>2
Doxorubicin0.50.81.6
Test Compound 'Y'12988.2

A higher selectivity index suggests liver-specific toxicity.

Application Note 3: Investigating Bile Salt Export Pump (BSEP/ABCB11) Inhibition

Objective: To develop a cell-based assay to screen for compounds that inhibit the BSEP/ABCB11 transporter, a key mechanism for cholestatic DILI.

Background: BSEP (ABCB11) is an ATP-binding cassette transporter located in the canalicular membrane of hepatocytes that mediates the secretion of bile salts into the bile.[7][8] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile salts, causing cholestatic liver injury. Several drugs have been shown to cause DILI through this mechanism.

Hepatocyte BSEP Function and Inhibition

BSEP_Function cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus BileSalts_in Bile Salts (from Sinusoidal Blood) BSEP BSEP (ABCB11) Transporter BileSalts_in->BSEP Transport Substrate Accumulation Bile Salt Accumulation (Cytotoxicity) BSEP->Accumulation BileSalts_out Bile Salts (to Bile) BSEP->BileSalts_out ATP-dependent Efflux Inhibitor This compound (or Test Compound) Inhibitor->BSEP Inhibition

Caption: BSEP-mediated bile salt transport and drug-induced inhibition.

Experimental Protocol: Cholyl-Lycyl-Fluorescein (CLF) Efflux Assay

Principle: This assay uses a fluorescent bile salt analog, CLF, as a BSEP substrate. In sandwich-cultured hepatocytes, which form functional bile canaliculi, BSEP actively transports CLF into these canalicular networks. Inhibition of BSEP results in decreased fluorescence within the canaliculi.

Materials:

  • Sandwich-cultured primary human hepatocytes or HepaRG™ cells

  • Cholyl-Lycyl-Fluorescein (CLF)

  • Assay Buffer (e.g., HBSS)

  • This compound (positive control)

  • Glibenclamide (positive control)[7]

  • Test compound library

  • High-content imaging system

Procedure:

  • Cell Culture: Culture hepatocytes in a sandwich configuration (e.g., between two layers of collagen) on 96-well imaging plates to allow for the formation of bile canaliculi.

  • Compound Incubation: Wash cells with Assay Buffer and pre-incubate with test compounds or controls for 30 minutes at 37°C.

  • Substrate Loading: Add CLF (final concentration 2-5 µM) in the presence of the test compounds and incubate for an additional 15-30 minutes.

  • Wash and Image: Wash cells three times with ice-cold Assay Buffer to remove extracellular CLF.

  • Image Acquisition: Acquire fluorescence images of the canalicular networks using a high-content imaging system.

  • Data Analysis:

    • Quantify the total fluorescence intensity within the canalicular networks for each well.

    • Calculate the percent inhibition of CLF accumulation relative to vehicle-treated controls.

    • Determine the IC₅₀ value for BSEP inhibition for each compound.

Data Presentation: Comparative BSEP Inhibition
CompoundBSEP IC₅₀ (µM)Known DILI Risk
This compound18High
Glibenclamide5.5[7]Moderate
Bosentan25High
Troglitazone3High
Test Compound 'Z'7.2Unknown

References

Application of Neocinchophen in Metabolic Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a historical uricosuric agent, is experiencing renewed interest in metabolic disease research. Its primary mechanism of action is the inhibition of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Elevated serum uric acid, or hyperuricemia, is increasingly recognized not only as a cause of gout but also as a significant risk factor and contributor to a cluster of metabolic disorders, including insulin (B600854) resistance, dyslipidemia, and hypertension, collectively known as metabolic syndrome. These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the intricate links between uric acid metabolism and broader metabolic pathways. Detailed protocols for key experiments are provided to facilitate the study of this compound's effects in a laboratory setting.

Mechanism of Action: URAT1 Inhibition

This compound exerts its effects by competitively inhibiting URAT1, located on the apical membrane of renal proximal tubule cells. This transporter is responsible for the reabsorption of approximately 90% of filtered uric acid back into the bloodstream.[1] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. This targeted action makes this compound a valuable tool for studying the physiological and pathological consequences of reduced serum uric acid in various metabolic disease models.

Quantitative Data Summary

While specific quantitative data for this compound's effects on broader metabolic parameters beyond uric acid lowering are not extensively available in the public domain, the following table summarizes the inhibitory potency of various compounds against the human URAT1 transporter to provide a comparative context.

CompoundIC50 (nM) for hURAT1Reference Compound
Verinurad25Potent URAT1 Inhibitor
URAT1 inhibitor 635Potent URAT1 Inhibitor
Dotinurad37.2Potent URAT1 Inhibitor
Benzbromarone425Clinically used uricosuric
Lesinurad~7180Clinically used uricosuric

This table presents IC50 values for various URAT1 inhibitors to provide a reference for potency. Specific IC50 values for this compound against hURAT1 require direct experimental determination.

Signaling Pathways and Experimental Workflows

URAT1-Mediated Uric Acid Reabsorption and Inhibition by this compound

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Renal Tubule Lumen (Urine) Renal Tubule Lumen (Urine) URAT1 URAT1 (SLC22A12) Epithelial Cell Proximal Tubule Epithelial Cell GLUT9 GLUT9 Bloodstream Bloodstream Uric Acid_lumen Uric Acid Uric Acid_lumen->URAT1 Reabsorption Anion_cell Anion (e.g., Lactate) Uric Acid_cell Uric Acid Uric Acid_cell->GLUT9 Efflux This compound This compound This compound->URAT1 Inhibition URAT1->Anion_cell Exchange

Caption: this compound inhibits URAT1-mediated uric acid reabsorption in the renal proximal tubule.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

URAT1_Assay_Workflow start Start cell_culture Culture hURAT1-expressing cells (e.g., HEK293) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding treatment Treat cells with varying concentrations of this compound seeding->treatment substrate_addition Add radiolabeled [14C]-Uric Acid treatment->substrate_addition incubation Incubate to allow uptake substrate_addition->incubation stop_reaction Stop uptake and wash cells incubation->stop_reaction lysis Lyse cells stop_reaction->lysis measurement Measure intracellular radioactivity lysis->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound on URAT1.

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hURAT1-mediated uric acid uptake.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293).

  • Mock-transfected HEK293 cells (for control).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Hanks' Balanced Salt Solution (HBSS).

  • [14C]-Uric Acid.

  • This compound.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in appropriate culture medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Preparation of Compounds: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS. The final DMSO concentration should be below 0.5%.

  • Uptake Assay: a. Wash the cells twice with pre-warmed HBSS. b. Add 200 µL of HBSS containing the desired concentration of this compound or vehicle (DMSO) to each well and pre-incubate for 10 minutes at 37°C. c. Initiate the uptake by adding 200 µL of HBSS containing [14C]-Uric Acid (final concentration, e.g., 10 µM). d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Measurement: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the radioactivity counts from mock-transfected cells (non-specific uptake) from the counts of hURAT1-HEK293 cells. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of this compound in reducing serum uric acid levels.

Materials:

  • Male Kunming mice or Wistar rats.

  • Potassium oxonate (uricase inhibitor).

  • Hypoxanthine (B114508) or adenine (B156593) (to increase uric acid production).

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).

  • Blood collection supplies.

  • Uric acid assay kit.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

  • Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) 1 hour before the purine (B94841) precursor. b. Administer hypoxanthine (e.g., 300 mg/kg, orally) or adenine (e.g., 100 mg/kg, orally) to induce hyperuricemia.

  • Drug Administration: a. Divide animals into groups: Normal control, Hyperuricemic model control, this compound-treated groups (various doses), and a positive control group (e.g., Benzbromarone). b. Administer this compound or vehicle orally 30 minutes after the purine precursor.

  • Sample Collection: a. Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 2, 4, and 6 hours) after drug administration. b. Separate serum by centrifugation.

  • Biochemical Analysis: a. Measure serum uric acid concentrations using a commercial uric acid assay kit.

  • Data Analysis: a. Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model control group. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 3: Assessment of Glucose Uptake in Adipocytes (Generalized)

Objective: To investigate the effect of this compound on insulin-stimulated glucose uptake in adipocytes.

Materials:

  • 3T3-L1 preadipocytes.

  • Differentiation medium (DMEM with FBS, insulin, dexamethasone, and IBMX).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-deoxy-D-[3H]glucose.

  • Insulin.

  • This compound.

Procedure:

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8-10 days.

  • Treatment: a. Serum-starve the differentiated adipocytes for 2-4 hours. b. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake Assay: a. Wash the cells with KRH buffer. b. Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 10 minutes. c. Stop the uptake by washing the cells with ice-cold PBS.

  • Lysis and Measurement: a. Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.

  • Data Analysis: a. Normalize the glucose uptake to the protein concentration of each well. b. Compare the glucose uptake in this compound-treated cells with control cells in the presence and absence of insulin.

Protocol 4: Evaluation of Lipogenesis in Hepatocytes (Generalized)

Objective: To assess the impact of this compound on fatty acid synthesis in hepatocytes.

Materials:

  • HepG2 cells or primary hepatocytes.

  • [14C]-Acetate.

  • This compound.

  • Lipid extraction solvents (e.g., hexane/isopropanol).

Procedure:

  • Cell Culture and Treatment: a. Culture hepatocytes to confluency. b. Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Lipogenesis Assay: a. Add [14C]-Acetate to the culture medium and incubate for 2-4 hours. b. Wash the cells with PBS.

  • Lipid Extraction and Measurement: a. Extract total lipids from the cells using appropriate solvents. b. Measure the radioactivity in the lipid fraction using a scintillation counter.

  • Data Analysis: a. Normalize the results to the total protein content. b. Compare the rate of lipogenesis in this compound-treated cells to control cells.

Protocol 5: Western Blot Analysis for AMPK Activation (Generalized)

Objective: To determine if this compound modulates the activation of AMP-activated protein kinase (AMPK).

Materials:

  • Relevant cell line (e.g., HepG2, C2C12).

  • This compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound at various concentrations and time points. b. Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against p-AMPK and total AMPK. c. Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Detect the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.

Potential Applications in Metabolic Disease Research

  • Investigating the Urate-Metabolic Syndrome Axis: By specifically lowering serum uric acid, this compound can be used to elucidate the causal role of hyperuricemia in the development and progression of insulin resistance, dyslipidemia, and hypertension.

  • Elucidating Novel Signaling Pathways: Research with this compound may uncover previously unknown signaling pathways that link uric acid metabolism to glucose and lipid homeostasis.

  • Preclinical Evaluation of Urate-Lowering Therapies: this compound can serve as a reference compound in the preclinical development of new urate-lowering drugs for metabolic indications.

  • Exploring Anti-inflammatory Effects: Given the pro-inflammatory nature of high uric acid levels, this compound can be used to study the impact of urate reduction on inflammatory markers associated with metabolic diseases, such as TNF-α and IL-6.

Safety and Toxicology

This compound was withdrawn from clinical use due to concerns about hepatotoxicity. Therefore, in all experimental applications, it is crucial to perform dose-response and time-course studies to identify a therapeutic window that provides the desired pharmacological effect without inducing significant cytotoxicity. Appropriate toxicity assessments should be integrated into any in vivo studies.

Conclusion

This compound, through its well-defined mechanism as a URAT1 inhibitor, is a valuable pharmacological tool for investigating the role of uric acid in the pathophysiology of metabolic diseases. The protocols outlined in these application notes provide a framework for researchers to explore its effects on various metabolic parameters and signaling pathways. Further research is warranted to fully characterize the potential of targeting uric acid metabolism for the treatment and prevention of metabolic syndrome.

References

Troubleshooting & Optimization

Resolving Neocinchophen Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Neocinchophen, a compound known for its limited solubility in aqueous buffers. The following information is designed to assist researchers in preparing and utilizing this compound solutions for in vitro and other experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a hydrophobic molecule, as indicated by its predicted high LogP value of 4.4.[1] Molecules with high LogP values are more soluble in lipids and non-polar solvents than in water-based solutions like aqueous buffers. This inherent hydrophobicity is the primary reason for its poor aqueous solubility.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 291.34 g/mol .[2][3] This information is crucial for calculating the required mass of the compound to prepare solutions of a specific molarity.

Q3: What is the pKa of this compound?

A3: Currently, there is no readily available experimental or reliably predicted pKa value for this compound in the public domain. The pKa is a critical parameter for understanding the pH-dependent solubility of a compound. Without this information, determining the optimal pH for dissolution requires empirical testing.

Q4: Are there any general safety precautions I should take when handling this compound?

A4: Yes, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood when handling the solid compound or concentrated stock solutions.

Troubleshooting Guide: Dissolving this compound

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem 1: this compound powder does not dissolve in my aqueous buffer.

Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature.

Solution Workflow:

start Start: Undissolved this compound Powder stock_solution Prepare a Concentrated Stock Solution in an Organic Solvent start->stock_solution dmso Recommended Solvent: DMSO stock_solution->dmso serial_dilution Perform Serial Dilutions of the Stock Solution into the Aqueous Buffer dmso->serial_dilution vortex Vortex/Mix Thoroughly After Each Dilution Step serial_dilution->vortex observe Observe for Precipitation vortex->observe success Success: Clear Solution observe->success precipitation Problem: Precipitation Occurs observe->precipitation troubleshoot Proceed to Troubleshooting Precipitation precipitation->troubleshoot

Caption: Workflow for dissolving this compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in your aqueous buffer, first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of hydrophobic compounds.[4][5]

  • Serial Dilution: Gradually add small volumes of the concentrated stock solution to your aqueous buffer while vortexing or stirring continuously. This method of serial dilution helps to prevent the compound from crashing out of solution.

  • Observe for Precipitation: After each addition, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Problem 2: this compound precipitates out of solution after dilution into the aqueous buffer.

Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the solubility of this compound at the desired concentration.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Increase Final Organic Solvent Concentration Maintain a slightly higher percentage of the organic solvent in your final working solution.Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays to minimize toxicity.
pH Adjustment The solubility of ionizable compounds is pH-dependent. Although the pKa of this compound is unknown, you can empirically test a range of pH values for your buffer to see if solubility improves.Ensure the chosen pH is compatible with your experimental system.
Use of Co-solvents In addition to the primary organic solvent, other co-solvents can be included in the buffer to enhance solubility. Examples include ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol.Compatibility with the experimental system and potential for synergistic effects on solubility should be evaluated.
Employing Surfactants Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the buffer at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds.The presence of surfactants may interfere with certain biological assays.
Cyclodextrin Encapsulation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.This creates a new formulation of the compound, which may have different biological activity or pharmacokinetic properties.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the container.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Cap the container tightly.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Stock Solution Concentration Table (based on MW = 291.34 g/mol ):

Desired ConcentrationMass of this compound for 1 mL of DMSO
10 mM2.91 mg
20 mM5.83 mg
50 mM14.57 mg
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Cell-Based Assays)

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS, DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for your experiment (typically ≤ 0.5% v/v).

  • Calculate the volume of this compound stock solution needed.

  • In a sterile tube, add the required volume of pre-warmed aqueous buffer.

  • While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop-wise.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • If precipitation occurs, refer to the troubleshooting guide to optimize the formulation.

Potential Signaling Pathway Interactions of this compound

While direct experimental evidence for this compound's modulation of specific signaling pathways is limited, its chemical structure as a quinoline (B57606) derivative suggests potential interactions with key cellular signaling cascades, such as the MAPK and Notch pathways.[6][7][8] The following diagrams illustrate these hypothetical interactions as a starting point for further investigation.

This compound This compound MEK MEK This compound->MEK ? Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothetical modulation of the MAPK/ERK pathway.

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Some quinoline derivatives have been shown to inhibit MEK1 kinase activity, thereby impeding the downstream phosphorylation of ERK.[4]

This compound This compound GammaSecretase γ-Secretase This compound->GammaSecretase ? NotchReceptor Notch Receptor NotchReceptor->GammaSecretase Cleavage NotchLigand Notch Ligand NotchLigand->NotchReceptor Binding NICD NICD GammaSecretase->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL NICD->CSL Binds TargetGenes Target Gene Expression (e.g., Hes, Hey) CSL->TargetGenes Activates CellFate Cell Fate Determination TargetGenes->CellFate

References

Technical Support Center: Troubleshooting Neocinchophen Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neocinchophen assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification and analysis of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing variable or inconsistent results in my assay. What are the potential causes?

A1: Inconsistent results in this compound assays can stem from several factors. One of the primary considerations is the potential for interference from various sources. These can include metabolites of this compound, cross-reactivity with other compounds in your sample matrix, or issues with the assay methodology itself. It is also crucial to consider the physicochemical properties of this compound, such as its solubility, which can be influenced by the solvent and pH of your assay buffer.

Q2: What are the likely metabolites of this compound that could interfere with my assay?

A2: While specific metabolic pathways for this compound are not extensively documented in recent literature, we can infer potential metabolites based on its structural analog, Cinchophen. Cinchophen is known to be metabolized in the body, with its metabolites being isolated from urine.[1] It is plausible that this compound undergoes similar biotransformation, which could include hydroxylation and other modifications to the quinoline (B57606) ring structure. These hydroxylated metabolites may have similar chemical properties to the parent compound and could potentially cross-react in certain analytical methods, leading to inaccurate quantification.

Q3: How can drug-drug interactions affect my this compound assay?

A3: Drug-drug interactions can significantly impact the metabolism of this compound, leading to altered levels of the parent drug and its metabolites. If a co-administered drug inhibits the metabolic enzymes responsible for this compound clearance, you may observe higher than expected concentrations of this compound. Conversely, if a co-administered drug induces these enzymes, you may see lower levels of this compound and higher levels of its metabolites. This alteration in the metabolic profile can be a major source of assay interference.

Q4: Are there specific analytical methods recommended for this compound to minimize interference?

A4: While specific validated methods for this compound are not abundant in recent literature, general principles for the analysis of quinoline derivatives can be applied. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and quantifying this compound from potential metabolites and other interfering substances. The key is to develop a robust method with appropriate selectivity.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate in your sample or assay well.

  • High variability between replicate measurements.

  • Non-linear dose-response curves.

Possible Causes:

  • This compound, like many quinoline derivatives, may have limited aqueous solubility.

  • The solvent used for the stock solution (e.g., DMSO) may not be compatible with the aqueous assay buffer, leading to precipitation upon dilution.

  • The pH of the assay buffer may not be optimal for this compound solubility.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining solubility.

  • pH Adjustment: Investigate the effect of pH on this compound solubility. Adjusting the pH of your buffer may improve solubility, but ensure it remains compatible with your assay's requirements.

  • Use of Solubilizing Agents: Consider the use of excipients or cyclodextrins to enhance aqueous solubility.

Issue 2: Suspected Interference from Metabolites

Symptoms:

  • Overestimation of this compound concentration.

  • Appearance of unexpected peaks in chromatograms.

  • Discrepancy between results from different analytical methods (e.g., immunoassay vs. LC-MS).

Possible Causes:

  • Metabolites of this compound may have similar structural features, leading to cross-reactivity in less specific assays.

  • Metabolites may co-elute with this compound in chromatographic methods if the separation is not optimized.

Solutions:

  • Method Specificity: Employ highly specific analytical methods like LC-MS/MS. The use of mass spectrometry allows for the differentiation of compounds based on their mass-to-charge ratio, providing a higher degree of confidence in the identification and quantification of this compound.

  • Chromatographic Resolution: Optimize your HPLC method to achieve baseline separation between this compound and its potential metabolites. This may involve adjusting the mobile phase composition, gradient, column chemistry, or temperature.

  • Sample Preparation: Utilize sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound from interfering metabolites prior to analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₂[2]
Molecular Weight291.34 g/mol [2]
InChIKeyBUDBHJPMAKXMLD-UHFFFAOYSA-N[2]

Experimental Protocols

Protocol 1: General Workflow for HPLC Method Development for this compound Analysis

  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or acetic acid in water to improve peak shape and ionization in MS detection.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of this compound and to visualize any potential late-eluting impurities or metabolites.

  • Flow Rate: A standard flow rate of 0.5-1.0 mL/min is typically suitable for analytical columns.

  • Detection:

    • UV Detection: Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of this compound.

  • Optimization: Adjust the gradient slope, mobile phase composition, and other parameters to achieve optimal separation of this compound from any interfering peaks.

Visualizations

Neocinchophen_Metabolism This compound This compound (C19H17NO2) Phase1 Phase I Metabolism (e.g., Hydroxylation via CYP450) This compound->Phase1 Biotransformation Metabolite Hydroxylated Metabolites Phase1->Metabolite Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite->Phase2 Conjugated_Metabolite Conjugated Metabolites (More water-soluble) Phase2->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Inferred metabolic pathway of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Solubility Step 1: Verify Compound Solubility - Visual inspection for precipitate - Optimize solvent/pH Start->Check_Solubility Check_Method Step 2: Evaluate Assay Method - Review protocol for errors - Run controls and standards Check_Solubility->Check_Method If soluble Investigate_Interference Step 3: Investigate Potential Interference - Analyze sample with a high-specificity method (e.g., LC-MS) - Compare results with the original assay Check_Method->Investigate_Interference If method is sound Optimize_Separation Step 4: Optimize Analytical Separation - Adjust HPLC/LC conditions to resolve parent drug from metabolites Investigate_Interference->Optimize_Separation If interference is detected Refine_Protocol Step 5: Refine Assay Protocol - Implement optimized conditions - Re-validate the assay Optimize_Separation->Refine_Protocol End Reliable Assay Results Refine_Protocol->End

Caption: General troubleshooting workflow for assay interference.

References

Technical Support Center: Optimizing Neocinchophen Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of Neocinchophen in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

There is limited specific data available in the public domain regarding a universally recommended starting concentration for this compound. However, based on the known severe hepatotoxicity of its predecessor, Cinchophen, a cautious approach is strongly advised. It is critical to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: How should I determine the optimal, non-toxic concentration of this compound for my cell line?

A cell viability assay is essential to determine the cytotoxic potential of this compound on your specific cell line. This will allow you to identify a concentration range that is effective for your experiment without inducing significant cell death.

Q3: What is the primary mechanism of action for this compound?

While the precise molecular mechanisms of this compound are not extensively documented in readily available literature, it is structurally related to Cinchophen, which was historically used for its analgesic and uricosuric properties. However, Cinchophen was withdrawn from human use due to severe liver toxicity.[1][2][3][4][5][6] It is plausible that this compound shares some mechanistic similarities, including potential anti-inflammatory effects. One of the key pathways often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vitro experiments with this compound.

Issue 1: High Cell Death Observed Even at Low Concentrations

Possible Cause: Your cell line may be particularly sensitive to this compound-induced cytotoxicity. The historical data on the related compound, Cinchophen, highlights a significant risk of liver damage.[1][2][3][4]

Troubleshooting Steps:

  • Perform a Comprehensive Dose-Response Cytotoxicity Assay: Test a wide range of this compound concentrations, starting from very low (nanomolar range) to higher (micromolar range) concentrations.

  • Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of this compound's cytotoxic effect on your cells.

  • Select a Sub-toxic Concentration: For subsequent functional assays, choose a concentration well below the IC50 value that shows minimal impact on cell viability.

Issue 2: Inconsistent or No Observable Effect of this compound

Possible Cause: The concentration of this compound may be too low to elicit a response in your experimental system, or the compound may have degraded.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution is properly prepared and stored to prevent degradation. Light sensitivity is a possibility for similar chemical structures.

  • Increase Concentration Incrementally: Based on your cytotoxicity data, cautiously increase the concentration of this compound in your functional assays.

  • Optimize Incubation Time: The duration of exposure to this compound may be critical. Perform a time-course experiment to identify the optimal incubation period for observing the desired effect.

Experimental Protocols & Data Presentation

Table 1: Hypothetical this compound Cytotoxicity Data (IC50 Values)
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Human Hepatoma)MTT Assay24Data not available
RAW 264.7 (Murine Macrophage)Neutral Red Uptake24Data not available
Primary Human HepatocytesLDH Release Assay48Data not available

Key Experimental Methodologies

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Assessing Anti-Inflammatory Activity via NF-κB Inhibition (Reporter Assay)

This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • Cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and allow for overnight adherence.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Induction: Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α). Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for robust luciferase expression (typically 6-24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter) and calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Visualizing Key Pathways and Workflows

Experimental_Workflow General Workflow for In Vitro this compound Testing cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Assays A 1. Seed Cells B 2. Treat with this compound (Dose-Response) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Determine IC50 Value C->D E 5. Select Sub-toxic Concentrations D->E Inform Concentration Selection F 6. Perform Anti-inflammatory Assay (e.g., NF-κB Reporter) E->F G 7. Data Analysis F->G

Workflow for this compound Experiments

NF_kB_Pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates This compound This compound (Hypothesized Inhibition) This compound->IKK Potential Target This compound->NFkB Potential Target

Hypothesized NF-κB Pathway Inhibition

References

Technical Support Center: Neocinchophen Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Neocinchophen (ethyl 6-methyl-2-phenylquinoline-4-carboxylate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is typically synthesized via the Doebner reaction. This is a three-component reaction involving the condensation of an aromatic amine (p-toluidine), an aldehyde (benzaldehyde), and pyruvic acid.[1][2] The reaction is generally catalyzed by an acid.

Q2: What are the main challenges in this compound synthesis?

A2: The primary challenges include achieving high yields, minimizing side-product formation, and managing reaction conditions. Low yields can be a significant issue, particularly with anilines that have electron-withdrawing groups.[1][3][4] Common side reactions in quinoline (B57606) syntheses include the formation of polymeric byproducts and other isomers.[5]

Q3: What are the recommended purification techniques for this compound?

A3: The most common methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).[6][7][8] Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found.[7][8][9] Preparative HPLC offers higher resolution for separating closely related impurities.[6][10][11]

Q4: What are typical impurities encountered in this compound synthesis?

A4: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. In Doebner-type reactions, potential side products can include regioisomers and polymeric materials.[5][12] During purification, incomplete removal of starting materials (p-toluidine, benzaldehyde (B42025), pyruvic acid) and the catalyst are also sources of contamination.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield - Sub-optimal Reaction Temperature: The reaction may require heating to proceed efficiently.[13] - Incorrect Reaction Time: The reaction may not have reached completion, or prolonged reaction time could lead to degradation. - Inactive or Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[1][12] - Poor Quality of Starting Materials: Impurities in p-toluidine (B81030), benzaldehyde, or pyruvic acid can inhibit the reaction.- Optimize Temperature: Systematically screen temperatures (e.g., reflux in ethanol). - Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time. - Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH).[12] - Verify Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Significant Side Products - Side Reactions: The Doebner reaction can be prone to side reactions, leading to a complex mixture.[5] - Unfavorable Reaction Conditions: Incorrect temperature or catalyst concentration can promote the formation of byproducts.- Control Reactant Addition: Slow, dropwise addition of one reactant to the mixture of the others can sometimes minimize side reactions. - Adjust Catalyst Concentration: Optimize the amount of acid catalyst used. - Modify Work-up Procedure: An appropriate aqueous work-up can help remove some polar byproducts.
Difficult to Monitor Reaction by TLC - Co-elution of Spots: Starting materials and product may have similar Rf values in the chosen eluent system. - Streaking of Spots: The compound may be interacting strongly with the silica (B1680970) gel.- Optimize TLC Eluent: Test different solvent systems with varying polarities (e.g., mixtures of hexane (B92381) and ethyl acetate). - Use a Co-spot: Spot the starting material and the reaction mixture in the same lane to help differentiate between them.
Purification Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps & Solutions
"Oiling Out" During Recrystallization - Solution is Too Concentrated: The solution is supersaturated to a point where the product separates as a liquid instead of a solid. - Cooling is Too Rapid: Fast cooling does not allow for proper crystal lattice formation. - Inappropriate Solvent: The chosen solvent may not be ideal for the compound.- Add More Hot Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature. - Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water).[7]
Poor Separation in Preparative HPLC - Sub-optimal Mobile Phase: The gradient or isocratic mobile phase is not providing enough resolution. - Column Overloading: Injecting too much sample for the column dimensions.[10] - Incorrect Column Chemistry: The stationary phase is not suitable for the separation.- Optimize Mobile Phase: Develop a robust separation on an analytical scale first. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[6] Adjust the gradient to improve separation. - Reduce Sample Load: Decrease the concentration or injection volume of the sample.[11] - Screen Different Columns: Test columns with different stationary phases if baseline separation cannot be achieved.
Low Recovery After Purification - Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. - Product Solubility in Cold Recrystallization Solvent: The product may have some solubility even in the cold solvent. - Irreversible Adsorption on Chromatography Column: The compound may be strongly binding to the stationary phase.- Minimize Transfers: Use a minimal number of vessels. - Optimize Recrystallization: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of ice-cold solvent for washing the crystals.[14] - Modify HPLC Conditions: Add a competing agent to the mobile phase or change the stationary phase.

Experimental Protocols

Synthesis of this compound (Doebner Reaction)

This is a general procedure and may require optimization.

Materials:

  • p-Toluidine

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Hydroxide (B78521) solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in ethanol.

  • Add benzaldehyde to the solution.

  • Slowly add pyruvic acid to the mixture while stirring.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals.

Preparative HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B based on analytical HPLC results.

  • Detection: UV detection at an appropriate wavelength.

  • Fraction Collection: Collect fractions corresponding to the this compound peak and combine them.

  • Post-Purification: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Visualizations

Logical Workflow for this compound Synthesis and Troubleshooting

Neocinchophen_Synthesis_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification start Mix p-toluidine, benzaldehyde, pyruvic acid in ethanol add_catalyst Add acid catalyst (e.g., HCl) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up (Neutralize, Extract, Dry, Evaporate) monitor->workup Reaction complete low_yield Low Yield? monitor->low_yield crude Crude this compound workup->crude purify Purify Crude Product crude->purify optimize_temp Optimize Temperature & Time low_yield->optimize_temp Yes side_products Side Products? low_yield->side_products No optimize_temp->reflux check_reagents Check Reagent Purity check_reagents->start adjust_conditions Adjust Catalyst/Addition Rate side_products->adjust_conditions Yes adjust_conditions->reflux recrystallization Recrystallization (Ethanol) purify->recrystallization Option 1 hplc Preparative HPLC purify->hplc Option 2 pure_product Pure this compound recrystallization->pure_product hplc->pure_product

Caption: Workflow for this compound synthesis with integrated troubleshooting logic.

Signaling Pathway of the Doebner Reaction

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aniline p-Toluidine schiff Schiff Base (Imine) aniline->schiff aldehyde Benzaldehyde aldehyde->schiff pyruvic Pyruvic Acid enol Enol of Pyruvic Acid pyruvic->enol Tautomerization adduct Michael-type Adduct schiff->adduct enol->adduct Michael Addition dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline Intramolecular Cyclization This compound This compound dihydroquinoline->this compound Oxidation

Caption: Simplified mechanism of the Doebner reaction for this compound synthesis.

References

Technical Support Center: Improving the Stability of Neocinchophen in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Neocinchophen solutions. Our goal is to equip researchers with the necessary information to ensure the stability and integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: this compound is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. The ester functional group in its structure can be cleaved, leading to the formation of 6-methyl-2-phenylquinoline-4-carboxylic acid and ethanol. Maintaining an optimal pH is crucial for its stability.

  • Oxidation: Like many organic molecules, this compound can undergo oxidative degradation. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation of this compound. This can result in the formation of various degradation products and a loss of potency.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation, leading to faster degradation of the compound.

Q2: My this compound solution appears to be degrading. What are the common signs of degradation?

A2: Degradation of a this compound solution can manifest in several ways:

  • Change in Color or Clarity: A noticeable change in the color of the solution or the formation of precipitates can indicate degradation.

  • Decrease in Potency: A reduction in the measured concentration of this compound over time, as determined by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC), is a direct indicator of degradation.

  • Appearance of New Peaks in Chromatogram: When analyzing the solution by HPLC, the appearance of new peaks that are not present in a freshly prepared solution suggests the formation of degradation products.

Q3: What is the recommended pH range for maintaining the stability of this compound in an aqueous solution?

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution
Potential Cause Troubleshooting Step
Poor Solubility This compound has low aqueous solubility. Ensure the concentration in your aqueous solution does not exceed its solubility limit. Consider using a co-solvent system.
pH-dependent Solubility The solubility of this compound and its potential degradation products can be pH-dependent. Verify the pH of your solution and adjust if necessary to a range where the compound is more soluble.
Formation of Degradation Products Degradation can lead to the formation of less soluble byproducts. Analyze the precipitate to identify its composition. This can help in understanding the degradation pathway.
Temperature Effects Solubility can decrease at lower temperatures. If the solution has been stored at a low temperature, gently warm it to see if the precipitate redissolves.
Issue 2: Rapid Loss of this compound Potency
Potential Cause Troubleshooting Step
Hydrolysis The ester linkage in this compound is susceptible to hydrolysis. Measure the pH of your solution. If it is outside the optimal range, adjust it using a suitable buffer system.
Oxidation The quinoline (B57606) ring system can be prone to oxidation. Protect the solution from atmospheric oxygen by purging with an inert gas (e.g., nitrogen or argon) and using sealed containers. Consider the addition of an antioxidant.
Photodegradation This compound may be light-sensitive. Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Incompatible Excipients Certain excipients in your formulation may be reacting with this compound. Review the compatibility of all components in your solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][2]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable organic solvent

  • HPLC grade water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a light source in a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[3]

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • After the stress period, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[4][5]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar degradation products and the less polar parent drug. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scans of stressed samples).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4][6]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (approximate)
WaterPoorly soluble
EthanolSoluble
MethanolSoluble
Propylene GlycolLikely soluble (to be determined experimentally)
Polyethylene Glycol 400Likely soluble (to be determined experimentally)[7]
Table 2: Potential Stabilizers for this compound Solutions
Stabilizer Type Example Mechanism of Action Considerations
Antioxidant Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acidScavenge free radicals to prevent oxidative degradation.[8][9]Compatibility with this compound and other formulation components should be evaluated. The antioxidant itself should be stable in the formulation.
pH Buffering Agent Citrate buffer, Phosphate bufferMaintain the pH of the solution within a range that minimizes hydrolysis.The buffer species should not catalyze the degradation of this compound.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Complex with trace metal ions that can catalyze oxidative degradation.Concentration should be optimized to be effective without causing other stability issues.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Stress Conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Stress Conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Stress Conditions photo Photodegradation (UV/Vis Light) stock->photo Stress Conditions thermal Thermal Stress (Solid, 80°C) stock->thermal Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Interpretation (Degradation Pathway) hplc->data

Forced Degradation Experimental Workflow.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound (Ethyl 6-methyl-2-phenylquinoline-4-carboxylate) Acid_Degradant 6-methyl-2-phenylquinoline-4-carboxylic acid + Ethanol This compound->Acid_Degradant Acid/Base Oxidized_Products Oxidized Quinoline Derivatives (e.g., N-oxides) This compound->Oxidized_Products O₂, Light, Metal Ions Photo_Products Various Photodegradants This compound->Photo_Products UV/Vis Light

Potential Degradation Pathways of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Neocinchophen in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of Neocinchophen in cell-based assays. Given the limited publicly available information on the specific molecular targets and off-target profile of this compound, this guide focuses on general best practices and troubleshooting strategies applicable to the investigation of any small molecule with an uncharacterized polypharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a chemical compound historically used as an analgesic and for the treatment of gout.[1] Its precise mechanism of action at the molecular level is not well-documented in publicly available literature. Therefore, when using this compound in cell-based assays, it is crucial to empirically determine its on-target and potential off-target effects within the specific experimental context.

Q2: What are off-target effects and why are they a concern?

Q3: What are the initial signs of potential off-target effects in my cell-based assay?

Common indicators of off-target effects include:

  • Discrepancy between genotype and phenotype: The biological effect observed with this compound treatment is inconsistent with the phenotype observed from genetic knockdown (e.g., siRNA or CRISPR) of the presumed target.

  • Unusual dose-response curve: The dose-response curve may be non-sigmoidal or show effects at concentrations significantly different from the expected potency for the intended target.

  • Cellular toxicity at low concentrations: Significant cytotoxicity is observed at concentrations where the intended target is not expected to be fully engaged.

  • Inconsistent results with structurally distinct compounds: Other molecules believed to target the same protein do not produce the same phenotypic effect.

Q4: How can I proactively mitigate the risk of off-target effects?

Several strategies can be employed:

  • Use the lowest effective concentration: Perform a careful dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target effect.

  • Employ orthogonal validation methods: Use at least one alternative method to confirm your findings. This could include using a structurally and mechanistically different inhibitor of the same target or using a genetic approach.

  • Characterize the compound in your specific cell line: The off-target profile of a compound can be cell-type specific. It is essential to validate its effects in the cell line(s) used in your experiments.

  • Include appropriate controls: Always include vehicle controls (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against the intended target.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.

Problem 1: High levels of cytotoxicity are observed at concentrations intended to be specific for the target of interest.

Possible Cause Troubleshooting Steps
Potent off-target activity on a protein essential for cell viability. 1. Perform a dose-response curve for cytotoxicity: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration). 2. Compare CC50 to EC50/IC50: If the CC50 is close to the concentration required for the desired biological effect (EC50 or IC50), it suggests a narrow therapeutic window and potential off-target toxicity. 3. Orthogonal approach: Use a different, structurally unrelated inhibitor for the same target to see if it recapitulates the cytotoxicity. If not, the toxicity is likely an off-target effect of this compound.
Compound precipitation at high concentrations. 1. Visually inspect the culture medium: Look for precipitates after adding this compound. 2. Solubility assessment: Perform a solubility test in your cell culture medium. 3. Adjust solvent and concentration: If solubility is an issue, try lowering the stock concentration or using a different solvent, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).

Problem 2: The observed cellular phenotype does not match the expected outcome based on the presumed target.

Possible Cause Troubleshooting Steps
This compound's primary target in the cell is not what was hypothesized. 1. Target engagement assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the intended target in your cells. 2. Genetic knockdown/knockout: Compare the phenotype of this compound treatment with the phenotype of cells where the target gene has been knocked down (siRNA) or knocked out (CRISPR). A mismatch suggests off-target effects.
Off-target effects are masking or altering the on-target phenotype. 1. Dose de-escalation: Test lower concentrations of this compound to see if a different, more specific phenotype emerges at concentrations that are less likely to engage off-targets. 2. Rescue experiment: If possible, overexpress a drug-resistant mutant of the intended target. If the phenotype is not rescued, it points towards off-target effects.

Data Presentation: Hypothetical this compound Activity Profile

Due to the lack of published data, the following table presents a hypothetical selectivity profile for this compound for illustrative purposes. This data is not based on experimental results and should be used as a conceptual guide only.

Target IC50 (µM) Pathway Association Notes
Hypothetical On-Target (e.g., Enzyme A) 1.5Pro-inflammatory SignalingThe intended target for the desired biological effect.
Hypothetical Off-Target (e.g., Kinase X) 8.2Cell Cycle RegulationPotential for cell cycle arrest at higher concentrations.
Hypothetical Off-Target (e.g., GPCR Y) 15.7Calcium SignalingMay cause fluctuations in intracellular calcium at higher concentrations.
Hypothetical Off-Target (e.g., Ion Channel Z) 25.0Membrane PotentialPotential for cytotoxic effects at very high concentrations.

Experimental Protocols

1. Dose-Response Curve for Cellular Viability (MTT Assay)

  • Objective: To determine the cytotoxic concentration (CC50) of this compound.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from well below the expected effective concentration to concentrations likely to cause toxicity. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to its intended target protein in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound at a specific concentration or a vehicle control for a defined period.

    • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

    • Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to heat-induced denaturation.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or another protein quantification method.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Prepare Cell Culture treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment incubation Incubate for Defined Period treatment->incubation phenotypic_assay Perform Phenotypic Assay (e.g., Reporter Assay) incubation->phenotypic_assay viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay target_engagement Perform Target Engagement Assay (e.g., CETSA) incubation->target_engagement dose_response Generate Dose-Response Curves phenotypic_assay->dose_response viability_assay->dose_response compare_data Compare Phenotypic Data with Viability and Target Engagement target_engagement->compare_data dose_response->compare_data conclusion Draw Conclusions on On-Target vs. Off-Target Effects compare_data->conclusion

Caption: A general experimental workflow for characterizing the effects of this compound.

troubleshooting_logic start Unexpected Phenotype or High Cytotoxicity Observed is_concentration_optimized Is the this compound concentration optimized? start->is_concentration_optimized is_phenotype_validated Is the phenotype validated with an orthogonal method? is_concentration_optimized->is_phenotype_validated Yes optimize_concentration Perform Dose-Response and Use Lowest Effective Dose is_concentration_optimized->optimize_concentration No is_target_engaged Is target engagement confirmed (e.g., CETSA)? is_phenotype_validated->is_target_engaged Yes use_orthogonal_method Use Structurally Different Inhibitor or Genetic Knockdown is_phenotype_validated->use_orthogonal_method No investigate_off_target High Likelihood of Off-Target Effects. Initiate Deconvolution. is_target_engaged->investigate_off_target No on_target_effect Phenotype is Likely On-Target is_target_engaged->on_target_effect Yes optimize_concentration->start use_orthogonal_method->start signaling_pathway_hypothesis cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target_A Hypothetical On-Target A This compound->Target_A Inhibition Target_X Hypothetical Off-Target X This compound->Target_X Inhibition Downstream_1 Downstream Effector 1 Target_A->Downstream_1 Phenotype_A Desired Cellular Phenotype Downstream_1->Phenotype_A Downstream_2 Downstream Effector 2 Target_X->Downstream_2 Phenotype_X Unintended Cellular Phenotype (e.g., Toxicity) Downstream_2->Phenotype_X

References

Technical Support Center: Navigating Inconsistent Results in Neocinchophen Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neocinchophen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vivo and in vitro experiments. This compound is a valuable tool for modeling idiosyncratic drug-induced liver injury (IDILI), but its use can be associated with variability in experimental outcomes. This guide aims to help you identify potential sources of inconsistency and provides recommendations to enhance the reproducibility of your results.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

In Vivo Experiments

Question 1: I am observing significant variability in the severity of liver injury (e.g., ALT/AST levels, histological damage) between animals in the same treatment group. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent severity of liver injury in animal models of this compound-induced hepatotoxicity is a common challenge. The idiosyncratic nature of the injury is a key factor, but several experimental variables can be controlled to improve consistency.

Potential Causes and Troubleshooting Steps:

  • Genetic Variability: Different mouse or rat strains can exhibit varying susceptibility to drug-induced liver injury.[1][2] Even within the same strain, there can be individual differences in metabolic enzyme expression and immune responses.

    • Recommendation: Use a well-characterized and genetically homogenous inbred animal strain (e.g., BALB/c mice).[1][3] Report the specific strain, sex, and age of the animals in your experimental records. Consider that different mouse strains may have different susceptibilities to DILI.[4]

  • Animal Health and Microbiome: The overall health status and gut microbiota of the animals can influence their response to hepatotoxic compounds.

    • Recommendation: Ensure all animals are healthy and free of underlying infections. House animals under specific pathogen-free (SPF) conditions. Be aware that variations in gut microbiota can influence drug metabolism and immune responses.

  • This compound Formulation and Administration: The preparation and delivery of this compound can significantly impact its bioavailability and, consequently, its hepatotoxicity.

    • Recommendation:

      • Solvent: this compound is poorly soluble in water.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[6][7] However, the stability of compounds in DMSO can be affected by water content.[8][9][10] Use high-purity, anhydrous DMSO and prepare fresh solutions for each experiment.

      • Administration Route: The route of administration (e.g., intraperitoneal injection, oral gavage) affects the rate of absorption and first-pass metabolism.[11][12] Intraperitoneal injection is a common method for administering drugs in rodent models.[3][13] Ensure consistent administration technique across all animals.

      • Dose Volume: Administer a consistent volume of the this compound solution relative to the animal's body weight.

  • Diet and Fasting: The nutritional status of the animals can alter metabolic pathways, including those involved in drug metabolism.

    • Recommendation: Standardize the diet and feeding schedule for all animals. If a fasting period is required before drug administration, ensure its duration is consistent.

Question 2: My this compound-treated animals are not showing the expected signs of liver injury, or the results are not reproducible between experiments.

Answer:

A complete lack of or inconsistent induction of liver injury can be frustrating. This often points to issues with the experimental setup or the compound itself.

Potential Causes and Troubleshooting Steps:

  • Compound Purity and Stability: The purity of the this compound used is critical. Impurities may alter its biological activity. This compound stability in solution can also be a factor.

    • Recommendation: Use this compound from a reputable supplier with a certificate of analysis. Store the compound under the recommended conditions (cool, dry, and dark). Prepare fresh solutions for each experiment to avoid degradation.

  • Dose-Response Relationship: The dose of this compound required to induce liver injury can be highly variable and may not have a linear dose-response curve.[14]

    • Recommendation: Perform a dose-ranging study to determine the optimal dose for inducing a consistent level of liver injury in your specific animal model and strain.

  • Timing of Sample Collection: The peak of liver injury markers can vary. Collecting samples at a suboptimal time point might miss the peak of injury.

    • Recommendation: Conduct a time-course experiment to identify the time point of maximum liver injury (e.g., peak ALT/AST levels) after this compound administration.

  • Immune System Priming: Some models of idiosyncratic DILI require a "second hit," such as a low dose of an inflammatory stimulus (e.g., lipopolysaccharide - LPS), to induce a significant immune response and liver injury.[11]

    • Recommendation: If direct administration of this compound is not inducing consistent injury, consider a co-treatment model with a sub-toxic dose of LPS to mimic an inflammatory context.

In Vitro Experiments

Question 3: I am seeing inconsistent cytotoxicity or metabolic activity in my hepatocyte cultures treated with this compound.

Answer:

In vitro models offer a more controlled environment but are still subject to variability.

Potential Causes and Troubleshooting Steps:

  • Cell Type and Source: Primary hepatocytes, while being the gold standard, can exhibit significant donor-to-donor variability. Immortalized cell lines like HepG2 may have different metabolic capacities compared to primary cells.[15]

    • Recommendation: If using primary hepatocytes, try to use cells from multiple donors to assess the range of responses. For cell lines, ensure you are using a consistent passage number, as metabolic activity can change over time in culture.

  • Metabolic Activation: The hepatotoxicity of this compound is likely mediated by reactive metabolites formed by cytochrome P450 (CYP) enzymes.[15][16][17][18][19] The expression and activity of these enzymes can vary in cultured hepatocytes.

    • Recommendation: Use cell models with known and stable CYP activity. Consider using 3D cell culture models (e.g., spheroids) which can better maintain hepatocyte phenotype and metabolic function.

  • Compound Stability and Solubility in Culture Media: this compound may precipitate out of the culture medium, reducing its effective concentration. It may also be unstable in aqueous environments.

    • Recommendation: Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced liver injury?

A1: this compound is thought to cause idiosyncratic drug-induced liver injury (IDILI) through a multi-step process.[20] It is believed to be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites.[15][16][17][18][19] These reactive metabolites can covalently bind to cellular proteins, forming neoantigens that can trigger an immune response.[4][21] This immune response, coupled with potential direct mitochondrial dysfunction and cellular stress, leads to hepatocyte injury and inflammation.[22][23]

Q2: What are the key signaling pathways implicated in this compound-induced hepatotoxicity?

A2: While pathways specifically for this compound are not extensively detailed in the provided search results, the general mechanisms of DILI involve several key signaling pathways. These include pathways related to cellular stress, apoptosis, and inflammation. The formation of reactive metabolites can lead to oxidative stress, which in turn can activate stress-activated protein kinases (SAPKs) like JNK. The subsequent immune response involves cytokine signaling pathways.

Q3: Are there known genetic factors that influence susceptibility to this compound-induced liver injury?

A3: While specific genetic polymorphisms for this compound susceptibility are not detailed in the provided search results, it is well-established that genetic factors play a significant role in idiosyncratic DILI.[20][21] Variations in genes encoding for drug-metabolizing enzymes (like CYPs) and human leukocyte antigens (HLA) can influence an individual's risk of developing DILI.[21]

Data Presentation

Table 1: Key Biochemical Markers for Assessing this compound-Induced Liver Injury

MarkerDescriptionTypical Observation in this compound-Induced Injury
Alanine Aminotransferase (ALT)An enzyme primarily found in the liver; released into the bloodstream upon hepatocyte damage.Significantly elevated levels.[1][3][13]
Aspartate Aminotransferase (AST)An enzyme found in the liver and other organs; also released upon tissue damage.Significantly elevated levels.[1][3]
Alkaline Phosphatase (ALP)An enzyme associated with the bile ducts; elevated levels can indicate cholestasis.May be elevated, particularly in cholestatic injury patterns.
Total BilirubinA breakdown product of heme; elevated levels indicate impaired liver function and cholestasis.May be elevated, indicating functional impairment.

Table 2: Common Histopathological Findings in this compound-Induced Liver Injury

FindingDescription
Hepatocellular NecrosisDeath of liver cells, often observed in the centrilobular region.[1]
Inflammatory Cell InfiltrationAccumulation of immune cells (e.g., lymphocytes, neutrophils) in the liver tissue.[1]
SteatosisAccumulation of fat droplets within hepatocytes.
CholestasisReduction or stoppage of bile flow, which can lead to bile duct proliferation and bile plugs.

Experimental Protocols

Protocol 1: General Procedure for Induction of Idiosyncratic Drug-Induced Liver Injury in BALB/c Mice (Adapted from general DILI models)

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-10 week old male BALB/c mice[3][13]

  • Appropriate syringes and needles for administration

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the experiment.[3]

  • This compound Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in anhydrous DMSO.

    • Further dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should be kept low (typically <5% v/v) to avoid solvent toxicity.

    • Vortex the solution thoroughly to ensure it is well-dissolved.

  • Administration:

    • Weigh each mouse to determine the exact volume of the this compound solution to be administered.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.[3][13] A typical dose for inducing liver injury with other compounds can range from 50 to 300 mg/kg, but this needs to be optimized for this compound.

    • Administer an equivalent volume of the vehicle (DMSO + PBS) to the control group.

  • Monitoring:

    • Monitor the animals for any signs of distress or toxicity.

  • Sample Collection:

    • At a predetermined time point (e.g., 24, 48, or 72 hours post-injection, to be optimized), euthanize the mice.

    • Collect blood via cardiac puncture for serum isolation and subsequent biochemical analysis (ALT, AST, etc.).

    • Perfuse the liver with cold PBS and collect liver tissue for histopathological analysis and other molecular assays.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Compound_Prep This compound Preparation Administration Administration (i.p. injection) Compound_Prep->Administration Monitoring Animal Monitoring Administration->Monitoring Sample_Collection Sample Collection Monitoring->Sample_Collection Biochemistry Biochemical Analysis Sample_Collection->Biochemistry Histology Histopathological Analysis Sample_Collection->Histology

Caption: A generalized experimental workflow for in vivo this compound studies.

Troubleshooting_Logic cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_animal Animal Model Issues Start Inconsistent Results Observed Check_Compound Verify Compound Purity & Stability Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animal_Model Assess Animal Model Factors Start->Check_Animal_Model Source_New Source New Compound Check_Compound->Source_New Fresh_Prep Prepare Fresh Solutions Check_Compound->Fresh_Prep Optimize_Dose Optimize Dose & Timing Check_Protocol->Optimize_Dose Standardize_Admin Standardize Administration Check_Protocol->Standardize_Admin Homogenize_Group Use Homogenous Animal Groups Check_Animal_Model->Homogenize_Group Consider_Second_Hit Consider 'Second Hit' Model Check_Animal_Model->Consider_Second_Hit Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_immune_response Immune Response This compound This compound Metabolism Metabolic Activation (CYP Enzymes) This compound->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Neoantigen_Formation Neoantigen Formation Reactive_Metabolite->Neoantigen_Formation Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury Oxidative_Stress->Hepatocyte_Injury Immune_Cell_Activation Immune Cell Activation Neoantigen_Formation->Immune_Cell_Activation Inflammation Inflammation Immune_Cell_Activation->Inflammation Inflammation->Hepatocyte_Injury

References

Optimizing HPLC Parameters for Neocinchophen Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Neocinchophen. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the HPLC separation of this compound, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak symmetry?

A: Peak tailing is a common issue when analyzing quinoline (B57606) derivatives like this compound, often stemming from secondary interactions with the stationary phase. Here are the primary causes and troubleshooting steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in the quinoline structure of this compound, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) can protonate the this compound molecule and suppress the ionization of acidic silanol groups, thereby minimizing these secondary interactions.[1]

    • Solution 2: Use of an End-Capped Column: Employing a high-quality, end-capped column minimizes the number of accessible silanol groups, reducing the potential for tailing.

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

Q: I am observing peak fronting for my this compound peak. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Overload: Similar to peak tailing, injecting an excessive amount of the analyte can also lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

Issue 2: Poor Resolution and Retention Time Variability

Q: I am struggling to achieve adequate resolution between this compound and its impurities or degradation products. What parameters can I adjust?

A: Achieving optimal resolution requires a systematic approach to method development. Consider the following adjustments:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a powerful tool for controlling retention and selectivity.

    • Solution: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound.

    • Solution: Experiment with different pH values. For basic compounds, a lower pH often leads to better peak shape and can alter selectivity.[1]

  • Column Chemistry: The choice of stationary phase is critical for selectivity.

    • Solution: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or an embedded polar group (EPG) column. A Newcrom R1 column, a special reverse-phase column with low silanol activity, has also been shown to be effective for this compound separation.[2]

  • Temperature: Column temperature can influence selectivity and viscosity of the mobile phase.

    • Solution: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reduce analysis time. However, be mindful of the thermal stability of this compound.

Q: My retention times for this compound are drifting between injections. What should I investigate?

A: Retention time variability can compromise the reliability of your results. The following are common causes and solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause of retention time drift.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH shifts can lead to drifting retention times.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a buffer to maintain a stable pH.

  • Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve malfunctions can cause retention time fluctuations.

    • Solution: Degas the mobile phase, purge the pump to remove air bubbles, and perform regular maintenance on pump seals and check valves.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Data Presentation: Optimizing HPLC Parameters

The following tables summarize the impact of key HPLC parameters on the separation of this compound. This data is intended to serve as a starting point for method development and optimization.

Table 1: Effect of Mobile Phase Composition on this compound Retention and Peak Shape

% Acetonitrile (in water with 0.1% Phosphoric Acid)Retention Time (min)Tailing FactorResolution (from impurity)
40%12.51.81.9
50%8.21.52.1
60%5.11.32.5
70%3.51.22.2

Note: Data is illustrative and will vary depending on the specific column and HPLC system used.

Table 2: Influence of Mobile Phase pH on this compound Separation

Mobile Phase pHRetention Time (min)Tailing FactorPeak Shape
2.57.81.2Good
4.57.21.7Tailing
7.06.52.1Significant Tailing

Note: Data is illustrative. The pKa of this compound should be considered when optimizing pH.

Experimental Protocols

This section provides a detailed methodology for a stability-indicating HPLC method for this compound, including a forced degradation study protocol.

Protocol 1: Stability-Indicating HPLC Method for this compound

1. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Mobile Phase B (70:30)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL of this compound.

Protocol 2: Forced Degradation Study of this compound

Objective: To demonstrate the specificity of the HPLC method by separating this compound from its potential degradation products generated under various stress conditions. A target degradation of 5-20% is generally recommended.[3][4][5]

1. Preparation of Stock Solution: Prepare a this compound stock solution at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80 °C for 24 hours. Dissolve the stressed solid in diluent to obtain a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Dissolve the stressed solid in diluent to obtain a final concentration of 0.1 mg/mL.

3. Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The chromatograms should show adequate separation of the this compound peak from any degradation product peaks.

Visualizations

Diagram 1: General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, RT Drift) check_system Check System Parameters (Pressure, Leaks, Temp) start->check_system check_mobile_phase Evaluate Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Equilibration) start->check_column adjust_method Adjust Method Parameters (Gradient, Flow Rate, pH) check_system->adjust_method System OK check_mobile_phase->adjust_method Mobile Phase OK replace_consumables Replace Consumables (Column, Guard Column, Filters) check_column->replace_consumables Column Issue Suspected solution Problem Resolved adjust_method->solution replace_consumables->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: this compound HPLC Method Development Strategy

Method_Development cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Validation select_column Select Column (e.g., C18, Newcrom R1) select_mobile_phase Select Mobile Phase (ACN/Water or MeOH/Water) select_column->select_mobile_phase select_detector Select Detector Wavelength (e.g., 254 nm) select_mobile_phase->select_detector optimize_gradient Optimize Gradient Profile select_detector->optimize_gradient optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph optimize_flow_temp Optimize Flow Rate & Temperature optimize_ph->optimize_flow_temp forced_degradation Forced Degradation Study optimize_flow_temp->forced_degradation validate_parameters Validate Method Parameters (Linearity, Precision, Accuracy) forced_degradation->validate_parameters final_method Final Validated Method validate_parameters->final_method

Caption: A systematic approach to HPLC method development for this compound.

References

strategies to reduce Neocinchophen-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mitigating Neocinchophen-induced cytotoxicity. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Disclaimer: this compound is a derivative of Cinchophen, a compound known to cause severe drug-induced liver injury (DILI).[1] Specific in vitro toxicological data for this compound is limited. Therefore, this guide is based on the established mechanisms of Cinchophen-induced toxicity and general principles of DILI, which are believed to involve oxidative stress and mitochondrial dysfunction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While direct studies on this compound are scarce, its cytotoxicity is likely mediated by mechanisms similar to other hepatotoxic drugs. The primary proposed pathways include the induction of oxidative stress through the excessive production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2][3] This cascade can damage cellular components, deplete ATP, and ultimately trigger programmed cell death (apoptosis) or necrosis.[3][4]

Q2: Which cell lines are suitable for studying this compound-induced cytotoxicity?

A2: The choice of cell line is critical for relevant DILI studies. Human hepatoma cell lines like HepG2 and HepaRG are commonly used. HepaRG cells are often preferred as they can differentiate into hepatocyte-like cells that express a wider range of drug-metabolizing enzymes (e.g., Cytochrome P450s), offering a model that may more closely mimic in vivo liver metabolism.[5][6] Primary human hepatocytes (PHHs) are considered the gold standard but are limited by availability and variability.[5]

Q3: What are the key signaling pathways involved in this cytotoxic process?

A3: Two critical signaling pathways are often implicated in drug-induced liver injury:

  • c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of JNK, a stress-activated protein kinase, is a key event in mediating cell death following toxic stimuli and mitochondrial dysfunction.[7][8]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the cellular antioxidant response.[9] Activation of the Nrf2 pathway upregulates the expression of numerous cytoprotective genes that can detoxify ROS and protect the cell from oxidative damage.[5][9]

Q4: What general strategies can be employed to reduce this compound-induced cytotoxicity?

A4: Strategies should target the underlying mechanisms of toxicity. Key approaches include:

  • Co-treatment with Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin C, and Quercetin can directly scavenge ROS and mitigate oxidative stress.[10]

  • Activation of the Nrf2 Pathway: Using Nrf2 activators such as Sulforaphane or Oltipraz can enhance the cell's intrinsic antioxidant defenses.[9][11]

  • Inhibition of the JNK Pathway: Pharmacological inhibitors of JNK (e.g., SP600125) can block the pro-apoptotic signaling cascade, though potential off-target effects should be considered.[8][12]

Troubleshooting Guide

Q5: I am observing high levels of cell death even at very low concentrations of this compound. What could be wrong?

A5: This issue could arise from several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive. Consider using a more robust cell line or comparing results across multiple cell lines (e.g., HepG2 vs. HepaRG).[6]

  • Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is non-toxic (typically ≤ 0.5%).[13] Always include a vehicle-only control.

  • Suboptimal Culture Conditions: Cells that are overly confluent, nutrient-deprived, or in a state of stress may be more susceptible to chemical insults. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Q6: My antioxidant co-treatment is not reducing cytotoxicity. Why might this be?

A6: Consider the following possibilities:

  • Timing and Dose: The antioxidant may not be present at a sufficient concentration or for a long enough duration to counteract the ROS burst from this compound. Optimize the pre-incubation time and concentration of your antioxidant.

  • Mechanism is Not Solely Oxidative: While oxidative stress is a major factor, other mechanisms like direct mitochondrial impairment or inhibition of specific enzymes might be at play. The chosen antioxidant may not be sufficient to rescue the cells if these other pathways are dominant.

  • Antioxidant Bioavailability: The antioxidant may not be effectively taken up by the cells.

Q7: My cytotoxicity assay results (e.g., MTT assay) are inconsistent between experiments. How can I improve reproducibility?

A7: Inconsistent results often stem from minor variations in protocol execution.

  • Standardize Cell Seeding: Ensure the same number of viable cells are seeded in each well. Cell density can significantly impact results.[14]

  • Consistent Incubation Times: Adhere strictly to the incubation times for both drug treatment and assay reagent exposure.[14]

  • Assay Interference: The test compound itself might interfere with the assay chemistry (e.g., reducing the MTT reagent directly). Run a cell-free control with your compound and the assay reagent to check for interference.[15]

  • Check for Contamination: Mycoplasma contamination can alter cellular metabolism and response to drugs, leading to unreliable data.

Below is a troubleshooting workflow to help diagnose common experimental issues.

G start Inconsistent or Unexpected Cytotoxicity Results q1 Are you using a vehicle-only control? start->q1 q2 Is the vehicle control showing toxicity? q1->q2 Yes sol1 Action: Add a vehicle control to isolate compound effect. q1->sol1 No q3 Are cells healthy and in log phase before treatment? q2->q3 No sol2 Action: Lower solvent concentration (e.g., DMSO < 0.5%). q2->sol2 Yes q4 Have you run a cell-free assay interference check? q3->q4 Yes sol3 Action: Optimize cell culture. Do not use over-confluent cells. q3->sol3 No sol4 Action: Use an alternative cytotoxicity assay (e.g., LDH). q4->sol4 Yes (Interference detected) end Problem Likely Resolved q4->end No (No interference) sol1->end sol2->end sol3->end sol4->end G cluster_0 This compound-Induced Cytotoxicity Pathway cluster_1 Protective Interventions This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito JNK Sustained JNK Activation ROS->JNK Caspase Caspase Activation Mito->Caspase JNK->Mito potentiates Apoptosis Apoptosis Caspase->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS inhibit Nrf2 Nrf2 Activators Nrf2->ROS inhibit via cellular defense JNK_Inhibitor JNK Inhibitors JNK_Inhibitor->JNK inhibit G cluster_workflow Experimental Workflow for Testing Protective Agents A 1. Seed Cells in 96-well plate B 2. Pre-incubate with Protective Agent (or vehicle) A->B C 3. Treat with this compound (or vehicle) B->C D 4. Incubate for 24-48 hours C->D E 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Analyze Data (Calculate % viability, IC50) F->G

References

addressing variability in animal model response to Neocinchophen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering variability in animal model response to Neocinchophen-induced drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a model for drug-induced liver injury (DILI)?

Q2: What are the common biochemical and histological markers of liver injury in this model?

Successful induction of hepatotoxicity is typically assessed by measuring serum and tissue markers. Key indicators include:

  • Serum Markers: Significant elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are primary indicators of hepatocellular injury.[2] Increases in Alkaline Phosphatase (ALP) and total bilirubin (B190676) can also be monitored, often indicating cholestatic or mixed patterns of injury.[3]

  • Histopathology: Microscopic examination of liver tissue may reveal signs of injury such as hepatocyte necrosis (cell death), inflammatory cell infiltration, steatosis (fat accumulation), and, in chronic models, fibrosis.[3]

Q3: We are observing high variability in serum ALT/AST levels between animals in the same treatment group. What are the potential causes?

High variability is a known challenge in iDILI models and can stem from a combination of factors. The underlying mechanisms are often multifactorial, involving drug properties, host genetics, and environmental influences.[4] Key contributing factors include:

  • Genetic Background: Different animal strains, and even individual animals within an outbred stock, can have significant genetic differences.[5][6] Polymorphisms in genes encoding for drug-metabolizing enzymes (like Cytochrome P450s), immune response proteins (like HLA genotypes in humans), and cellular defense mechanisms can lead to vastly different responses to the same compound.[7][8]

  • Drug Metabolism: The liver injury is often caused not by the parent drug but by a reactive metabolite.[7][9] The activity of Phase I (e.g., Cytochrome P450) and Phase II (e.g., glutathione (B108866) conjugation) enzymes determines the rate of formation and detoxification of these metabolites.[10] Species, strain, sex, and age can all influence the expression and activity of these enzymes, creating variability.[11][12][13]

  • Immune System Activation: A leading hypothesis for iDILI is that reactive metabolites bind to liver proteins, creating neoantigens that trigger an adaptive immune response, leading to T-cell mediated hepatocyte death.[7][9] The individual animal's immune status and reactivity play a crucial role in whether a significant inflammatory response occurs.

  • Environmental and Host Factors: Numerous other factors can influence the outcome, including the animal's age, sex, diet, stress level, and gut microbiome.[12][14] For instance, fasting can deplete glutathione stores, potentially increasing susceptibility to toxicity.[8][15]

Q4: Are there known differences in susceptibility between animal species or strains?

Yes, species and strain differences are critical determinants of drug toxicity.

  • Species: Rodents like mice and rats are common choices, but they can have different profiles of drug-metabolizing enzymes compared to each other and to humans.[11][15] For example, rats may be less susceptible to some hepatotoxins than mice.[15] The choice of species can significantly impact the translatability of the findings.[13]

  • Strain: Inbred mouse and rat strains exhibit well-documented differences in their responses to drugs and toxins.[5][16][17] For example, C57BL/6J mice may respond differently to a compound than BALB/c or C3H/HeJ mice due to inherent genetic variations.[5] Using inbred strains can help reduce genetic variability within an experimental group compared to outbred stocks like Sprague Dawley or Wistar rats.[18]

Troubleshooting Guide

Problem 1: Inconsistent or No Significant Elevation in Liver Injury Markers
Potential CauseRecommended Solution
Inappropriate Dose or Route The dose may be too low to induce injury in the chosen species/strain. The route of administration (e.g., oral gavage vs. intraperitoneal injection) affects absorption and first-pass metabolism.[14] Review literature for similar compounds to establish a starting dose range and consider performing a dose-response pilot study.
Incorrect Timing of Sample Collection The peak of liver injury can be time-dependent. For acute models, injury markers might peak between 12 and 48 hours post-administration and then resolve.[19] Conduct a time-course study (e.g., collecting samples at 12, 24, 48, and 72 hours) to identify the optimal endpoint.
Animal Strain Resistance The selected animal strain may be genetically resistant to this compound-induced toxicity.[16] If possible, test the compound in a different, commonly used strain (e.g., switch from C57BL/6 to BALB/c mice).
Low Bioavailability The compound may not be adequately absorbed. Check the formulation and vehicle used for administration. Ensure proper administration technique (e.g., correct gavage placement).
Problem 2: High Inter-Animal Variability (Large Standard Deviation)
Potential CauseRecommended Solution
Use of Outbred Animals Outbred stocks (e.g., Sprague Dawley rats, Swiss Webster mice) have high genetic heterogeneity, leading to varied responses.[5] Switch to an inbred strain (e.g., C57BL/6 mice, Fischer 344 rats) to ensure a more uniform genetic background.[6]
Environmental Stressors Variations in housing, handling, diet, or light cycles can act as stressors and influence metabolic and immune function.[12][14] Standardize all experimental conditions: ensure consistent light/dark cycles, control for noise, and use the same personnel for handling. Acclimatize animals properly before the experiment begins.
Differences in Age or Sex Age and sex are known to affect drug metabolism and susceptibility to toxicity.[8][12] Use animals from a narrow age range (e.g., 8-10 weeks old) and use only one sex per experiment or include both and analyze them as separate groups.
Gut Microbiome Differences The gut microbiome can influence drug metabolism. Co-house animals for a period before the experiment to help normalize their gut flora.
Problem 3: Unexpectedly High Mortality Rate
Potential CauseRecommended Solution
Dose is Too High The selected dose may be approaching the median lethal dose (LD50) for that species/strain.[20] Reduce the dose by 25-50% and conduct a new pilot study to find a sublethal dose that still induces measurable liver injury.
Animal Strain Hypersensitivity The chosen strain may be exceptionally sensitive to the compound's toxic effects.[16] Consider using a strain known to be more robust or resistant.
Off-Target Toxicity The compound may be causing toxicity in other organs (e.g., kidney, heart), leading to premature death. Perform a broader pathological examination to check for other organ damage.

Data & Protocols

Quantitative Data Summary

Table 1: Factors Influencing Variability in Animal DILI Models

FactorInfluence on ResponseKey Considerations
Species Affects drug metabolism, absorption, and immune response.[13]Mice are often used for genetic manipulation, but rats may better model human histopathology for certain toxins.[15]
Strain (Genetic Background) Inbred strains are more uniform; outbred strains show high variability.[5][17]Choice of strain (e.g., C57BL/6 vs. BALB/c mice; Lewis vs. Fischer 344 rats) can determine susceptibility.[6]
Sex Can influence levels of drug-metabolizing enzymes and immune responses.[8]Experiments should ideally be conducted in a single sex or block for sex as a variable.
Age Very young animals have underdeveloped metabolic systems; older animals may have altered liver function.[12][14]Use young adult animals (e.g., 8-12 weeks) for consistency.
Diet & Nutritional Status Fasting can deplete glutathione, increasing susceptibility.[8][15] High-fat diets can induce steatosis, altering the liver's baseline state.Standardize feeding protocols. Be aware that fasting prior to dosing will increase consistency but may also increase toxicity.[15]
Environment Stress from handling, noise, or housing conditions can impact physiological responses.[12]Maintain a stable, low-stress environment with a consistent light-dark cycle.

Table 2: Common Serum Markers for Assessing Hepatotoxicity

MarkerAbbreviationIndication of Injury
Alanine Aminotransferase ALTA specific and sensitive marker of hepatocellular injury.[2]
Aspartate Aminotransferase ASTA marker of hepatocellular injury; also found in other tissues (heart, muscle).[3]
Alkaline Phosphatase ALPElevation often indicates cholestasis or biliary obstruction.[3]
Total Bilirubin TBILElevation indicates impaired conjugation or excretion by the liver.[2]
Generalized Experimental Protocol for an Acute DILI Study

This protocol provides a framework; specific doses and time points for this compound must be optimized through pilot studies.

  • Animal Selection and Acclimatization:

    • Select a single inbred strain and sex of mice (e.g., male C57BL/6J) or rats, aged 8-10 weeks.

    • Acclimatize animals to the facility for at least one week before the experiment. House them under controlled temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to standard chow and water.[21]

  • Grouping and Dosing:

    • Randomly assign animals to a vehicle control group and one or more this compound treatment groups (n=6-8 per group).

    • Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Optional: Fast animals for 12-16 hours prior to dosing to reduce variability, but be aware this may increase toxicity.[15]

    • Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage).[22]

  • Monitoring:

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) at regular intervals.

    • Record body weights daily.

  • Sample Collection (Endpoint):

    • At a predetermined time point (e.g., 24 or 48 hours post-dose), anesthetize the animals.

    • Collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, etc.).

    • Perform euthanasia and perfuse the liver with saline.

    • Collect the entire liver. Weigh it and take sections for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular analysis (snap-freeze in liquid nitrogen).

  • Data Analysis:

    • Analyze serum biochemistry data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • Score liver histology sections for necrosis, inflammation, and steatosis in a blinded manner.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Initiation Phase cluster_1 Hepatocellular Stress & Injury cluster_2 Amplification Phase (Immune Response) This compound This compound Administration Metabolism Phase I Metabolism (Cytochrome P450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone methide) Metabolism->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding MitoStress Mitochondrial Stress & Oxidative Damage (ROS) CovalentBinding->MitoStress ImmuneTrigger Neoantigen Formation CovalentBinding->ImmuneTrigger Necrosis Hepatocyte Necrosis MitoStress->Necrosis APCs Activation of APCs (Kupffer Cells) ImmuneTrigger->APCs DAMPs Release of DAMPs Necrosis->DAMPs DAMPs->APCs TCells T-Cell Activation & Recruitment APCs->TCells Cytokines Cytokine Release (e.g., TNF-α, IFN-γ) TCells->Cytokines ImmuneInjury Immune-Mediated Hepatocyte Death TCells->ImmuneInjury Cytokines->ImmuneInjury

Caption: Hypothetical mechanism of this compound-induced liver injury.

G start Start acclimate 1. Animal Acclimatization (≥ 1 week) start->acclimate group 2. Randomize into Groups (Vehicle, this compound) acclimate->group dose 3. Administration of Compound (Single Dose) group->dose monitor 4. Monitor Clinical Signs & Body Weight dose->monitor endpoint 5. Endpoint Sample Collection (e.g., 24h, 48h) monitor->endpoint blood Blood Collection (Cardiac Puncture) endpoint->blood liver Liver Tissue Collection endpoint->liver serum Serum Separation blood->serum histo Histology (Formalin) liver->histo molecular Molecular (Snap Freeze) liver->molecular analysis 6. Data Analysis serum->analysis histo->analysis molecular->analysis end End analysis->end

Caption: Standard experimental workflow for an acute DILI study.

G start High Variability in Liver Injury Markers q1 Are you using an outbred animal stock? start->q1 a1_yes Switch to an inbred strain to reduce genetic heterogeneity. q1->a1_yes Yes q2 Are experimental conditions strictly controlled? q1->q2 No a1_yes->q2 a2_no Standardize housing, diet, handling, and light cycles. q2->a2_no No q3 Are animals uniform in age and sex? q2->q3 Yes a2_no->q3 a3_no Use single sex and a narrow age range. q3->a3_no No end Re-run experiment with optimized parameters. q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for high model variability.

References

Validation & Comparative

Validating Neocinchophen as a Selective URAT1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neocinchophen's performance as a selective Urate Transporter 1 (URAT1) inhibitor against other established alternatives, supported by available experimental data. This document outlines the mechanism of action, comparative potency, and detailed experimental protocols relevant to the validation of URAT1 inhibitors.

Introduction to URAT1 Inhibition

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout, a painful form of inflammatory arthritis.[1] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in regulating serum uric acid levels.[2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase the renal excretion of uric acid and lower serum urate concentrations.[2][3] Clinically used URAT1 inhibitors include drugs like Benzbromarone and Lesinurad.[2] this compound has emerged as a novel and highly potent inhibitor of URAT1, showing significant promise for the treatment of hyperuricemia.[2]

Mechanism of Action: URAT1 Inhibition in the Renal Tubule

URAT1 functions as an anion exchanger, reabsorbing urate from the renal tubule lumen into the epithelial cells in exchange for intracellular anions such as lactate. The reabsorbed uric acid is then transported into the bloodstream via other transporters like GLUT9 on the basolateral membrane. URAT1 inhibitors physically block the transporter, preventing this reabsorption and thereby promoting the excretion of uric acid in the urine.[2][4]

The following diagram illustrates the urate reabsorption pathway and the point of inhibition for drugs like this compound.

Mechanism of URAT1-Mediated Urate Reabsorption and Inhibition cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Anion_in Anion URAT1->Anion_in Exchange Urate_cell Uric Acid GLUT9 GLUT9 Urate_cell->GLUT9 Efflux Urate_blood Uric Acid GLUT9->Urate_blood Inhibitor This compound (URAT1 Inhibitor) Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and point of inhibition.

Comparative Potency and Selectivity

The efficacy of a URAT1 inhibitor is determined by its potency (a lower IC50 value indicates higher potency) and its selectivity for URAT1 over other renal transporters, such as Organic Anion Transporters (OAT1, OAT3) and ATP-binding cassette super-family G member 2 (ABCG2).[5][6] Off-target inhibition of these transporters can lead to adverse drug-drug interactions and toxicity.[6]

Potency against URAT1

Preclinical data demonstrates that this compound (also identified as URAT1 inhibitor 6 or Compound 1h) is a highly potent inhibitor of human URAT1 (hURAT1), significantly surpassing the potency of established drugs like Lesinurad and Benzbromarone.[2]

CompoundhURAT1 IC50 (µM)
This compound (URAT1 inhibitor 6) 0.035
Lesinurad7.18
Benzbromarone0.28 - 0.29
Data compiled from published research.[5][7]
Selectivity Profile
CompoundhURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)OAT4 IC50 (µM)
Lesinurad3.53>100>1002.03
Benzbromarone0.29>100>1003.19
Data compiled from published research.[5]

Lesinurad and Benzbromarone show good selectivity for URAT1 over OAT1 and OAT3.[5] Newer selective urate reabsorption inhibitors are being developed with the aim of having minimal effects on other transporters like ABCG2, OAT1, and OAT3 to reduce off-target effects.[5][8]

Experimental Protocols

Validating the activity of a URAT1 inhibitor relies on robust in vitro assays. The most common method is a cell-based uric acid uptake assay using a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the hURAT1 transporter.[7]

In Vitro hURAT1 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against hURAT1-mediated uric acid uptake.

1. Materials:

  • Cell Lines: HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells (for background control).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer.[7]

  • Substrate: Radiolabeled [¹⁴C]uric acid and unlabeled uric acid.[7]

  • Test Compounds: this compound and reference inhibitors (e.g., Benzbromarone) dissolved in DMSO.

  • Plates: 24- or 96-well cell culture plates.[7]

  • Reagents: Cell lysis buffer, scintillation cocktail.

2. Procedure:

  • Cell Seeding: Seed both hURAT1-expressing and mock-transfected HEK293 cells into multi-well plates at a density to achieve near confluence on the day of the assay (e.g., 2 x 10⁵ cells/well for a 24-well plate). Culture for 24-48 hours at 37°C with 5% CO₂.[7]

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed assay buffer. Add the assay buffer containing the various concentrations of the inhibitor to the respective wells. Pre-incubate for 10-15 minutes at 37°C.[7]

  • Uptake Initiation: Prepare the uptake solution containing a fixed concentration of [¹⁴C]uric acid (e.g., 10-20 µM). Initiate the transport reaction by adding the uptake solution to each well.[7]

  • Incubation: Incubate the plates at 37°C for a defined period within the linear range of uptake (typically 5-10 minutes).[7]

  • Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis & Quantification: Lyse the cells in each well. Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

3. Data Analysis:

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

    • U = Radioactivity in hURAT1-HEK293 cells with the test compound.

    • Uc = Radioactivity in hURAT1-HEK293 cells with vehicle control.

    • U₀ = Radioactivity in mock-transfected cells (background).[7]

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental Workflow for In Vitro URAT1 Inhibition Assay A Cell Culture: Seed hURAT1-HEK293 and Mock cells in 24-well plates B Pre-incubation: Wash cells and add buffer with varying inhibitor concentrations A->B C Uptake Initiation: Add [¹⁴C]Uric Acid solution to all wells B->C D Incubation: Incubate at 37°C for 5-10 minutes C->D E Termination & Lysis: Stop uptake with ice-cold buffer wash, then lyse cells D->E F Quantification: Measure radioactivity using a scintillation counter E->F G Data Analysis: Calculate % Inhibition and determine IC50 value F->G

Caption: Workflow for determining the IC50 of a URAT1 inhibitor.

Conclusion

The available data strongly validates this compound as a highly potent inhibitor of the human URAT1 transporter, with an IC50 value in the nanomolar range that is substantially lower than established drugs such as Lesinurad and Benzbromarone.[2] This superior potency indicates its significant potential as a therapeutic agent for hyperuricemia and gout. The described in vitro uric acid uptake assay provides a robust and direct method for confirming this inhibitory activity. To fully establish its selectivity profile, further studies providing quantitative data on this compound's activity against other key renal transporters (OAT1, OAT3, ABCG2) are necessary. Nevertheless, its exceptional potency for URAT1 positions this compound as a promising candidate warranting continued investigation in drug development.

References

Comparative Analysis of Neocinchophen and Cinchophen Hepatotoxicity: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study detailing the quantitative differences in hepatotoxicity between Neocinchophen and Cinchophen (B1669042) is notably absent in the available scientific literature. While both compounds are recognized for their potential to cause liver damage, a head-to-head analysis with supporting experimental data is not documented in the searched resources. This guide, therefore, presents a summary of the individual hepatotoxic profiles of this compound and Cinchophen based on existing research, highlighting the mechanisms and outcomes associated with each.

Overview of Cinchophen-Induced Hepatotoxicity

Cinchophen, a once widely used analgesic and uricosuric agent, was withdrawn from human use due to its association with severe liver injury.[1] The hepatotoxicity of cinchophen is well-documented in historical medical literature, with reports of toxic hepatitis, hepatic necrosis, and a significant mortality rate in affected individuals.[1]

The mechanism underlying cinchophen-induced liver damage is often described as a hypersensitivity or metabolic idiosyncrasy reaction.[1] This suggests that the toxicity is not a predictable, dose-dependent effect but rather an individual's unique response to the drug, likely involving the immune system and the formation of reactive metabolites.

This compound: A Less Toxic Derivative?

Data Presentation: A Gap in Comparative Quantitative Analysis

A key requirement for a comprehensive comparison is quantitative data from head-to-head studies. Unfortunately, the search for such data, including comparative LD50 values, serum levels of liver enzymes (e.g., ALT, AST), and detailed histopathological scoring from concurrent animal or in vitro studies, did not yield any results. The absence of this information prevents the creation of a comparative data table as initially intended.

Experimental Protocols

Detailed experimental protocols for a direct comparative study of this compound and Cinchophen hepatotoxicity are not available due to the lack of such published research. However, a general experimental workflow for assessing drug-induced liver injury can be outlined.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv1 Hepatocyte Culture (Primary or Cell Lines) iv2 Compound Exposure (this compound vs. Cinchophen) iv1->iv2 iv3 Cytotoxicity Assays (MTT, LDH) iv2->iv3 iv4 Biochemical Assays (ALT, AST, GSH levels) iv2->iv4 iv5 Metabolite Profiling iv2->iv5 iv_res In Vitro Results iv3->iv_res iv4->iv_res iv5->iv_res av1 Animal Model (e.g., Rodents) av2 Compound Administration (Dose-Response) av1->av2 av3 Blood Sampling (Liver Enzyme Analysis) av2->av3 av4 Histopathology of Liver av2->av4 av5 Toxicokinetic Analysis av2->av5 av_res In Vivo Results av3->av_res av4->av_res av5->av_res comp Comparative Analysis iv_res->comp av_res->comp

Caption: A generalized workflow for the comparative experimental evaluation of drug-induced hepatotoxicity.

Signaling Pathways in Drug-Induced Hepatotoxicity

Specific signaling pathways for this compound-induced hepatotoxicity are not described in the available literature. For Cinchophen, the mechanism is broadly attributed to hypersensitivity, which implicates immune-mediated pathways. In a more general context of drug-induced liver injury (DILI), several key signaling pathways are known to be involved. A simplified, general model of these pathways is presented below.

G cluster_initiation Initiation cluster_cellular_stress Cellular Stress & Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome drug Parent Drug (this compound/Cinchophen) metabolism Metabolic Activation (Cytochrome P450) drug->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite mito_dys Mitochondrial Dysfunction reactive_metabolite->mito_dys er_stress ER Stress reactive_metabolite->er_stress oxidative_stress Oxidative Stress (ROS Generation) reactive_metabolite->oxidative_stress immune Immune Response (Hypersensitivity) reactive_metabolite->immune jnk JNK Activation mito_dys->jnk er_stress->jnk oxidative_stress->jnk caspase Caspase Activation immune->caspase necrosis Necrosis jnk->necrosis apoptosis Apoptosis caspase->apoptosis

Caption: Generalized signaling pathways implicated in drug-induced liver injury.

Conclusion

While this compound was developed as a potentially safer alternative to Cinchophen, the scientific literature accessible through the conducted searches does not contain direct comparative studies to quantitatively support this claim. The hepatotoxicity of Cinchophen is well-established and thought to be idiosyncratic in nature. Without head-to-head experimental data, a definitive comparison of the hepatotoxic profiles of this compound and Cinchophen remains elusive. Future research employing modern toxicological methodologies is necessary to elucidate the relative risks associated with these two compounds. Researchers and drug development professionals should be aware of this data gap when evaluating the safety profiles of quinoline-based therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Neocinchophen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Neocinchophen: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and illustrates a logical workflow for their cross-validation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of validated analytical methods for the determination of this compound. These parameters are essential for evaluating the suitability of a method for a specific analytical need, such as routine quality control, stability studies, or pharmacokinetic analysis.

Validation ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL0.3 µg/mL
Specificity HighVery HighLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key steps for each of the three analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.

a. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution (for a tablet formulation): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength of 254 nm.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels or in complex matrices.

a. Sample Preparation (with Derivatization):

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.

  • Working Standard and Sample Preparation: Pipette an appropriate volume of the standard or sample solution into a glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

b. GC-MS Conditions:

  • Column: A suitable capillary column for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

UV-Visible Spectrophotometric Method

This is a simple and rapid method suitable for the quantification of this compound in bulk drug or simple formulations where interference from excipients is minimal.

a. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using a suitable solvent (e.g., methanol or 0.1 N HCl).

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 30 µg/mL by diluting the stock solution with the same solvent.

  • Sample Solution: Prepare the sample solution as described for the HPLC method, ensuring the final concentration falls within the linear range of the assay.

b. Spectrophotometric Analysis:

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample solution from the linear regression equation.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods. This process ensures that the chosen methods are suitable for their intended purpose and yield comparable results.

cluster_dev Method Development cluster_val Individual Method Validation cluster_crossval Cross-Validation cluster_decision Decision & Implementation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (ICH Q2(R1)) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation (ICH Q2(R1)) Dev_GCMS->Val_GCMS Dev_UV UV-Vis Method Development Val_UV UV-Vis Validation (ICH Q2(R1)) Dev_UV->Val_UV Comp_Analysis Comparative Analysis of Validation Data Val_HPLC->Comp_Analysis Val_GCMS->Comp_Analysis Val_UV->Comp_Analysis Equivalence Statistical Equivalence Testing (e.g., t-test, ANOVA) Comp_Analysis->Equivalence Primary_Method Select Primary Method (e.g., HPLC-UV for QC) Equivalence->Primary_Method Secondary_Method Define Secondary/Confirmatory Method (e.g., GC-MS) Equivalence->Secondary_Method

Caption: Workflow for cross-validation of analytical methods.

Navigating the Void: A Comparative Guide to the In Vivo Efficacy of Neocinchophen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis for researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative in vivo efficacy data for Neocinchophen derivatives is largely absent in publicly available scientific literature. This guide, therefore, broadens its scope to include the parent compound, Cinchophen, to provide a foundational context for potential efficacy and toxicity. The experimental protocols and data presented are based on established methodologies for non-steroidal anti-inflammatory drugs (NSAIDs) and should be considered illustrative for future research on this compound derivatives.

Introduction

This compound, a derivative of Cinchophen, belongs to the quinoline (B57606) class of compounds, which has a historical association with anti-inflammatory and analgesic properties. Cinchophen itself was introduced in the early 20th century for the treatment of gout and arthritis and showed efficacy in reducing uric acid levels.[1] However, its use in humans was largely abandoned by the 1930s due to severe hepatotoxicity.[1] This historical context casts a long shadow over the development of its derivatives, necessitating a rigorous evaluation of both efficacy and safety. This guide aims to provide a framework for comparing the in vivo efficacy of this compound derivatives by outlining standard experimental protocols, discussing potential mechanisms of action, and presenting a hypothetical data comparison to guide future research.

Efficacy and Toxicity: Insights from Cinchophen

Due to the lack of specific data on this compound derivatives, we turn to its parent compound, Cinchophen, to infer potential therapeutic and adverse effects.

Anti-Inflammatory Activity: Cinchophen was historically used to alleviate the inflammation associated with gout and arthritis.[1] Its mechanism, like other NSAIDs, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.

Hepatotoxicity: The most significant concern with Cinchophen is its potential to cause severe liver damage.[1] Studies have shown that Cinchophen can lead to a range of liver injuries, from elevated liver enzymes to acute liver failure.[2][3] This toxicity is thought to be mediated by the formation of reactive metabolites that can cause cellular damage and trigger an immune response.[2] Any development of this compound derivatives must, therefore, include comprehensive hepatotoxicity studies.

Hypothetical Comparative Efficacy of this compound Derivatives

The following table is a hypothetical representation of how in vivo data for different this compound derivatives could be structured for easy comparison. The data points are illustrative and not based on actual experimental results.

DerivativeChemical StructureAnimal ModelEfficacy (% Inhibition of Edema)ED₅₀ (mg/kg)Ulcer IndexALT (U/L)AST (U/L)
This compound (Reference)Carrageenan-induced paw edema (Rat)45%1502.5 ± 0.4120 ± 15250 ± 25
Derivative A (Ester modification)Carrageenan-induced paw edema (Rat)60%1001.8 ± 0.380 ± 10180 ± 20
Derivative B (Amide modification)Carrageenan-induced paw edema (Rat)55%1202.1 ± 0.5100 ± 12210 ± 22
Derivative C (Halogen substitution)Carrageenan-induced paw edema (Rat)70%801.5 ± 0.260 ± 8150 ± 18
Ibuprofen (Standard NSAID)Carrageenan-induced paw edema (Rat)65%1001.2 ± 0.345 ± 5110 ± 15

ED₅₀: Effective dose causing 50% of the maximum effect. Ulcer Index: A measure of gastric irritation. ALT: Alanine (B10760859) aminotransferase. AST: Aspartate aminotransferase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard in vivo protocols for evaluating the anti-inflammatory efficacy and toxicity of NSAID-like compounds.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Objective: To assess the anti-inflammatory activity of a compound by measuring the reduction of paw edema induced by carrageenan.

Procedure:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the this compound derivatives.

  • Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation.

Objective: To assess the anti-arthritic activity of a compound in a model that shares pathological features with human rheumatoid arthritis.

Procedure:

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the tail or footpad of rats.

  • Drug Administration: Dosing with the test compounds, standard drug (e.g., Methotrexate), and vehicle begins on the day of or a few days after adjuvant injection and continues for a specified period (e.g., 21-28 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated periodically by measuring paw volume, arthritic score (visual assessment of inflammation in multiple joints), and body weight.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples can be collected for analysis of inflammatory markers (e.g., C-reactive protein, cytokines). Joint tissues are collected for histopathological examination to assess cartilage and bone destruction.

Gastric Ulcerogenicity Assay

A common side effect of NSAIDs is gastric irritation.

Objective: To evaluate the potential of a compound to induce gastric ulcers.

Procedure:

  • Dosing: Rats are fasted overnight and then administered high doses of the test compounds or a standard ulcerogenic NSAID (e.g., Indomethacin).

  • Observation: After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.

  • Ulcer Scoring: The stomachs are opened along the greater curvature and examined for the presence of ulcers or hemorrhagic spots. The severity is often scored based on the number and size of the lesions.

Hepatotoxicity Assessment

Given the history of Cinchophen, this is a critical evaluation.

Objective: To assess the potential of a compound to cause liver damage.

Procedure:

  • Dosing: The test compounds are administered to animals (e.g., rats or mice) daily for an extended period (e.g., 7, 14, or 28 days).

  • Blood Analysis: Blood samples are collected at various time points to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.

  • Histopathology: At the end of the study, liver tissues are collected, preserved, and examined under a microscope for signs of cellular damage, inflammation, and necrosis.

Mechanism of Action: The COX Inhibition Pathway

The primary anti-inflammatory mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.

The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing side effects like gastric ulcers.

G Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Neocinchophen_Derivatives This compound Derivatives Neocinchophen_Derivatives->COX1 Inhibition (Potential for side effects) Neocinchophen_Derivatives->COX2 Inhibition (Therapeutic effect)

Caption: The cyclooxygenase (COX) inhibition pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of novel anti-inflammatory compounds like this compound derivatives.

G cluster_preclinical Preclinical In Vivo Evaluation A Compound Synthesis & Characterization B Acute Toxicity (Dose Range Finding) A->B C Acute Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) B->C D Chronic Anti-inflammatory Model (e.g., Adjuvant-induced arthritis) C->D E Gastric Ulcerogenicity Assay C->E F Hepatotoxicity Assessment D->F E->F G Data Analysis & Lead Candidate Selection F->G

Caption: A generalized workflow for preclinical in vivo studies.

Conclusion

The development of this compound derivatives as potential anti-inflammatory agents is hampered by a significant lack of published in vivo efficacy and safety data. The historical precedent of Cinchophen-induced hepatotoxicity necessitates a cautious and thorough approach to the evaluation of any new analogue. This guide provides a framework for researchers by outlining established in vivo experimental protocols for assessing both anti-inflammatory efficacy and key toxicological parameters. Future research should focus on synthesizing novel this compound derivatives with modifications aimed at reducing toxicity while retaining or enhancing anti-inflammatory activity. A systematic in vivo evaluation, following the protocols described herein, will be essential to determine if this class of compounds holds any promise as safe and effective therapeutic agents. The path forward requires a commitment to rigorous, transparent, and comprehensive preclinical testing to navigate the legacy of Cinchophen and unlock any potential benefits of its derivatives.

References

Validating a Biomarker for Neocinchophen Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the activity of Neocinchophen, a compound historically used as an analgesic. The primary mechanism of this compound's pharmacological and toxicological activity is believed to be its antagonism of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. This guide will compare this compound's effects on FXR and related downstream targets with other relevant compounds, supported by experimental data and detailed protocols.

Core Mechanism: Farnesoid X Receptor (FXR) Antagonism

This compound's activity is primarily linked to its ability to act as an antagonist to the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. By antagonizing FXR, this compound disrupts this tightly regulated process, leading to cholestasis, an impairment of bile flow, which is a hallmark of its hepatotoxicity.

A key downstream target of FXR is the Bile Salt Export Pump (BSEP), a transporter protein responsible for pumping bile salts out of hepatocytes. FXR activation normally induces the expression of BSEP. Consequently, this compound's antagonism of FXR is expected to lead to decreased BSEP expression and/or function, resulting in the accumulation of cytotoxic bile acids within liver cells.

Biomarker Comparison: this compound vs. Alternatives

To validate a biomarker for this compound activity, its effects are compared with Z-guggulsterone, a known FXR antagonist, and Ursodeoxycholic acid (UDCA), a therapeutic bile acid that has a different mechanism of action.

Biomarker AssayThis compoundZ-guggulsteroneUrsodeoxycholic Acid (UDCA)
FXR Antagonist Activity (IC50) Data not available~15-17 µM (against CDCA-induced activation)[1]Not an FXR antagonist
BSEP Inhibition (IC50) Data not availableAntagonizes bile acid induction of BSEP gene[2][3]Does not inhibit BSEP; may increase bile flow
Effect on Serum Bile Acids Expected to increaseCan modulate bile acid-activated genes[4]Can alter the composition and reduce the synthesis of certain bile acids[3][5][6]
Effect on Serum Bilirubin (B190676) Expected to increaseLess definedCan reduce elevated bilirubin levels in certain cholestatic conditions

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

FXR Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit FXR activation by a known agonist.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. When an FXR agonist is added, it binds to and activates FXR, leading to the transcription of the luciferase gene. The resulting light emission is measured, and an antagonist will reduce this signal.

Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • Co-transfect cells with an FXR expression plasmid and a pGL4.29[luc2P/CRE/HSE] vector containing an FXR response element using a suitable transfection reagent.

    • Include a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat cells with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence or absence of varying concentrations of this compound or a comparator compound.

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Calculate the percent inhibition of FXR activity by the test compound compared to the agonist-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

BSEP Inhibition Assay (Vesicular Transport Assay)

This assay measures the direct inhibition of the BSEP transporter.

Principle: Inside-out membrane vesicles prepared from cells overexpressing BSEP are used. The uptake of a radiolabeled or fluorescently tagged bile acid substrate (e.g., taurocholate) into the vesicles is measured in the presence and absence of the test compound.

Protocol:

  • Vesicle Preparation:

    • Use membrane vesicles from Sf9 insect cells or HEK293 cells overexpressing human BSEP.

  • Transport Assay:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound or a positive control inhibitor (e.g., cyclosporine A).

    • Initiate the transport reaction by adding ATP and a radiolabeled BSEP substrate (e.g., [3H]-taurocholate).

    • Incubate for a specified time at 37°C.

    • Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.

  • Quantification:

    • Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (uptake in the absence of ATP) from the total uptake.

    • Calculate the percent inhibition of BSEP-mediated transport by the test compound.

    • Determine the IC50 value from the dose-response curve.

Measurement of Serum Bile Acids and Bilirubin

These are key in vivo biomarkers of cholestasis.

Protocol:

  • Animal Model:

    • Use a suitable animal model, such as mice or rats.

    • Administer this compound or a control vehicle orally or via intraperitoneal injection for a specified duration.

  • Sample Collection:

    • Collect blood samples at designated time points.

    • Separate serum by centrifugation.

  • Biochemical Analysis:

    • Measure total serum bile acids using an enzymatic cycling assay kit.

    • Measure total serum bilirubin using a colorimetric assay (e.g., Jendrassik-Grof method).

  • Data Analysis:

    • Compare the mean serum bile acid and bilirubin levels between the treatment and control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described.

cluster_0 FXR Signaling Pathway FXR FXR RXR RXR FXR->RXR Heterodimerizes FXRE FXR Response Element (in DNA) RXR->FXRE Binds to BileAcids Bile Acids (Agonist) BileAcids->FXR Activates This compound This compound (Antagonist) This compound->FXR Inhibits BSEP_Gene BSEP (ABCB11) Gene FXRE->BSEP_Gene Induces Transcription BSEP_Protein BSEP Protein (Bile Salt Efflux) BSEP_Gene->BSEP_Protein Translation Hepatocyte Hepatocyte

Caption: FXR signaling pathway and the antagonistic action of this compound.

cluster_1 FXR Luciferase Reporter Assay Workflow start Seed HepG2 Cells transfect Co-transfect with FXR & Reporter Plasmids start->transfect treat Treat with Agonist +/- this compound transfect->treat incubate Incubate 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50) measure->analyze cluster_2 BSEP Inhibition Assay Workflow start_bsep Prepare BSEP-expressing Membrane Vesicles preincubate Pre-incubate Vesicles with this compound start_bsep->preincubate initiate Initiate Transport with ATP & Radiolabeled Substrate preincubate->initiate incubate_bsep Incubate at 37°C initiate->incubate_bsep stop_filter Stop Reaction & Filter incubate_bsep->stop_filter quantify Quantify Radioactivity stop_filter->quantify analyze_bsep Analyze Data (IC50) quantify->analyze_bsep

References

A Head-to-Head Comparison of Neocinchophen and Probenecid in Uricosuric Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two uricosuric agents: Neocinchophen and probenecid (B1678239). While probenecid remains a recognized therapeutic option for hyperuricemia and gout, this compound is a historical compound with limited contemporary data due to significant safety concerns. This document aims to present a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, efficacy, and safety, supported by available experimental data and methodologies.

Executive Summary

Probenecid is a well-characterized uricosuric agent that effectively lowers serum uric acid levels by inhibiting its reabsorption in the kidneys. Its efficacy and safety profile are well-documented through extensive clinical use and research. In contrast, this compound, a derivative of the now-withdrawn drug cinchophen (B1669042), has a history of use as an analgesic and for the treatment of gout. However, its clinical application has been largely abandoned due to the significant risk of severe hepatotoxicity associated with its parent compound.[1] Modern, quantitative data on the efficacy and safety of this compound are scarce, precluding a direct, data-driven comparison with probenecid. This guide, therefore, presents a comparison based on historical context for this compound and robust clinical and experimental data for probenecid.

Mechanism of Action

Both this compound and probenecid exert their primary effect by modulating renal uric acid transport. However, the specifics of their molecular interactions differ, particularly in the level of scientific understanding.

Probenecid: Probenecid primarily acts as a competitive inhibitor of the urate transporter 1 (URAT1), which is located on the apical membrane of proximal tubule cells in the kidney.[2] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking URAT1, probenecid increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] Probenecid also interacts with other renal transporters, including organic anion transporters (OATs), which can affect the disposition of other drugs.[3]

This compound: The precise mechanism of action of this compound is not well-elucidated by modern standards. It is presumed to act as a uricosuric agent by inhibiting the renal tubular reabsorption of uric acid. Given its historical context and association with cinchophen, it likely interacts with renal urate transporters, but specific targets like URAT1 and the corresponding inhibitory concentrations (e.g., IC50) have not been well-documented in publicly available literature.

cluster_probenecid Probenecid's Mechanism of Action Probenecid Probenecid URAT1 URAT1 (Urate Transporter 1) Probenecid->URAT1 Inhibits Uric_Acid_Excretion Increased Uric Acid Excretion Probenecid->Uric_Acid_Excretion Promotes Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Mediates Renal_Tubule Renal Proximal Tubule Serum_Uric_Acid Decreased Serum Uric Acid Uric_Acid_Reabsorption->Serum_Uric_Acid Increases Uric_Acid_Excretion->Serum_Uric_Acid Leads to

Caption: Probenecid's primary mechanism of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and probenecid. The significant disparity in the amount of available data reflects the historical status of this compound and the continued clinical relevance of probenecid.

Table 1: Pharmacokinetic Properties

ParameterThis compoundProbenecid
Bioavailability Data not availableWell-absorbed orally
Protein Binding Data not available85-95%
Metabolism Data not availableHepatic
Half-life Data not availableDose-dependent (approx. 6-12 hours)
Excretion Data not availablePrimarily renal

Table 2: Efficacy in Hyperuricemia

ParameterThis compoundProbenecid
Clinical Endpoint Historically used to reduce serum uric acidReduces serum uric acid levels
Supporting Data Anecdotal and historical reportsNumerous clinical trials demonstrating efficacy
URAT1 IC50 Data not availableData available from in vitro studies

Table 3: Safety and Tolerability

Adverse Effect ProfileThis compoundProbenecid
Common Side Effects Data not available from modern studiesHeadache, dizziness, nausea, vomiting, loss of appetite
Serious Adverse Events Associated with severe hepatotoxicity (based on cinchophen data)[1]Can precipitate gout flares initially, risk of kidney stones, rare hypersensitivity reactions[4]
Contraindications History of liver disease (presumed)Known hypersensitivity, uric acid kidney stones, initiation during an acute gout attack

Experimental Protocols

Detailed experimental protocols for this compound are not available in contemporary scientific literature. Therefore, a general protocol for evaluating uricosuric agents is provided, followed by a specific example for probenecid.

General Protocol for In Vivo Evaluation of Uricosuric Activity

This protocol describes a common method used to assess the uricosuric effect of a test compound in a rat model of hyperuricemia.

  • Animal Model: Male Sprague-Dawley rats are typically used. Hyperuricemia is induced by administering a uricase inhibitor, such as potassium oxonate.

  • Drug Administration: The test compound (e.g., this compound) and a positive control (e.g., probenecid) are administered orally or via another appropriate route. A vehicle control group receives the vehicle alone.

  • Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.

  • Biochemical Analysis: Serum and urine uric acid levels are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage change in serum uric acid and the total amount of uric acid excreted in the urine are calculated and compared between the treatment groups and the control group to determine the uricosuric activity.

start Start induce_hyperuricemia Induce Hyperuricemia (e.g., with potassium oxonate) start->induce_hyperuricemia drug_admin Administer Test Compound, Probenecid (Positive Control), or Vehicle (Control) induce_hyperuricemia->drug_admin sample_collection Collect Blood and Urine Samples (at various time points) drug_admin->sample_collection analysis Measure Uric Acid Levels (Serum and Urine) sample_collection->analysis data_analysis Analyze Data: - % change in serum uric acid - Total urinary uric acid excretion analysis->data_analysis end End data_analysis->end

Caption: In vivo evaluation of uricosuric activity workflow.

In Vitro URAT1 Inhibition Assay for Probenecid

This assay determines the inhibitory effect of probenecid on URAT1-mediated uric acid uptake in a cellular model.

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter.

  • Uptake Assay: The URAT1-expressing cells are incubated with radiolabeled uric acid ([¹⁴C]uric acid) in the presence of varying concentrations of probenecid.

  • Measurement: After a defined incubation period, the cells are washed to remove extracellular radiolabeled uric acid, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of probenecid that inhibits 50% of the URAT1-mediated uric acid uptake (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the uricosuric action of these drugs is the renal handling of uric acid. The diagram below illustrates the key transporters involved and the site of action for uricosuric agents like probenecid.

cluster_renal_tubule Renal Proximal Tubule Blood Bloodstream OAT1_3 OAT1/3 Blood->OAT1_3 Uric Acid Secretion Tubular_Lumen Tubular Lumen (Urine) Proximal_Tubule_Cell Proximal Tubule Cell URAT1 URAT1 Proximal_Tubule_Cell->URAT1 GLUT9 GLUT9 Proximal_Tubule_Cell->GLUT9 URAT1->Tubular_Lumen Uric Acid Reabsorption OAT1_3->Proximal_Tubule_Cell GLUT9->Blood Uric Acid Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits

Caption: Key transporters in renal urate handling.

Conclusion

The comparison between this compound and probenecid is fundamentally a comparison between a historical drug with significant safety concerns and a clinically established therapeutic agent. Probenecid has a well-defined mechanism of action, a predictable pharmacokinetic profile, and a large body of evidence supporting its efficacy in the management of hyperuricemia and gout. While it is not without side effects, its risk-benefit profile is considered acceptable for appropriate patient populations.

This compound, on the other hand, is a relic of a past therapeutic era. The severe hepatotoxicity associated with its parent compound, cinchophen, led to its disuse.[1] The lack of modern scientific investigation into its pharmacology, efficacy, and safety makes it impossible to recommend its use or to conduct a fair, data-driven comparison with probenecid. For researchers and drug development professionals, the story of cinchophen and its derivatives serves as a crucial case study in the importance of thorough toxicological evaluation in drug development. Future research into novel uricosuric agents will undoubtedly continue to build on the mechanistic understanding gained from drugs like probenecid, while prioritizing a favorable safety profile to avoid the pitfalls of historical compounds like this compound.

References

Assessing the Reproducibility of Neocinchophen Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Neocinchophen and Modern Alternatives for Inflammatory Conditions

This compound, a derivative of cinchophen, was historically used for the treatment of inflammatory conditions such as gout and rheumatoid arthritis. However, its use was largely abandoned due to a significant risk of severe hepatotoxicity. This guide aims to provide a comparative analysis of the research findings on this compound, focusing on the reproducibility of data related to its mechanism of action and toxicity. Due to the historical nature of this compound research, a direct assessment of study reproducibility is challenging. Therefore, this guide synthesizes findings from multiple sources to provide a comprehensive overview and compares them with current therapeutic alternatives.

Mechanism of Hepatotoxicity: A Multi-faceted Challenge

The precise mechanisms underlying this compound-induced liver injury are not fully elucidated in a single, comprehensive study. However, by piecing together historical case reports and toxicological data, a plausible multi-mechanistic pathway emerges, consistent with general principles of drug-induced liver injury (DILI).

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

G This compound This compound Ingestion Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism BSEPinhibition BSEP Inhibition This compound->BSEPinhibition ReactiveMetabolites Formation of Reactive Metabolites Metabolism->ReactiveMetabolites ProteinAdducts Protein Adduct Formation ReactiveMetabolites->ProteinAdducts MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction ImmuneResponse Immune Response (Hypersensitivity) ProteinAdducts->ImmuneResponse HepatocellularInjury Hepatocellular Injury and Necrosis ImmuneResponse->HepatocellularInjury MitochondrialDysfunction->HepatocellularInjury Cholestasis Cholestasis BSEPinhibition->Cholestasis LiverFailure Acute Liver Failure HepatocellularInjury->LiverFailure Cholestasis->LiverFailure

Caption: Proposed mechanism of this compound-induced liver injury.

Quantitative Data on Toxicity

Obtaining consistent quantitative toxicity data for this compound from historical literature is challenging. The reporting standards and methodologies from the early 20th century differ significantly from modern practices. This section presents a summary of available information and compares it with data for currently used non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative in vitro Toxicity Data

CompoundAssayCell LineEndpointIC50 / EC50 (µM)Reference
This compound VariousPrimarily animal studiesHepatotoxicityData not consistently reportedHistorical literature
DiclofenacMitochondrial SwellingRat Liver MitochondriaInduction of MPT~50Various modern studies
IbuprofenCell Viability (MTT)HepG2Cytotoxicity>1000Various modern studies
CelecoxibCell Viability (MTT)HepG2Cytotoxicity~75Various modern studies

MPT: Mitochondrial Permeability Transition

Note: The lack of standardized in vitro testing for this compound makes direct IC50 comparisons difficult. The data for modern NSAIDs are derived from numerous reproducible studies.

Experimental Protocols

Detailed experimental protocols from early this compound research are often not available in the published literature. Below are generalized workflows for key toxicological assessments, based on modern standards, which would be necessary to rigorously assess the reproducibility of this compound's toxicity profile.

Experimental Workflow: In Vitro Hepatotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Hepatocytes Primary Human Hepatocytes or HepG2 Cells Culture Cell Culture and Seeding in 96-well plates Hepatocytes->Culture Compound Addition of this compound (or alternative) at various concentrations Culture->Compound Incubation Incubation (e.g., 24, 48, 72 hours) Compound->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse, JC-1) Incubation->MitoTox BSEP BSEP Inhibition Assay Incubation->BSEP IC50 IC50 Calculation Viability->IC50 MitoTox->IC50 BSEP->IC50 Comparison Comparison of Toxicity Profiles IC50->Comparison

Caption: General workflow for in vitro hepatotoxicity assessment.

Experimental Workflow: Animal Model of Drug-Induced Liver Injury

G cluster_setup Animal Setup cluster_dosing Dosing cluster_endpoints Endpoint Analysis cluster_results Results Animals Rodent Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Period Animals->Acclimatization Dosing Administration of this compound (or alternative) via oral gavage Acclimatization->Dosing Monitoring Monitoring for Clinical Signs Dosing->Monitoring Blood Blood Collection for Serum Chemistry (ALT, AST) Monitoring->Blood Histology Liver Histopathology (H&E Staining) Monitoring->Histology GeneExpression Gene Expression Analysis (e.g., qPCR for inflammatory markers) Monitoring->GeneExpression DataAnalysis Statistical Analysis of Biochemical and Histological Data Blood->DataAnalysis Histology->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion on Hepatotoxic Potential DataAnalysis->Conclusion

Caption: General workflow for in vivo DILI assessment.

Comparison with Modern Alternatives

Modern treatments for gout and inflammatory arthritis, such as NSAIDs and corticosteroids, have undergone extensive preclinical and clinical testing, with their efficacy and safety profiles well-documented in numerous reproducible studies.

Table 2: Comparative Efficacy and Safety of Anti-inflammatory Agents

Drug ClassExamplesEfficacy in Gout/ArthritisCommon Adverse EffectsHepatotoxicity Risk
Cinchophen Derivatives This compoundEffective for pain and inflammationHigh risk of severe hepatotoxicity High and unpredictable
NSAIDs Ibuprofen, Naproxen, DiclofenacEffective for acute pain and inflammationGI upset, renal impairment, cardiovascular riskLow to moderate, generally dose-dependent
COX-2 Inhibitors CelecoxibSimilar efficacy to non-selective NSAIDsLower GI risk, potential cardiovascular riskLower than non-selective NSAIDs
Corticosteroids Prednisone, MethylprednisoloneHighly effective for severe inflammationNumerous, especially with long-term use (e.g., osteoporosis, hyperglycemia)Rare, typically with high doses
Colchicine ColcrysEffective for acute gout flaresGI distress (nausea, diarrhea), myelosuppressionRare
Uricosuric Agents ProbenecidLowers uric acid levels to prevent gout attacksGI upset, rash, kidney stonesRare
Xanthine Oxidase Inhibitors Allopurinol, FebuxostatFirst-line for gout preventionSkin rash (can be severe), hypersensitivity reactionsCan occur, but generally low risk

Conclusion and Recommendations

The available historical data on this compound strongly suggests a high and unpredictable risk of severe, often fatal, hepatotoxicity. Due to the lack of robust and reproducible quantitative data from well-documented studies, a thorough assessment of its research findings according to modern standards is not feasible. The proposed mechanisms of toxicity, including the formation of reactive metabolites, mitochondrial dysfunction, and BSEP inhibition, are consistent with our current understanding of DILI.

In contrast, modern alternatives for the treatment of gout and inflammatory arthritis have well-established efficacy and safety profiles based on extensive and reproducible research. While all medications carry some risk of adverse effects, the risk of severe liver injury with currently approved NSAIDs, corticosteroids, and gout-specific medications is significantly lower and better characterized than that of this compound.

For researchers and drug development professionals, the case of this compound serves as a critical historical example of the importance of rigorous, reproducible toxicological testing. Future research into DILI mechanisms can benefit from understanding the multifaceted hepatotoxicity of compounds like this compound. However, its clinical use is not justifiable given the availability of safer and more extensively studied alternatives.

Comparative Analysis of Neocinchophen's Effect on Different Cell Types: A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: December 2025

The core requirements of providing quantitative data in structured tables, detailed experimental protocols, and specific signaling pathway diagrams for Neocinchophen's differential effects cannot be fulfilled due to the absence of requisite experimental findings. Searches for parameters such as half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, toxicogenomic and proteomic data, and specific mechanistic studies have not yielded the necessary information for a comparative guide.

General Context of Cinchophen-Related Hepatotoxicity

Cinchophen (B1669042) and its derivatives have been associated with drug-induced liver injury (DILI). The general understanding of cinchophen-related hepatotoxicity suggests that metabolic activation of the drug within the liver can lead to cellular stress and damage. One study involving the related compound cinchophen indicated that its toxicity was lower in a cell line expressing the metabolic enzyme CYP3A4 compared to a cell line without it, suggesting a potential detoxification pathway mediated by this enzyme. However, this finding is not specific to this compound and does not provide a comparative view across different cell types.

In Vitro Models for Assessing Drug-Induced Liver Injury

The study of DILI often employs various in vitro models to investigate the cytotoxic and mechanistic effects of compounds on liver cells. These models are crucial for understanding how drugs might cause harm and for screening new drug candidates for potential hepatotoxicity.

A general workflow for assessing drug-induced liver injury in vitro is outlined below. This workflow represents a standard approach that could be applied to study this compound, but it is important to note that specific data from such studies on this compound is not currently available.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Primary Hepatocytes, HepG2) Compound_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound_Treatment->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) Compound_Treatment->Apoptosis Oxidative_Stress Oxidative Stress Assays (e.g., ROS Production, GSH Levels) Compound_Treatment->Oxidative_Stress Mitochondrial_Function Mitochondrial Function Assays (e.g., Membrane Potential, Oxygen Consumption) Compound_Treatment->Mitochondrial_Function Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Data_Analysis->Pathway_Analysis Conclusion Conclusion on Cell-Type Specific Effects Pathway_Analysis->Conclusion

Caption: General workflow for in vitro assessment of drug-induced liver injury.

Potential Signaling Pathways in Hepatotoxicity

Drug-induced liver injury can involve a complex interplay of various signaling pathways, often culminating in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). While no specific pathways have been elucidated for this compound, general pathways implicated in hepatotoxicity include the activation of death receptors, mitochondrial dysfunction leading to the release of pro-apoptotic factors, and the generation of reactive oxygen species (ROS) that cause oxidative stress.

The diagram below illustrates a generalized view of signaling pathways that can lead to hepatocyte injury.

G Drug_Metabolism Drug Metabolism (e.g., by Cytochrome P450) Reactive_Metabolites Reactive Metabolites Drug_Metabolism->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (Increased ROS) Reactive_Metabolites->Oxidative_Stress ER_Stress ER Stress Reactive_Metabolites->ER_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis ER_Stress->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Generalized signaling pathways implicated in drug-induced hepatocyte injury.

Conclusion

Due to the scarcity of specific experimental data for this compound, a direct comparative analysis of its effects on different cell types is not feasible at this time. The information provided serves as a general overview of the context of cinchophen-related hepatotoxicity and the standard methodologies used to investigate drug-induced liver injury. Further research is required to generate the specific data needed to perform the detailed comparative analysis requested. Researchers, scientists, and drug development professionals interested in the cellular effects of this compound are encouraged to conduct targeted in vitro studies to fill this knowledge gap.

Validating the Therapeutic Potential of Neocinchophen in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic potential of Neocinchophen, a quinoline (B57606) carboxylic acid derivative, in preclinical models of pain and inflammation. Due to a lack of specific published preclinical data for this compound, this document leverages data from related quinoline derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a comparative analysis. The experimental protocols and data presented herein serve as a guide for designing and interpreting future preclinical studies of this compound.

Introduction to this compound and the Rationale for Preclinical Evaluation

This compound is a derivative of cinchophen, a compound historically used for its analgesic and anti-inflammatory properties. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade.[3][4] Preclinical evaluation is a critical step to characterize the efficacy and safety profile of new chemical entities like this compound before they can be considered for clinical development.[5]

This guide will compare the potential anti-inflammatory and analgesic effects of this compound with three widely used NSAIDs:

  • Ibuprofen (B1674241): A non-selective COX inhibitor.[6]

  • Diclofenac: A potent non-selective COX inhibitor.[7]

  • Celecoxib: A selective COX-2 inhibitor.[3][8]

Comparative Efficacy in Preclinical Models of Inflammation

The carrageenan-induced paw edema model is a standard and well-established in vivo assay to assess the acute anti-inflammatory activity of novel compounds.[9][10]

Data Presentation: Anti-Inflammatory Activity

The following table summarizes representative preclinical data for comparator NSAIDs in the carrageenan-induced rat paw edema model. While specific data for this compound is unavailable, studies on other quinoline derivatives have shown significant inhibition of paw edema.[2]

CompoundDose (mg/kg)Animal ModelPaw Edema Inhibition (%)Citation
Ibuprofen 30Rat~55%[11]
Diclofenac 5Rat~74%[12]
Celecoxib 100RatComparable to Diclofenac[13]
Quinoline Derivative (Example) 50Mouse~68%[1]

Comparative Efficacy in Preclinical Models of Analgesia

Thermal and chemical nociceptive models are commonly used to evaluate the analgesic potential of test compounds. The hot plate test assesses central analgesic effects, while the acetic acid-induced writhing test evaluates peripheral analgesic activity.[14][15]

Data Presentation: Analgesic Activity

The table below presents typical results for comparator drugs in standard analgesic models. Various quinoline derivatives have demonstrated significant analgesic effects in these assays.[2][13]

CompoundDose (mg/kg)Animal ModelTestEfficacyCitation
Ibuprofen 10-32RatAcetic Acid WrithingSignificant decrease in writhing[16]
Diclofenac 10RatAcetic Acid WrithingSignificant decrease in writhing[16]
Celecoxib 100MouseHot PlateHigh anti-nociceptive effect[13]
Quinoline Derivative (Example) 6.562MouseHot Plate & WrithingHigh anti-nociceptive effect[13]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes.[4] In vitro assays are crucial for determining the inhibitory potency (IC50) and selectivity of a compound for these isoforms.[17]

Data Presentation: In Vitro COX Inhibition

The following table summarizes the COX inhibitory activity of comparator drugs. It is hypothesized that this compound, as a quinoline derivative, may also exhibit COX inhibitory activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Citation
Ibuprofen ~13~344~0.04[6]
Diclofenac ~0.08 (ovine)~2.75 (human)~0.03[4]
Celecoxib ~15~0.04~375[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Procedure:

  • Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., this compound), vehicle (control), or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[9]

Hot Plate Test in Mice

Objective: To assess the central analgesic activity of a test compound.

Procedure:

  • Swiss albino mice (20-25g) are used.

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]

  • Each mouse is placed on the hot plate, and the reaction time (latency to lick a hind paw or jump) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • The test compound, vehicle, or a reference drug (e.g., Morphine or Celecoxib) is administered.

  • The reaction time is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in reaction time compared to the control group indicates an analgesic effect.[14]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Procedure:

  • Commercially available COX-1 and COX-2 enzyme kits can be used. These are often colorimetric or fluorometric assays.[18]

  • The assay is typically performed in a 96-well plate format.

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2).

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandin G2 (PGG2) or subsequent products is measured according to the kit's instructions.

  • The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2.

  • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4]

Visualizations

Signaling Pathway: Prostaglandin Synthesis and NSAID Inhibition

G Prostaglandin Synthesis Pathway and NSAID Inhibition PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Cell Membrane Phospholipids Membrane->PLA2 Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins_1->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation NSAIDs Non-selective NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2i Selective COX-2 Inhibitors (Celecoxib) COX2i->COX2 This compound This compound (Hypothesized Target) This compound->COX1 This compound->COX2

Caption: NSAID mechanism of action via COX inhibition.

Experimental Workflow: Preclinical Evaluation of an Anti-Inflammatory Drug

G Preclinical Evaluation Workflow for Anti-Inflammatory and Analgesic Drugs start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro acute_toxicity Acute Toxicity Studies in_vitro->acute_toxicity data_analysis Data Analysis and Lead Optimization in_vitro->data_analysis in_vivo_inflammation In Vivo Efficacy: Inflammation (Carrageenan-induced Paw Edema) acute_toxicity->in_vivo_inflammation in_vivo_analgesia In Vivo Efficacy: Analgesia (Hot Plate, Writhing Test) acute_toxicity->in_vivo_analgesia pk_studies Pharmacokinetic Studies in_vivo_inflammation->pk_studies in_vivo_analgesia->pk_studies pk_studies->data_analysis end Decision to Proceed to Further Preclinical Development data_analysis->end

Caption: Workflow for preclinical drug evaluation.

Conclusion and Future Directions

While direct preclinical data for this compound is currently limited, the information available for the broader class of quinoline derivatives suggests a promising therapeutic potential for pain and inflammation. The experimental framework and comparative data presented in this guide provide a robust starting point for the systematic evaluation of this compound. Future preclinical studies should focus on generating comprehensive dose-response data in validated in vivo models, elucidating the precise mechanism of action through in vitro assays, and establishing a thorough safety and pharmacokinetic profile. Such studies are essential to validate the therapeutic potential of this compound and determine its viability for further development.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Neocinchophen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Neocinchophen. All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.

Hazard Identification and Safety Data

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:

  • H413: May cause long lasting harmful effects to aquatic life. [1]

Hazard ClassificationGHS Statement
Aquatic HazardH413: May cause long lasting harmful effects to aquatic life.[1]
Oral Toxicity Data not available; handle with caution.
Dermal Toxicity Data not available; handle with caution.
Inhalation Toxicity Data not available; handle with caution.
Carcinogenicity No data available from IARC, NTP, or OSHA.

Table 1: Summary of Hazard Information for this compound

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure.

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed immediately if contaminated, torn, or punctured.
Body Protection A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for the potential exposure should be used after a formal risk assessment.

Table 2: Personal Protective Equipment Requirements for Handling this compound

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for safety and environmental protection.

Handling and Storage Protocol
  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible within the chemical fume hood.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent inhalation of dust.

    • Use a spatula for transfers and handle the compound gently to minimize dust generation.

    • For solutions, use appropriate volumetric glassware and transfer liquids carefully to avoid splashes.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

    • Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations. Discharging this compound into the sewer system is strictly prohibited due to its aquatic toxicity.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure all waste containers are kept closed when not in use.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

neocinchophen_handling_workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation in Fume Hood weigh Weighing and Transfer prep->weigh storage Proper Storage weigh->storage hygiene Personal Hygiene storage->hygiene spill Spill or Exposure? hygiene->spill segregate Segregate Waste container Manage Waste Containers segregate->container final_disposal Final Disposal via EHS container->final_disposal end End of Procedure final_disposal->end start Start Handling this compound start->prep spill->segregate No spill_response Follow Emergency Spill Protocol spill->spill_response Yes spill_response->segregate

Caption: Workflow for safe handling and disposal of this compound.

References

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